molecular formula C9H12N2 B1609419 3,4-Dimethyl-benzamidine CAS No. 26130-47-2

3,4-Dimethyl-benzamidine

Cat. No.: B1609419
CAS No.: 26130-47-2
M. Wt: 148.2 g/mol
InChI Key: QQSRGYGYLVLMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-benzamidine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSRGYGYLVLMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411058
Record name 3,4-Dimethylbenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26130-47-2
Record name 3,4-Dimethylbenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4-Dimethyl-benzamidine synthesis and purification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of 3,4-Dimethyl-benzamidine

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, a key building block and active pharmacophore in drug discovery, particularly noted for its role as a serine protease inhibitor.[1][2] We move beyond a simple recitation of steps to offer an in-depth analysis of the reaction causality, focusing on the Pinner reaction as the primary synthetic route. This guide details the conversion of 3,4-dimethylbenzonitrile to the target amidine via an alkyl imidate hydrochloride intermediate, commonly known as a Pinner salt.[3][4] Furthermore, it establishes a robust, self-validating protocol for the purification of the final product as its stable hydrochloride salt, ensuring high purity suitable for downstream applications in research and development. This document is structured to provide researchers, scientists, and drug development professionals with the expertise and practical insights required to successfully synthesize and characterize this important compound.

Introduction: Significance and Properties of this compound

Amidines are a class of organic compounds characterized by the C(=NH)NH₂ functional group. Their basicity and ability to form strong hydrogen bonds make them valuable pharmacophores in medicinal chemistry. This compound, in particular, serves as a crucial reagent and structural motif in the development of enzyme inhibitors and other bioactive molecules.[1] Its utility is most pronounced in the inhibition of serine proteases like trypsin, making it a valuable tool in biochemical research to prevent protein degradation during crystallization or other studies.[2][5] The hydrochloride salt is the most common form, offering enhanced stability and solubility in aqueous solutions for laboratory use.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 112072-09-0[6]
Molecular Formula C₉H₁₃ClN₂[6]
Molecular Weight 184.67 g/mol [6]
Appearance White to off-white solidGeneral knowledge

Synthesis: The Pinner Reaction Pathway

The Pinner reaction, first described by Adolf Pinner in 1877, remains a classical and highly reliable method for converting nitriles into amidines.[3][4] The reaction proceeds in two distinct stages: first, the acid-catalyzed addition of an alcohol to a nitrile to form a stable imino ester salt (Pinner salt), and second, the subsequent reaction of this salt with ammonia to yield the desired amidine.[3]

Mechanistic Rationale and Causality

The success of the Pinner synthesis hinges on precise control of reaction conditions, particularly the exclusion of water.

  • Step 1: Pinner Salt Formation. The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a primary or secondary alcohol (e.g., ethanol). The resulting intermediate is the thermodynamically unstable alkyl imidate hydrochloride, or Pinner salt.[4][7]

    • Why Anhydrous Conditions are Critical: The presence of water during this stage is highly detrimental. Water can act as a competing nucleophile, attacking the activated nitrile or hydrolyzing the Pinner salt intermediate to form an ester or, upon rearrangement, the corresponding amide (3,4-dimethylbenzamide), a common and difficult-to-remove impurity.[3]

    • Why Low Temperature is Essential: Pinner salts are thermally unstable and can rearrange to form N-alkyl amides and an alkyl chloride.[4] Conducting this step at low temperatures (0°C or below) minimizes this side reaction and maximizes the yield of the desired intermediate.

  • Step 2: Ammonolysis. The isolated or in situ generated Pinner salt is a highly reactive intermediate.[4] The addition of ammonia (typically as a solution in an alcohol) results in the displacement of the alkoxy group to form the final amidine hydrochloride. An excess of ammonia is used to drive the reaction to completion and neutralize the HCl generated.

Visualizing the Pinner Reaction Mechanism

Pinner_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCN 3,4-Dimethylbenzonitrile Nitrilium Protonated Nitrile (Nitrilium Ion) RCN->Nitrilium Protonation EtOH Ethanol (R'-OH) PinnerSalt Pinner Salt (Alkyl Imidate HCl) EtOH->PinnerSalt Nucleophilic Attack HCl Anhydrous HCl HCl->Nitrilium Nitrilium->PinnerSalt Amidine This compound HCl PinnerSalt->Amidine Ammonolysis NH3 Ammonia (NH3) NH3->Amidine

Caption: Mechanism of the Pinner reaction for amidine synthesis.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 3,4-Dimethylbenzonitrile

  • Anhydrous Ethanol (absolute, <0.1% water)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas or saturated solution in anhydrous ethanol)

Procedure:

  • Pinner Salt Formation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and drying tube, add 3,4-dimethylbenzonitrile (1.0 eq). b. Dissolve the nitrile in anhydrous ethanol (3-4 mL per gram of nitrile). c. Cool the solution to -10°C to 0°C using an ice-salt bath. d. Bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the Pinner salt should begin to form. Continue the HCl addition until the solution is saturated and precipitation is complete (approx. 1-2 hours). e. Seal the flask and allow it to stand at a low temperature (e.g., in a refrigerator at 4°C) for 12-24 hours to ensure complete formation of the salt.[8]

  • Isolation of Pinner Salt (Optional but Recommended): a. Collect the precipitated Pinner salt by filtration under an inert, dry atmosphere (e.g., in a glove bag or under a stream of nitrogen). b. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. c. Dry the Pinner salt under vacuum. Caution: The salt is hygroscopic and should be used immediately in the next step.

  • Ammonolysis to Amidine: a. Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold ethanol. b. Suspend the dried Pinner salt (1.0 eq) in a minimal amount of anhydrous ethanol in a clean, dry flask. c. Cool the suspension to 0°C and add the ethanolic ammonia solution (approx. 2.0-3.0 eq) dropwise with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Initial Work-up: a. Upon completion, filter the reaction mixture to remove the precipitated ammonium chloride byproduct. b. Concentrate the filtrate under reduced pressure to yield the crude this compound hydrochloride as a solid or viscous oil.

Purification: Achieving High-Purity Product

The purification of amidines often leverages their basic nature. The most robust method involves the crystallization of the hydrochloride salt, which effectively removes non-basic organic impurities.

Protocol: Recrystallization of this compound Hydrochloride

Recrystallization is the gold standard for purifying the amidine salt.[9] The choice of solvent is critical for obtaining high-purity crystals.

  • Solvent Selection: A common solvent system is a mixture of a polar alcohol (like ethanol) and a less polar solvent (like diethyl ether or ethyl acetate). The crude product should be soluble in the hot alcohol and insoluble in the cold mixture.

  • Procedure: a. Dissolve the crude this compound hydrochloride in a minimum amount of hot ethanol. b. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.[10] c. Slowly add diethyl ether to the hot, clear solution until a slight turbidity persists. d. Allow the solution to cool slowly to room temperature, and then place it in a freezer (approx. -20°C) to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Alternative Method: Chromatographic Purification

While crystallization is preferred, column chromatography can be used if impurities are difficult to remove.[11]

  • Normal Phase (Silica Gel): Amidines are basic and can interact strongly with acidic silica gel, leading to peak tailing and potential product loss. A mobile phase containing a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol/dichloromethane) is often required to achieve good separation.

  • Reversed-Phase (C18): This can be an effective alternative, particularly for polar compounds.[12] A typical mobile phase would be a gradient of acetonitrile or methanol in water with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amidine is protonated.

Visualizing the Synthesis and Purification Workflow

References

Physicochemical properties of 3,4-Dimethyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dimethyl-benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the essential physicochemical properties of this compound hydrochloride (CAS: 112072-09-0), a significant molecule in biochemical and pharmaceutical research. Recognized primarily as a potent inhibitor of serine proteases, its utility in drug discovery and as a research tool is critically dependent on a thorough understanding of its molecular characteristics.[1][2][3] This document moves beyond a simple datasheet to offer in-depth, field-proven methodologies for the characterization of its solubility, ionization constant (pKa), stability, and spectroscopic identity. The protocols described herein are designed to be self-validating, providing researchers with the causal reasoning behind experimental choices to ensure data integrity and reproducibility. This guide is intended to empower scientists to fully leverage the therapeutic and investigative potential of this versatile compound.

Introduction: The Scientific Imperative for Characterization

This compound hydrochloride belongs to the benzamidine class of compounds, which are widely recognized for their ability to inhibit serine proteases—a family of enzymes integral to processes ranging from blood coagulation to viral replication and cancer progression.[1][4] The specific 3,4-dimethyl substitution pattern on the phenyl ring modifies the molecule's steric and electronic properties, potentially influencing its selectivity and potency against specific enzyme targets. Its application in academic research and pharmaceutical development, particularly in oncology, necessitates a robust understanding of its fundamental physicochemical properties.[1][2]

The following properties are not merely data points but critical determinants of experimental success and therapeutic viability:

  • Solubility: Dictates the feasibility of in vitro assays, influences formulation strategies for in vivo studies, and is a primary factor in oral bioavailability.

  • Ionization Constant (pKa): Determines the charge state of the molecule at physiological pH. The charge state is paramount for molecular recognition at the enzyme's active site and for the ability to cross biological membranes.

  • Stability: A compound's shelf-life and degradation profile under various conditions (e.g., in solution, temperature, pH) are crucial for ensuring the accuracy of experimental results and the safety of potential therapeutics.

  • Spectroscopic Profile: Unambiguous structural confirmation via techniques like NMR, MS, and IR is the bedrock of chemical identity and purity assessment.

This guide provides both the known characteristics of this compound hydrochloride and the detailed experimental frameworks required to determine these properties with high confidence.

Core Molecular and Physical Properties

This compound hydrochloride is typically supplied as a white to off-white crystalline powder with a purity of ≥99% as determined by HPLC.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 112072-09-0[1][5][6]
Molecular Formula C₉H₁₃ClN₂[6][7]
Molecular Weight 184.67 g/mol [1][2][6]
Appearance White to off-white crystalline powder[1][2]
Melting Point 189-193 °C[1][2]
Purity ≥ 99% (HPLC)[1][2]
Recommended Storage 0–8 °C, desiccated[1][2]

Chemical Structure:

Chemical structure of this compound hydrochloride
Figure 1. 2D Structure of this compound hydrochloride.

Solubility Profile: Beyond "Soluble"

While commercial sources describe the compound as having "solubility in aqueous solutions," this qualitative statement is insufficient for rigorous scientific applications.[1][2] The quantitative determination of solubility is essential for preparing accurate stock solutions, defining the concentration range for biological assays, and informing pre-formulation studies.

Expert Insight: Why Thermodynamic Solubility Matters

Kinetic solubility (measured from a DMSO-dissolved solid crashing out in buffer) is useful for high-throughput screening, but thermodynamic solubility (equilibrium state) is the true measure required for accurate biophysical and pharmacological characterization. The shake-flask method remains the gold standard for this determination.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol establishes a self-validating system by ensuring that equilibrium is reached and that the analytical method is properly calibrated.

  • Preparation of Calibration Standards:

    • Prepare a 10 mg/mL stock solution of this compound hydrochloride in methanol.

    • Perform serial dilutions in the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to create a set of standards ranging from 1 µg/mL to 500 µg/mL.

    • Analyze these standards using a validated HPLC-UV method to generate a calibration curve. The R² value must be >0.995 for the curve to be considered valid.

  • Equilibration:

    • Add an excess of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test buffer in a glass vial. This ensures that a saturated solution is achieved.

    • Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a minimum of 24 hours. A 48-hour time point should also be taken to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).

  • Sample Processing and Analysis:

    • After equilibration, allow the vial to stand undisturbed for 30 minutes to let undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any remaining solid particles. Causality Note: Filter selection is critical; PVDF is chosen for its low protein and small molecule binding characteristics, minimizing loss of the analyte.

    • Immediately dilute the filtrate with the buffer to a concentration that falls within the linear range of the previously established calibration curve.

    • Analyze the diluted sample by HPLC-UV.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Multiply this concentration by the dilution factor to obtain the final thermodynamic solubility in mg/mL or µg/mL.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Weigh Excess Solid B Add Buffer (e.g., PBS, pH 7.4) A->B D Agitate at 25°C for 24-48h B->D C Prepare HPLC Calibration Curve G Analyze by HPLC-UV C->G Calibrate E Filter Supernatant (0.22 µm PVDF) D->E F Dilute to Linear Range E->F F->G H Calculate Concentration G->H I Thermodynamic Solubility H->I Result

Diagram 1. Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): Predicting Physiological Behavior

The benzamidine moiety contains a highly basic amidine group. The pKa value quantifies the strength of this basicity and is arguably the most important physicochemical parameter for predicting biological activity. It dictates the ratio of the charged (protonated) to uncharged (neutral) form of the molecule at a given pH. For a serine protease inhibitor, the positively charged, protonated form is often required for electrostatic interaction with negatively charged residues (e.g., Aspartate) in the enzyme's S1 binding pocket.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method directly measures pH changes upon the addition of an acid or base, allowing for the precise determination of the pKa.

  • System Setup:

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

    • Use a temperature-controlled vessel, maintaining the sample at 25 °C.

    • Use a micro-burette for the precise addition of the titrant.

  • Sample Preparation:

    • Accurately prepare a solution of this compound hydrochloride of known concentration (e.g., 0.01 M) in deionized, CO₂-free water.

  • Titration:

    • Begin by measuring the initial pH of the solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

    • The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

G At pH < pKa, the protonated (charged) form dominates. At pH > pKa, the neutral form dominates. node_protonated plus + node_protonated->plus node_neutral plus->node_neutral H_ion H⁺ node_neutral->H_ion

Diagram 2. Ionization Equilibrium of the Amidine Group.

Stability Assessment: Ensuring Compound Integrity

The stability of a research compound is critical for the reliability of experimental data. For benzamidine derivatives, hydrolysis of the amidine group is a potential degradation pathway. The parent compound, benzamidine hydrochloride, is known to be unstable in solution, requiring fresh preparations daily.[8] It is imperative to determine if the 3,4-dimethyl derivative shares this liability.

Expert Insight: Forced Degradation Studies

A forced degradation study is an accelerated way to identify potential degradation pathways and develop a stability-indicating analytical method. By exposing the compound to harsh conditions (strong acid/base, oxidation, heat, light), we can ensure the chosen HPLC method can separate the parent compound from any potential degradants.

Experimental Protocol: Solution-State Stability by HPLC
  • Method Development:

    • Develop a reverse-phase HPLC method (e.g., C18 column) that shows a sharp, symmetric peak for the parent compound.

    • Perform a forced degradation study by incubating the compound in 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and exposing it to heat (60 °C) and UV light for 24 hours.

    • Adjust the HPLC method (e.g., gradient, mobile phase composition) to ensure baseline separation between the parent peak and all degradation peaks. This is now a "stability-indicating method."

  • Stability Study Execution:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a relevant buffer (e.g., PBS, pH 7.4).

    • Dispense aliquots into sealed vials. Store sets of vials under different conditions: refrigerated (4 °C), room temperature (25 °C), and accelerated (40 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Analysis:

    • Analyze the samples immediately by the stability-indicating HPLC method.

    • Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at time zero.

    • Plot % Remaining vs. Time for each condition to determine the degradation rate.

G cluster_conditions Storage Conditions A Prepare Stock Solution in Test Buffer B Aliquot into Vials A->B C1 4°C B->C1 C2 25°C B->C2 C3 40°C B->C3 D Sample at Time Points (t=0, 2, 4, 8, 24h...) C1->D C2->D C3->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify Parent Peak Area E->F G Plot % Remaining vs. Time F->G H Degradation Profile & Solution Shelf-Life G->H Result

Diagram 3. Workflow for a Solution-State Stability Study.

Conclusion

This compound hydrochloride is a valuable tool for probing the function of serine proteases. However, its effective use is fundamentally tied to a precise understanding of its physicochemical properties. This guide has provided the foundational data available for this compound and, more importantly, has outlined the rigorous, self-validating experimental protocols necessary to characterize its solubility, pKa, and stability. By adopting these methodologies, researchers in drug discovery and chemical biology can ensure the integrity of their data, make informed decisions in their experimental design, and ultimately accelerate the journey from molecular concept to functional application.

References

The Core Mechanism of 3,4-Dimethyl-benzamidine as a Serine Protease Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This in-depth technical guide elucidates the mechanism of action of 3,4-Dimethyl-benzamidine as a competitive inhibitor of serine proteases. Synthesizing foundational principles of enzymology with specific structure-activity relationship (SAR) insights, this document serves as a comprehensive resource for researchers engaged in drug discovery and development targeting this critical class of enzymes.

Introduction: The Significance of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes characterized by a highly conserved catalytic triad of serine, histidine, and aspartate residues in their active site.[1] They play pivotal roles in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity.[2][3] Consequently, dysregulation of serine protease activity is implicated in numerous pathologies, such as thrombotic diseases, inflammation, and cancer, making them attractive targets for therapeutic intervention.[2]

Small molecule inhibitors, particularly those with a benzamidine scaffold, have been extensively studied for their ability to selectively and reversibly inhibit serine proteases.[3][4] The positively charged amidinium group of benzamidine derivatives acts as a mimic for the side chains of arginine and lysine, the natural substrates for many serine proteases, enabling them to bind with high affinity to the enzyme's specificity pocket (S1 pocket).[4]

The Molecular Basis of Inhibition: A Dance of Recognition and Binding

The inhibitory action of this compound is rooted in its competitive binding to the active site of serine proteases, preventing the binding and subsequent cleavage of the natural substrate. This interaction is a finely tuned interplay of electrostatic and hydrophobic forces.

The Role of the Amidinium Group: Anchoring in the S1 Pocket

The defining feature of benzamidine-based inhibitors is the cationic amidinium group (-C(NH₂)(NH₂⁺)). This group forms a strong salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the base of the S1 specificity pocket.[5] This electrostatic interaction is the primary determinant of the inhibitor's affinity and is crucial for its anchoring within the active site. The planarity of the benzamidine ring system further facilitates favorable van der Waals contacts within the pocket.

The Contribution of the 3,4-Dimethyl Substitution: Modulating Specificity and Potency

The addition of two methyl groups at the 3 and 4 positions of the benzene ring significantly influences the inhibitor's properties. While specific Ki values for this compound are not extensively reported in publicly available literature, structure-activity relationship (SAR) studies on a variety of substituted benzamidines provide valuable insights.[3][4][6]

The methyl groups are electron-donating and increase the hydrophobicity of the molecule. The binding of substituted benzamidines to serine proteases like trypsin and thrombin is influenced by the hydrophobicity of the substituent.[4][6] Therefore, the 3,4-dimethyl substitution is expected to enhance hydrophobic interactions with non-polar residues lining the S1 pocket, potentially increasing the inhibitor's potency compared to unsubstituted benzamidine.

Furthermore, the position of the substituents can affect the selectivity of the inhibitor for different serine proteases. The architecture of the S1 pocket varies among different serine proteases, and the precise fit of the substituted benzamidine ring will dictate its inhibitory profile against a panel of these enzymes.[3]

Diagram: Binding of this compound to the Serine Protease Active Site

G cluster_enzyme Serine Protease Active Site S1_Pocket S1 Specificity Pocket Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Asp189 Asp189 (COO-) Hydrophobic_Residues Hydrophobic Residues Inhibitor This compound Inhibitor->S1_Pocket Competitive Binding Amidinium_Group Amidinium Group (+) Methyl_Groups 3,4-Dimethyl Groups Amidinium_Group->Asp189 Salt Bridge (Electrostatic Interaction) Methyl_Groups->Hydrophobic_Residues Hydrophobic Interactions

Caption: Competitive inhibition of a serine protease by this compound.

Quantitative Analysis of Inhibition: Determining Kinetic Parameters

To fully characterize the inhibitory potential of this compound, it is essential to determine its inhibition constant (Ki). The Ki value is a measure of the inhibitor's binding affinity, with lower values indicating a more potent inhibitor. For competitive inhibitors, the Ki can be determined through enzyme kinetic studies by measuring the effect of the inhibitor on the Michaelis-Menten parameters (Km and Vmax) of the enzyme-catalyzed reaction.

Experimental Data: Inhibitory Constants of Benzamidine Derivatives

While specific data for this compound is limited, the following table provides Ki values for benzamidine against several common serine proteases, offering a baseline for comparison.

InhibitorSerine ProteaseKi (μM)
BenzamidineTrypsin18.4 - 35[7][8]
BenzamidineThrombin220[7]
BenzamidinePlasmin350[7]

The inhibitory potency of benzamidine derivatives can be significantly enhanced through chemical modifications. For instance, multivalent benzamidine molecules have demonstrated much stronger inhibition of plasmin, with Ki values in the low micromolar range.[5]

Experimental Protocol: Determination of Ki for this compound against Trypsin

This protocol outlines a standard method for determining the Ki of a competitive inhibitor using a chromogenic substrate.

Materials:

  • Bovine Trypsin

  • This compound hydrochloride

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of bovine trypsin in 1 mM HCl.

    • Prepare a stock solution of this compound hydrochloride in Tris-HCl buffer.

    • Prepare a stock solution of L-BAPNA in DMSO.

  • Assay Setup:

    • In a 96-well microplate, set up a series of reactions with varying concentrations of the substrate (L-BAPNA) and at least three different fixed concentrations of the inhibitor (this compound), including a zero-inhibitor control.

    • For each inhibitor concentration, prepare a range of substrate concentrations (typically bracketing the known Km of trypsin for L-BAPNA).

    • Include a blank for each substrate concentration containing all components except the enzyme.

  • Kinetic Measurement:

    • Initiate the reaction by adding the trypsin solution to the wells.

    • Immediately place the microplate in a reader pre-set to 37°C and monitor the increase in absorbance at 405 nm over time. The product, p-nitroaniline, has a strong absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.

    • Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine the apparent Km (Km_app) at each inhibitor concentration.

    • The Ki can then be calculated from the equation: Km_app = Km (1 + [I]/Ki) , where [I] is the inhibitor concentration.

Diagram: Experimental Workflow for Ki Determination

G cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Kinetic Measurement cluster_analysis Data Analysis A Prepare Trypsin Stock D Vary Substrate Concentrations A->D B Prepare Inhibitor Stock (this compound) E Vary Inhibitor Concentrations B->E C Prepare Substrate Stock (L-BAPNA) C->D F Add Trypsin to Initiate Reaction D->F E->F G Monitor Absorbance at 405 nm F->G H Calculate Initial Velocities (V₀) G->H I Generate Lineweaver-Burk Plot H->I J Determine Ki I->J

References

Crystal structure of 3,4-Dimethyl-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prospective Crystal Structure of 3,4-Dimethyl-benzamidine for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant molecule in biochemical research and pharmaceutical development, primarily recognized for its role as a serine protease inhibitor.[1] Understanding its three-dimensional structure is paramount for designing more potent and selective drug candidates. This guide provides a comprehensive overview of the anticipated crystal structure of this compound, details robust experimental protocols for its synthesis and crystallization, and outlines the subsequent steps for its structural elucidation via single-crystal X-ray diffraction. While a definitive published crystal structure for this compound is not currently available in public databases, this document serves as a technical roadmap for researchers aiming to determine it.

Introduction: The Significance of Benzamidine Scaffolds in Drug Discovery

Benzamidine and its derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their ability to act as competitive inhibitors of serine proteases.[1] These enzymes play crucial roles in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including cancer and cardiovascular disorders.[1] The amidine group of benzamidines can form strong hydrogen bonds with the catalytic residues in the active site of these enzymes, leading to their inhibition.[2]

This compound, with its substituted phenyl ring, offers a scaffold for further chemical modification to enhance binding affinity and selectivity for specific protease targets. A detailed understanding of its crystal structure would provide invaluable insights into its molecular geometry, intermolecular interactions, and packing in the solid state. This knowledge is a cornerstone for structure-based drug design, enabling the rational development of next-generation therapeutics.

Physicochemical Properties and Predicted Structural Features

While the definitive crystal structure is yet to be determined, we can infer several key properties and structural features of this compound.

PropertyValueSource
Molecular Formula C9H12N2[1]
Molecular Weight 149.19 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 189-193 °C (as hydrochloride salt)[1]
CAS Number 112072-09-0 (as hydrochloride salt)[1]

The presence of the amidine group suggests a high propensity for hydrogen bond formation, which will likely dominate the crystal packing. The dimethyl-substituted phenyl ring will influence the overall shape and steric interactions of the molecule.

Experimental Protocols: From Synthesis to Single Crystals

Synthesis of this compound Hydrochloride

A common route for the synthesis of benzamidines involves the conversion of the corresponding nitrile. The following is a robust, two-step protocol for the synthesis of this compound hydrochloride.

Step 1: Formation of the Ethyl Imidate Hydrochloride This step involves the Pinner reaction, where a nitrile reacts with an alcohol in the presence of hydrogen chloride.

  • Materials: 3,4-Dimethylbenzonitrile, anhydrous ethanol, dry hydrogen chloride gas.

  • Procedure:

    • Dissolve 3,4-Dimethylbenzonitrile in an excess of anhydrous ethanol in a round-bottom flask equipped with a calcium chloride drying tube.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure to yield the crude ethyl 3,4-dimethylbenzenecarboximidate hydrochloride.

Step 2: Ammonolysis to form this compound Hydrochloride The imidate is then converted to the corresponding amidine by reaction with ammonia.

  • Materials: Ethyl 3,4-dimethylbenzenecarboximidate hydrochloride, ethanolic ammonia.

  • Procedure:

    • Dissolve the crude imidate hydrochloride in a saturated solution of ammonia in ethanol.

    • Stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, the product, this compound hydrochloride, will precipitate out of the solution.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.[4]

Synthesis_Workflow cluster_step1 Step 1: Pinner Reaction cluster_step2 Step 2: Ammonolysis Nitrile 3,4-Dimethylbenzonitrile Imidate Ethyl 3,4-dimethylbenzenecarboximidate HCl Nitrile->Imidate  Pinner Reaction   Ethanol_HCl Anhydrous Ethanol + Dry HCl Ethanol_HCl->Imidate Benzamidine This compound HCl Imidate->Benzamidine  Ammonolysis   Ammonia Ethanolic Ammonia Ammonia->Benzamidine

Caption: Synthetic workflow for this compound hydrochloride.

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in structure determination.[5] Several methods can be employed for the crystallization of small organic molecules.[5][6]

Method 1: Slow Evaporation

  • Principle: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.[6]

  • Protocol:

    • Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) in a clean vial.

    • Loosely cap the vial to allow for slow evaporation.

    • Place the vial in a vibration-free environment.

    • Monitor for crystal growth over several days to weeks.

Method 2: Thermal Control (Slow Cooling)

  • Principle: The solubility of most compounds increases with temperature. A hot, saturated solution is slowly cooled, causing the compound to crystallize out.[7]

  • Protocol:

    • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

    • Ensure all the solid has dissolved.

    • Allow the solution to cool slowly to room temperature in a controlled manner (e.g., in a Dewar flask).[6]

    • Further cooling in a refrigerator or freezer can promote more crystal growth.

Method 3: Vapor Diffusion

  • Principle: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, inducing crystallization.[6]

  • Protocol:

    • Dissolve this compound in a small volume of a solvent in which it is soluble (e.g., ethanol).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble but is miscible with the first solvent (e.g., diethyl ether).

    • Over time, the vapor of the precipitant will diffuse into the solution, causing crystals to form.

Crystallization_Methods cluster_evap Slow Evaporation cluster_cool Slow Cooling cluster_vapor Vapor Diffusion Start Saturated Solution of This compound Evap_Step1 Loosely capped vial Start->Evap_Step1 Cool_Step1 Hot saturated solution Start->Cool_Step1 Vapor_Step1 Solution in open vial Start->Vapor_Step1 Evap_Step2 Solvent evaporates slowly Evap_Step1->Evap_Step2 Evap_Step3 Concentration increases Evap_Step2->Evap_Step3 Evap_Step4 Crystals form Evap_Step3->Evap_Step4 Cool_Step2 Controlled slow cooling Cool_Step1->Cool_Step2 Cool_Step3 Solubility decreases Cool_Step2->Cool_Step3 Cool_Step4 Crystals form Cool_Step3->Cool_Step4 Vapor_Step2 Vial in sealed jar with anti-solvent Vapor_Step1->Vapor_Step2 Vapor_Step3 Anti-solvent vapor diffuses in Vapor_Step2->Vapor_Step3 Vapor_Step4 Solubility decreases Vapor_Step3->Vapor_Step4 Vapor_Step5 Crystals form Vapor_Step4->Vapor_Step5

References

3,4-Dimethyl-benzamidine solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,4-Dimethyl-benzamidine

Introduction to this compound

This compound is an aromatic organic compound featuring a benzamidine core substituted with two methyl groups at the 3 and 4 positions of the phenyl ring. It typically appears as a white to off-white crystalline powder, most commonly supplied as a hydrochloride salt to improve stability and aqueous solubility.[1]

Chemical Identity and Structure
  • Chemical Name: this compound hydrochloride

  • Molecular Formula: C₉H₁₂N₂ · HCl

  • Molecular Weight: 184.67 g/mol (for the free base); 221.13 g/mol (for the HCl salt)

  • CAS Number: 112072-09-0 (for the HCl salt)[1]

  • Structure:

Significance in Research and Development

As a derivative of benzamidine, this compound is of significant interest in medicinal chemistry and biochemistry. Benzamidines are well-known mimics of arginine and are potent inhibitors of serine proteases, such as trypsin and thrombin.[2][3] Therefore, this compound serves as a valuable building block or fragment in the design of novel therapeutics, particularly in areas like oncology and coagulation disorders.[1] Understanding its solubility is a critical first step in any application, from designing enzymatic assays to formulating potential drug candidates.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.

pKa and pH-Dependent Solubility

The defining feature of this compound is the amidine functional group, which is strongly basic. The pKa of the parent benzamidine is approximately 11.6.[4] This high basicity means that at physiological pH (~7.4) and in most acidic to neutral conditions, the amidine group will be protonated, forming a positively charged amidinium ion.

This ionization has a profound effect on solubility:

  • In Acidic to Neutral Aqueous Media (pH < 10): The compound exists predominantly in its protonated, salt form. This charged species readily participates in ion-dipole interactions with polar solvents like water, leading to significantly higher solubility.[2]

  • In Basic Aqueous Media (pH > 11.6): The compound will be deprotonated to its neutral, free base form. The loss of the charge reduces its ability to interact with water, leading to a dramatic decrease in aqueous solubility.

Lipophilicity and the Effect of Methyl Groups

The two methyl groups on the benzene ring increase the molecule's lipophilicity (hydrophobicity) compared to the parent benzamidine. This modification slightly reduces its affinity for highly polar solvents like water but can enhance its solubility in less polar organic solvents. This trade-off between the high polarity of the amidine group and the lipophilicity of the dimethyl-phenyl ring will dictate its behavior across a range of solvents.

Theoretical and Qualitative Solubility Profile

Based on the "like dissolves like" principle, we can predict the solubility behavior of this compound.[5]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydrochloride salt is expected to be readily soluble in these solvents.[1] The protonated amidinium group can form strong ion-dipole interactions with water and engage in hydrogen bonding with alcohols. The parent compound, benzamidine, is readily soluble in water and alcohols.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in solvents like DMSO and DMF. The related benzamidine hydrochloride has a solubility of approximately 25 mg/mL in both DMSO and DMF.[6] These solvents have strong dipole moments and can effectively solvate the charged amidinium ion. Solubility in acetonitrile is expected to be lower, as observed with the related compound benzamide.[7][8]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Solubility is expected to be very low. The highly polar and charged nature of the molecule (in its salt form) is incompatible with the non-polar, van der Waals forces offered by these solvents.

Quantitative Solubility Data for an Analogous Compound

While specific quantitative data for this compound is not published, the data for the parent compound, Benzamidine Hydrochloride , provides a valuable benchmark for experimental design.

SolventTypeReported Solubility (mg/mL)Reference
DMSOPolar Aprotic~ 25[6]
DMFPolar Aprotic~ 25[6]
EthanolPolar Protic~ 10[6]
PBS (pH 7.2)Aqueous Buffer~ 3[6]

Researchers should anticipate that the solubility of this compound may be slightly lower in highly polar solvents (like PBS) and slightly higher in solvents of intermediate polarity compared to these values, due to the presence of the two methyl groups.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining the true equilibrium solubility of a compound is the shake-flask method.[9] This protocol is designed to be a self-validating system for generating reliable and reproducible data.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents the maximum solubility.[9][10]

Materials and Reagents
  • This compound (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment.[11] A starting amount of 5-10 mg per 1 mL of solvent is typically sufficient for compounds of moderate solubility.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours.[11] A 24-hour period is often sufficient, but a 48- or 72-hour time point is recommended to confirm that equilibrium has been reached.[9][11]

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least one hour to allow larger particles to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).[5][12]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.[5] Causality Note: This filtration step is critical to prevent artificially high results from suspended solids.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.[5][9]

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid (e.g., 10 mg) to Vial B Add Precise Volume of Solvent (e.g., 2 mL) A->B C Seal and Shake (25°C, 24-72h) B->C D Centrifuge Vials (10,000 x g, 15 min) C->D E Filter Supernatant (0.22 µm PTFE filter) D->E F Prepare Serial Dilutions of Filtrate E->F G Analyze via HPLC-UV against Calibration Curve F->G H Calculate Solubility (mg/mL or mM) G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Safety and Handling

This compound hydrochloride is classified as a hazardous substance. Users must review the Safety Data Sheet (SDS) before handling.[13]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[13]

  • Precautions: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid breathing dust. Wash hands thoroughly after handling.[13]

Conclusion

While direct solubility data for this compound is sparse, a strong predictive framework can be built from its chemical structure and data from analogous compounds. Its high basicity dictates a pH-dependent aqueous solubility, which is expected to be highest in acidic to neutral conditions. The compound is predicted to be soluble in polar solvents like water, ethanol, and DMSO, with poor solubility in non-polar media. For definitive quantitative data, the shake-flask equilibrium solubility method detailed herein provides a reliable and authoritative approach for researchers to determine these critical parameters in their specific solvent systems.

References

Spectroscopic Blueprint of 3,4-Dimethyl-benzamidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3,4-Dimethyl-benzamidine

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel molecular entities is paramount. This compound, a substituted aromatic amidine, represents a scaffold of significant interest due to the prevalence of the benzamidine moiety in medicinal chemistry, notably as a serine protease inhibitor.[1][2] The subtle interplay of its structural features—the aromatic ring, the dimethyl substitution pattern, and the amidine functional group—gives rise to a unique electronic and conformational profile. Understanding this profile is critical for predicting its biological activity, reactivity, and potential applications.

This technical guide provides a comprehensive, multi-platform spectroscopic analysis of this compound. Moving beyond a mere cataloging of spectral data, we will delve into the causal relationships between the molecular structure and the observed spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and data interpretation that form the bedrock of robust chemical characterization.

Molecular Structure and Spectroscopic Overview

To contextualize the subsequent analysis, a clear visualization of the molecular architecture and the logical workflow for its characterization is essential.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed map of the hydrogen atom environments within a molecule. The chemical shift, integration, and multiplicity of each signal are dictated by the local electronic environment and the proximity of neighboring protons.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable N-H protons, which would be replaced by deuterium in D₂O.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Spectrum and Interpretation
Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~ 7.5 - 7.8Multiplet3HAromatic Protons (H-2, H-5, H-6)The electron-withdrawing amidine group will deshield the aromatic protons, shifting them downfield. The specific substitution pattern will lead to a complex multiplet.
~ 2.2 - 2.4Singlet6HMethyl Protons (2 x -CH₃)The two methyl groups are in similar electronic environments and are not coupled to other protons, resulting in a single, sharp peak.
~ 8.5 - 9.5Broad Singlet3HAmidine Protons (-NH and -NH₂)These protons are acidic and can undergo chemical exchange, leading to broad signals. Their chemical shift can be highly dependent on solvent, concentration, and temperature.

Causality Behind Experimental Choices:

  • Choice of Solvent: The selection of DMSO-d₆ is deliberate to enable the observation of the N-H protons of the amidine group. In protic solvents like D₂O, these protons would rapidly exchange with deuterium, causing their signals to disappear from the spectrum.

  • High-Field Magnet: A higher magnetic field strength (e.g., 400 MHz vs. 60 MHz) increases the separation between signals (dispersion), which is crucial for resolving the complex splitting patterns of the aromatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling to enhance signal intensity and simplify the spectrum to a series of singlets.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is necessary.

  • Data Acquisition: Acquire the spectrum using a standard pulse program with proton decoupling. A larger number of scans and a longer relaxation delay may be needed to obtain good quality signals for all carbons, especially quaternary carbons.

Predicted ¹³C NMR Spectrum and Interpretation

Predictive tools, which leverage large databases of known chemical shifts, can provide a reliable estimation of the ¹³C NMR spectrum.[5][6]

Predicted Chemical Shift (ppm) Assignment Rationale
~ 165 - 170Amidine Carbon (-C(NH)NH₂)The amidine carbon is bonded to two electronegative nitrogen atoms, causing a significant downfield shift.
~ 125 - 145Aromatic CarbonsThe six aromatic carbons will give rise to six distinct signals in this region. The carbons bearing the methyl and amidine groups will be quaternary and may have lower intensities.
~ 19 - 21Methyl Carbons (2 x -CH₃)The two methyl carbons are in a similar aliphatic environment, resulting in signals in the upfield region of the spectrum.

Self-Validating System: The number of observed peaks in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. For this compound, we expect to see 9 distinct signals (6 aromatic, 2 methyl, and 1 amidine carbon).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented as a plot of transmittance versus wavenumber.

Interpretation of Key IR Absorptions

The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups.[7][8]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500N-H StretchAmidine (-NH₂)
3000 - 3100C-H StretchAromatic
2850 - 3000C-H StretchMethyl (-CH₃)
~ 1640 - 1670C=N StretchAmidine
1450 - 1600C=C StretchAromatic Ring

Expertise in Interpretation: The broadness of the N-H stretching band can be indicative of hydrogen bonding. The precise position of the C=N stretch provides insight into the electronic nature of the amidine group.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound, which will likely produce a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap) is used to accurately determine the m/z values of the parent ion and its fragments.

Predicted Mass Spectrum and Fragmentation Analysis

The expected molecular weight of this compound (C₉H₁₂N₂) is approximately 148.10 g/mol . In ESI-MS, the primary ion observed would be the [M+H]⁺ ion at m/z ≈ 149.11.

Key Fragmentation Pathways:

The fragmentation of the protonated molecular ion can provide valuable structural information. While the exact fragmentation will depend on the instrument conditions, some likely pathways can be predicted.

Predicted Mass Spec Fragmentation of this compound parent [M+H]⁺ m/z ≈ 149 frag1 Loss of NH₃ m/z ≈ 132 parent->frag1 - NH₃ frag2 Loss of CH₃ m/z ≈ 134 parent->frag2 - •CH₃

Caption: Plausible fragmentation pathways for protonated this compound.

The loss of ammonia (NH₃) from the protonated amidine is a common fragmentation pathway.[9][10] Additionally, cleavage of a methyl group can occur. High-resolution mass spectrometry would allow for the determination of the elemental composition of each fragment, further confirming the proposed structures.

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic characterization of this compound is a multifaceted process that relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they offer a high-confidence confirmation of the molecule's identity and purity. The protocols and interpretations presented in this guide are designed to be both robust and adaptable, providing a solid foundation for the rigorous analysis of this and other novel chemical entities. The principles of causality in experimental design and the practice of self-validating systems are central to ensuring the integrity and trustworthiness of the analytical data, which in turn underpins the advancement of chemical and pharmaceutical research.

References

The Enduring Legacy of a Simple Scaffold: An In-depth Technical Guide to the Discovery and History of Benzamidine Derivatives in Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Synthetic Curiosity to a Cornerstone of Protease Research

The story of benzamidine and its derivatives is a testament to the profound impact that a seemingly simple chemical scaffold can have on the landscape of biomedical research and drug discovery. Initially an organic chemistry curiosity, benzamidine has evolved into an indispensable tool for biochemists and a foundational template for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of benzamidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of this remarkable class of molecules. We will delve into the historical context of their discovery, dissect their mechanism of action as serine protease inhibitors, trace the development of key therapeutic agents, and provide detailed experimental protocols for their characterization.

The Genesis of a Protease Inhibitor: A Historical Perspective

The journey of benzamidine begins not in a biological context, but in the realm of synthetic organic chemistry. The Pinner synthesis, first described by Adolf Pinner in 1877, provided a reliable method for the creation of amidines from nitriles and alcohols. This reaction paved the way for the synthesis of a wide array of amidine-containing compounds, including benzamidine. For decades, these compounds were primarily of interest for their chemical properties.

It was not until the mid-20th century that the biological significance of benzamidine began to be appreciated. Early research into proteolytic enzymes, particularly the serine proteases like trypsin, revealed their critical roles in numerous physiological processes. A significant challenge in studying these enzymes was their propensity for autodigestion and the degradation of other proteins in a sample. This is where benzamidine emerged as a pivotal tool. Researchers discovered that benzamidine hydrochloride could effectively inhibit the activity of trypsin and other similar proteases, thereby preserving the integrity of protein samples during purification and analysis. This application as a general protease inhibitor in biochemical research became its first major contribution to the life sciences.

The true therapeutic potential of benzamidine derivatives began to unfold with the growing understanding of the role of serine proteases in disease. The coagulation cascade, a complex series of enzymatic reactions heavily reliant on serine proteases like thrombin and Factor Xa, became a prime target for therapeutic intervention to treat and prevent thrombotic diseases. This set the stage for the rational design of benzamidine-based inhibitors as anticoagulants.

Deciphering the Mechanism of Action: A Tale of Competitive Inhibition

The efficacy of benzamidine and its derivatives as serine protease inhibitors lies in their ability to act as competitive inhibitors. They achieve this by mimicking the natural substrates of these enzymes, specifically the side chains of arginine and lysine residues.

The Serine Protease Active Site: A Triad of Reactivity

The active site of a serine protease is characterized by a catalytic triad, typically composed of serine, histidine, and aspartate residues. The serine residue acts as the nucleophile, attacking the carbonyl carbon of the peptide bond in the substrate. The specificity of different serine proteases is determined by the nature of the S1 binding pocket, a cavity adjacent to the active site that accommodates the side chain of the amino acid residue at the P1 position of the substrate. In trypsin-like proteases, the S1 pocket contains a negatively charged aspartate residue at its base, which imparts a preference for positively charged arginine or lysine side chains.

Benzamidine: A Molecular Mimic

The benzamidine moiety, with its positively charged amidinium group, is an excellent mimic of the guanidinium group of arginine. This allows it to bind with high affinity to the S1 pocket of trypsin-like proteases, forming a strong ionic interaction with the aspartate residue. By occupying the active site, benzamidine physically blocks the entry of the natural substrate, thus competitively inhibiting the enzyme.

Caption: Mechanism of serine protease inhibition by benzamidine.

From Bench to Bedside: The Development of Benzamidine-Based Therapeutics

The foundational understanding of benzamidine's interaction with serine proteases spurred the development of a multitude of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. A prime example of this translational success is in the field of anticoagulation.

Case Study: The Journey of Dabigatran Etexilate

The development of oral anticoagulants to replace warfarin, a drug with a narrow therapeutic window and numerous drug-food interactions, was a major goal in cardiovascular medicine. The serine protease thrombin, a key enzyme in the final steps of blood coagulation, was an attractive target.

The journey to dabigatran began with the exploration of benzamidine-based thrombin inhibitors. Early derivatives, while potent, suffered from poor oral bioavailability due to their high polarity. The breakthrough came with the development of a double prodrug strategy. Dabigatran, a potent and selective direct thrombin inhibitor, was chemically modified to create dabigatran etexilate. This esterified and less polar prodrug is readily absorbed in the gastrointestinal tract and then rapidly converted in the body to the active dabigatran.[1]

This innovative approach overcame the pharmacokinetic hurdles and led to the successful clinical development and approval of dabigatran etexilate (Pradaxa®) for the prevention of stroke in patients with atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[1]

Structure-Activity Relationships (SAR): Fine-Tuning Inhibitor Potency and Selectivity

The development of effective benzamidine-based drugs has been heavily reliant on understanding the structure-activity relationships (SAR). By systematically modifying the benzamidine scaffold, researchers have been able to optimize inhibitor binding and selectivity for different serine proteases.

Quantitative structure-activity relationship (QSAR) studies have been instrumental in this process. These studies correlate the physicochemical properties of substituents on the benzamidine ring with their inhibitory activity. For instance, early studies on the inhibition of trypsin, thrombin, and plasmin by substituted benzamidines revealed that the binding is influenced by factors such as the hydrophobicity and electron-donating properties of the substituents.[2]

CompoundSubstituentTrypsin Ki (μM)Thrombin Ki (μM)Plasmin Ki (μM)
Benzamidine-H18220350
4-Methylbenzamidine4-CH₃15150280
4-Chlorobenzamidine4-Cl35250450
4-Hydroxybenzamidine4-OH10180300
4-Aminobenzamidine4-NH₂0.81325

Table 1: Inhibitory constants (Ki) of selected benzamidine derivatives against serine proteases. Data compiled from multiple sources for illustrative purposes.

Experimental Protocols: Characterizing Benzamidine-Based Inhibitors

The evaluation of novel benzamidine derivatives requires robust and standardized experimental protocols. The following provides a detailed, step-by-step methodology for a typical in vitro serine protease inhibition assay.

In Vitro Trypsin Inhibition Assay using a Chromogenic Substrate

This protocol describes the determination of the inhibitory potency of a benzamidine derivative against bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Test inhibitor (benzamidine derivative)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

    • Prepare a stock solution of L-BAPNA in DMSO.

    • Prepare a stock solution of the test inhibitor in DMSO. Serially dilute the inhibitor stock solution to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Tris-HCl buffer

      • Test inhibitor solution at various concentrations (or DMSO for the control)

      • Trypsin solution

    • Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the L-BAPNA solution to each well to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes). The product of the reaction, p-nitroaniline, absorbs light at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.

Caption: Workflow for a typical in vitro serine protease inhibition assay.

Conclusion: An Ever-Evolving Scaffold with a Bright Future

From its humble beginnings as a product of a classic organic reaction, benzamidine has carved an indelible niche in the world of scientific research and drug development. Its journey from a simple laboratory reagent to the foundational scaffold for life-saving anticoagulants is a powerful illustration of the synergy between chemistry and biology. The principles of competitive inhibition, elucidated through decades of research on benzamidine and its derivatives, continue to guide the design of novel enzyme inhibitors for a wide range of therapeutic targets. As our understanding of the intricate roles of proteases in health and disease continues to expand, the enduring legacy of the benzamidine scaffold is certain to inspire the next generation of innovative therapeutics.

References

3,4-Dimethyl-benzamidine: A Privileged Fragment for Targeting Serine Proteases in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[3][4] These fragments, typically adhering to the "Rule of Three" (e.g., molecular weight < 300 Da), provide a more effective starting point for optimization into high-affinity drug candidates.[3][5][6][7] The core principle of FBDD lies in the idea that smaller, less complex molecules can explore chemical space more thoroughly, leading to higher hit rates and ultimately, more atom-efficient and synthetically tractable leads.[4][8]

Within the vast landscape of fragment libraries, certain scaffolds have emerged as "privileged," demonstrating a propensity to bind to specific classes of targets. One such scaffold is benzamidine, a well-established reversible, competitive inhibitor of serine proteases.[9][10] This guide provides a deep dive into a specific, valuable member of this class: 3,4-Dimethyl-benzamidine . We will explore its physicochemical properties, its mechanism of action, and provide a comprehensive overview of the experimental workflows required to identify, validate, and elaborate this fragment into a potent and selective lead compound.

Physicochemical Profile of this compound

The suitability of a molecule as a fragment is dictated by its physicochemical properties. This compound hydrochloride is a white to off-white crystalline powder with a melting point of 189-193 °C.[11] Its properties align well with the principles of the "Rule of Three," making it an ideal candidate for fragment screening campaigns.[5][6][12]

PropertyThis compound"Rule of Three" GuidelineRationale in FBDD
Molecular Weight 148.21 g/mol (base)< 300 g/mol Ensures that the fragment is small enough to explore diverse binding pockets and allows for significant molecular weight addition during optimization without exceeding drug-like limits.[3][7]
cLogP ~1.5 - 2.0 (estimated)≤ 3Balances solubility and permeability. Low lipophilicity is crucial for maintaining aqueous solubility at the high concentrations often required for biophysical screening of weak binders.[3][7]
Hydrogen Bond Donors 2 (from the amidine group)≤ 3Limits the potential for excessive polarity, which can hinder cell permeability in later-stage compounds.[3][7]
Hydrogen Bond Acceptors 1 (from the amidine group)≤ 3Controls polarity and desolvation penalties upon binding.[3][7]
Rotatable Bonds 1≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.[7]

Table 1: Physicochemical properties of this compound in the context of the FBDD "Rule of Three".

Mechanism of Action: A Classic Serine Protease Inhibitor

The benzamidine moiety is a classic pharmacophore that targets the active site of serine proteases.[9] These enzymes, which include crucial drug targets like thrombin, trypsin, and Factor Xa, are characterized by a catalytic triad (Serine, Histidine, Aspartate) in their active site.[9]

The positively charged (protonated) amidinium group of this compound forms a key salt bridge interaction with the negatively charged carboxylate side chain of a conserved Aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease. This interaction mimics the binding of the natural arginine or lysine substrates of these enzymes.

The 3,4-dimethyl substitution pattern on the phenyl ring provides additional van der Waals contacts within the S1 pocket, contributing to the binding affinity and offering vectors for further chemical elaboration. Understanding this binding mode is fundamental to the rational design of more potent and selective inhibitors.

G cluster_0 Serine Protease S1 Pocket cluster_1 Asp189 Asp189 Side Chain (COO⁻) Pocket_Wall Hydrophobic Pocket Walls Amidinium Amidinium Group (C(NH₂)₂⁺) Amidinium->Asp189 Key Salt Bridge (Electrostatic Interaction) Phenyl Dimethylphenyl Ring Phenyl->Pocket_Wall Van der Waals Interactions

Figure 1: A diagram illustrating the key binding interactions of this compound within the S1 pocket of a typical serine protease.

Fragment Screening and Hit Validation: A Multi-faceted Approach

Due to the inherently weak affinity of fragments, highly sensitive biophysical techniques are required for their detection and validation.[13][14][15] A robust hit validation cascade employs multiple orthogonal methods to eliminate false positives and confirm the binding mode.[8]

FBDD_Workflow cluster_workflow FBDD Experimental Workflow Start Fragment Library (incl. This compound) Screen Primary Screen (e.g., SPR, TSA) Start->Screen High Concentration Triage Hit Triage & Orthogonal Validation (e.g., NMR) Screen->Triage Initial Hits Triage->Screen False Positives Structure Structural Biology (X-ray Crystallography) Triage->Structure Confirmed Binders Elaboration Structure-Based Design & Synthesis Structure->Elaboration Binding Mode Data Elaboration->Screen Iterative Cycles Lead Potent Lead Compound Elaboration->Lead

Figure 2: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is an excellent primary screening technique in FBDD due to its high sensitivity, low protein consumption, and ability to provide kinetic data (k_on, k_off) in addition to affinity (K_D).[14][16][17][18][19]

Experimental Protocol: SPR Screening

  • Immobilization: Covalently immobilize the target serine protease onto a sensor chip (e.g., CM5) via amine coupling. A reference flow cell should be prepared in parallel (e.g., mock immobilization) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the fragment into running buffer (e.g., HBS-EP+) to a range of concentrations (e.g., 1 µM to 1 mM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

  • Binding Analysis: Inject the fragment solutions over the target and reference flow cells at a constant flow rate. Monitor the change in response units (RU) over time.

  • Data Analysis: Subtract the reference flow cell data from the active cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or 1:1 kinetic model) to determine the dissociation constant (K_D). A K_D in the high micromolar to low millimolar range is typical for a fragment hit.[3]

Orthogonal Validation: Saturation Transfer Difference (STD) NMR

NMR-based methods are powerful for validating hits from primary screens.[14] STD-NMR is a ligand-observed experiment that is particularly well-suited for detecting weak binders and can provide information about which protons of the fragment are in closest proximity to the protein.[20][21][22][23]

Experimental Protocol: STD-NMR Validation

  • Sample Preparation: Prepare a sample containing the target protease (e.g., 10-50 µM) and a higher concentration of this compound (e.g., 1-2 mM) in a deuterated buffer (e.g., phosphate buffer in D₂O).

  • Acquisition: Acquire two spectra.

    • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1 ppm) where no ligand signals are present.

    • Off-resonance spectrum: Irradiate a frequency far from any protein or ligand signals (e.g., 40 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that received saturation transfer from the protein, confirming binding.

  • Epitope Mapping: The relative intensities of the signals in the STD spectrum indicate which protons on the fragment are in closest contact with the protein. For this compound, one would expect the aromatic and methyl protons to show significant STD enhancement.[21]

Structural Characterization: X-ray Crystallography

The gold standard in FBDD is obtaining a high-resolution crystal structure of the fragment bound to the target protein.[14][24][25][26] This provides definitive proof of binding and reveals the precise binding mode, including the orientation of the fragment and key interactions with the protein and solvent molecules.[26][27] This structural information is invaluable for the subsequent structure-based design phase.[27]

Experimental Protocol: X-ray Crystallography

  • Crystallization: Obtain high-quality crystals of the target serine protease.

  • Soaking: Transfer the protein crystals into a solution containing a high concentration of this compound (typically 1-10 mM, limited by solubility) and cryoprotectant.

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[28]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known structure of the protein. The resulting electron density map should clearly show the bound fragment in the S1 pocket, allowing for unambiguous modeling of its position and orientation.

From Fragment to Lead: Structure-Based Elaboration

With a validated hit and a high-resolution crystal structure, the process of evolving the this compound fragment into a potent lead compound can begin. The goal is to "grow" the fragment by adding new chemical functionalities that make additional favorable interactions with the protein, thereby increasing binding affinity and selectivity.[29]

The structure of the this compound-protease complex will reveal vectors—positions on the fragment from which chemical modifications can be made to engage nearby sub-pockets of the active site.

SAR_Diagram cluster_0 Fragment Elaboration Strategy Fragment Initial Hit This compound (μM-mM Affinity) Vector_Analysis Analyze Crystal Structure Identify Growth Vectors Fragment->Vector_Analysis S2_Pocket Target S2 Pocket Vector_Analysis->S2_Pocket Vector 1 S3_Pocket Target S3/S4 Pockets Vector_Analysis->S3_Pocket Vector 2 Synthesis1 Synthesize Analogs (Vector 1) S2_Pocket->Synthesis1 Synthesis2 Synthesize Analogs (Vector 2) S3_Pocket->Synthesis2 SAR Measure Affinity (K_D / IC₅₀) Generate SAR Synthesis1->SAR Synthesis2->SAR SAR->Vector_Analysis Iterate Lead Optimized Lead (nM Affinity) SAR->Lead

Figure 3: A schematic representing the iterative cycle of structure-based fragment elaboration.

Structure-Activity Relationship (SAR) Insights:

  • Vector 1 (Growing from the Phenyl Ring): The methyl groups at positions 3 and 4 can be replaced with larger, more functionalized groups to probe adjacent pockets. For instance, replacing a methyl group with a linker attached to a hydrophobic or hydrogen-bonding moiety could engage the S2 or S4 pockets of the protease, significantly boosting affinity.

  • Vector 2 (Modifying the Amidine): While the core amidine interaction is critical, modifications can be explored to improve properties. For example, converting the amidine to a less basic isostere could improve oral bioavailability in a final drug candidate. However, this is a high-risk strategy as it perturbs the key binding interaction.

  • Vector 3 (Exploring the 'meta' position): The 5-position on the phenyl ring is another potential vector for growth into unoccupied space.

This iterative process of design, synthesis, and testing, guided by structural biology, is the cornerstone of FBDD and allows for the rapid and efficient development of highly potent and selective drug candidates from a simple, low-affinity fragment.[30][31][32]

Biochemical Assay for Potency Determination

As fragments are elaborated into more potent compounds, a functional biochemical assay is required to quantify their inhibitory potency (e.g., IC₅₀ or Kᵢ). For serine proteases, this is typically a fluorescence-based enzymatic assay.

Experimental Protocol: Serine Protease Inhibition Assay

  • Reagents:

    • Target Serine Protease

    • Fluorogenic Substrate (e.g., a peptide with a protease-specific cleavage sequence linked to a fluorophore like AMC)

    • Assay Buffer (e.g., Tris-HCl, pH 8.0)

    • Test Compounds (e.g., this compound and its derivatives)

  • Procedure:

    • In a 96- or 384-well plate, add the test compound at various concentrations.

    • Add the serine protease and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader. The rate of this increase is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[33]

Conclusion

This compound represents a quintessential fragment for initiating a drug discovery program against serine proteases. Its physicochemical properties are well-aligned with FBDD principles, and its binding mode is well-understood, providing a solid foundation for rational drug design. By employing a robust cascade of sensitive biophysical techniques for hit identification and validation, followed by structure-guided medicinal chemistry, this simple yet effective fragment can serve as the starting point for the development of novel, potent, and selective therapeutics.

References

In Silico Modeling of 3,4-Dimethyl-benzamidine Docking to Serine Proteases: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a comprehensive, technically-grounded walkthrough for the in silico molecular docking of 3,4-Dimethyl-benzamidine, a competitive inhibitor, to its target serine proteases. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, elucidating the scientific rationale behind each step to ensure a robust and reproducible computational workflow. Our approach is rooted in establishing a self-validating system, where the accuracy of the docking protocol is rigorously confirmed before screening novel compounds.

Foundational Concepts: Proteases, Inhibitors, and the Rationale for In Silico Analysis

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, from digestion to blood clotting. Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. The development of inhibitors that can selectively modulate protease activity is a cornerstone of modern drug discovery.[1]

The benzamidine scaffold represents a well-established pharmacophore for the competitive inhibition of serine proteases like trypsin, thrombin, and plasmin.[2][3][4][5] Its positively charged amidinium group mimics the substrate's guanidinium group of arginine or lysine, allowing it to form strong interactions with the negatively charged aspartate residue (Asp189) in the S1 specificity pocket of these enzymes. This compound is a derivative of this scaffold, serving as a valuable tool for studying enzyme mechanisms and as a starting point for drug development.[6][7]

In silico molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[8][9][10] This approach offers a rapid and cost-effective means to screen virtual libraries, prioritize candidates for synthesis, and generate hypotheses about the molecular determinants of binding before committing to resource-intensive experimental assays.

Characterization of Molecular Components

A successful docking study begins with a thorough understanding of both the ligand and the receptor.

The Ligand: this compound

This compound is a small organic molecule whose utility stems from its function as a potent, reversible inhibitor of serine proteases.[6][11] Its key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂N₂[6]
Molecular Weight 148.21 g/mol [12]
CAS Number 112072-09-0 (hydrochloride)[6][7]
PubChem CID 53407674[6][7]
Inhibitory Class Reversible, Competitive[3][11]
The Receptors: Selection of Target Serine Proteases

The choice of target protein is dictated by the scientific question. Given the known activity of the benzamidine class, canonical serine proteases are logical targets. For this guide, we will focus on Trypsin and Thrombin , as they are well-characterized and have numerous high-resolution crystal structures available in the Protein Data Bank (PDB).

  • Rationale for Selection:

    • Trypsin: A digestive enzyme with a deep, well-defined S1 pocket that readily accommodates benzamidine. It serves as an excellent model system.

    • Thrombin: A critical enzyme in the coagulation cascade, representing a more therapeutically relevant target. Its active site is more constrained, providing a different docking challenge.

  • PDB Structure Selection Criteria:

    • High Resolution: Structures with a resolution of < 2.5 Å are preferred to ensure atomic coordinates are well-defined.

    • Presence of a Co-crystallized Ligand: Selecting a structure with a bound inhibitor, ideally similar to benzamidine, is critical for validating the docking protocol.

    • Minimal Missing Residues: The structure should be as complete as possible, especially around the active site.

For this guide, we will hypothetically use PDB IDs 2AYW (Bovine Trypsin complexed with a benzamidine derivative) and 1C5L (Human Thrombin complexed with a similar inhibitor).

The In Silico Docking Workflow: A Self-Validating Protocol

The credibility of any docking result hinges on the rigor of the protocol. The following workflow is designed to be a self-validating system, beginning with protocol validation via redocking before proceeding to dock our target ligand. We will utilize the widely adopted AutoDock Vina software suite for this workflow.[13][14]

Workflow Overview Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB Select PDB Structure (e.g., 2AYW) Clean Clean Receptor: - Remove Water/Heteroatoms - Select Chain A PDB->Clean PrepReceptor Prepare Receptor: - Add Polar Hydrogens - Assign Kollman Charges Clean->PrepReceptor ReceptorPDBQT Save as Receptor.pdbqt PrepReceptor->ReceptorPDBQT Grid Define Grid Box (Centered on Co-crystallized Ligand) ReceptorPDBQT->Grid Ligand3D Obtain Ligand 3D Structure (this compound) PrepLigand Prepare Ligand: - Add Hydrogens - Assign Gasteiger Charges - Set Torsions Ligand3D->PrepLigand LigandPDBQT Save as Ligand.pdbqt PrepLigand->LigandPDBQT Docking Dock this compound (Using Validated Protocol) LigandPDBQT->Docking Redocking Validation: Redock Co-crystallized Ligand Grid->Redocking RMSD Calculate RMSD (Docked vs. Crystal Pose) Redocking->RMSD Threshold RMSD < 2.0 Å? RMSD->Threshold Threshold->Grid No (Adjust Grid/Parameters) Threshold->Docking Yes Results Analyze Docking Output: - Binding Affinity (kcal/mol) - Poses Docking->Results Visualize Visualize Top Pose: - H-Bonds - Hydrophobic Interactions Results->Visualize Conclusion Draw Conclusions Visualize->Conclusion

Caption: The comprehensive molecular docking workflow.

Step 1: Receptor Preparation

The goal of this step is to prepare the protein structure by removing extraneous molecules and adding parameters necessary for the docking calculation.[15][16]

  • Protocol:

    • Obtain PDB File: Download the structure file (e.g., 2AYW.pdb) from the RCSB PDB database.

    • Clean the Structure: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

      • Remove all water molecules (HOH). The role of specific, structurally conserved water molecules can be considered in advanced docking, but for a standard protocol, they are typically removed.[16][17]

      • Delete all heteroatoms, co-factors, and existing ligand molecules. For the validation step, save the original co-crystallized ligand in a separate file.

      • If the biological unit is a monomer, delete any additional protein chains (e.g., Chain B).[18]

    • Add Hydrogens and Charges: Using a preparation tool like AutoDock Tools (part of MGLTools).[19]

      • Add polar hydrogens, as their positions are crucial for hydrogen bonding but are often not resolved in crystal structures.[20]

      • Add Kollman charges, a standard partial charge assignment for proteins.

    • Set File Type: Save the prepared receptor in the PDBQT format (receptor.pdbqt), which includes atomic charges and atom type definitions required by AutoDock Vina.

Step 2: Ligand Preparation

The ligand must be converted into a 3D structure with correct stereochemistry, charges, and rotatable bonds defined.[9][21]

  • Protocol:

    • Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem. Alternatively, draw the 2D structure in a chemical sketcher and convert it to 3D.

    • Energy Minimization: Perform an energy minimization using a force field (e.g., MMFF94) with software like Open Babel. This ensures realistic bond lengths and angles.[16]

    • Add Hydrogens and Assign Charges: Use AutoDock Tools to add hydrogens and compute Gasteiger charges, which are standard for small molecules.

    • Define Rotatable Bonds: The tool will automatically detect and define rotatable bonds, allowing for ligand flexibility during docking.

    • Set File Type: Save the final ligand structure in the PDBQT format (ligand.pdbqt).

Step 3: Docking Protocol Validation via Redocking

This is the most critical step for ensuring the trustworthiness of the entire study. The objective is to prove that the chosen docking parameters can accurately reproduce the experimentally determined binding mode of a known ligand.[22][23]

  • Protocol:

    • Prepare Co-crystallized Ligand: Using the ligand preparation protocol (Step 2), prepare the co-crystallized ligand that was originally in the PDB file.

    • Generate Grid Box: The grid box defines the three-dimensional space where Vina will search for binding poses.[8]

      • Center the grid box on the geometric center of the prepared co-crystallized ligand.

      • Set the dimensions of the box to be large enough to encompass the entire binding site plus some surrounding space (e.g., 20 x 20 x 20 Å), allowing for full rotational and translational freedom of the ligand.[24]

    • Perform Redocking: Run AutoDock Vina to dock the prepared co-crystallized ligand back into the receptor, using the defined grid box.

    • Analyze RMSD: Superimpose the lowest-energy docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Validation Criterion: A successful validation is achieved if the RMSD is less than 2.0 Å .[25][26][27][28] This confirms that the docking protocol is reliable and can be applied to other ligands. If the RMSD is > 2.0 Å, the grid parameters or docking settings must be adjusted and the validation repeated.

G start Start: Co-crystallized Ligand and Receptor PDB extract Extract and Save Original Ligand Pose start->extract prepare Prepare Receptor and Co-crystallized Ligand (PDBQT format) start->prepare compare Superimpose Docked Pose on Original Pose extract->compare dock Redock Ligand into Receptor's Active Site prepare->dock dock->compare rmsd Calculate RMSD compare->rmsd decision RMSD <= 2.0 Å? rmsd->decision success Protocol Validated decision->success Yes fail Protocol Invalid: Adjust Parameters decision->fail No

Caption: The docking protocol validation workflow.

Step 4: Docking of this compound

With a validated protocol, we can now confidently dock our target ligand.

  • Protocol:

    • Use Validated Parameters: Use the identical receptor file and grid box parameters that passed the validation step.

    • Specify Ligand: Specify the prepared this compound.pdbqt file as the input ligand.

    • Execute Docking: Run the AutoDock Vina simulation. The software will generate an output PDBQT file containing several predicted binding poses (typically 9), ranked by their binding affinity scores, and a log file summarizing the results.

Analysis and Interpretation of Docking Results

The output of a docking simulation is a set of predictions that require careful scientific interpretation.

Quantitative Analysis

The primary quantitative output is the binding affinity, an estimation of the binding free energy (ΔG).[25]

  • Binding Affinity (kcal/mol): This score predicts the strength of the protein-ligand interaction. More negative values indicate stronger, more favorable binding.[29][30] It is the primary metric for ranking different poses and different ligands.

  • Inhibition Constant (Ki): The docking log file often provides an estimated Ki, which is calculated from the binding affinity and indicates the concentration of inhibitor required to achieve 50% inhibition.[31]

The results for docking this compound against our target proteases can be summarized in a table.

Target ProteinPDB IDBest Binding Affinity (kcal/mol)Estimated Ki (µM)Key Interacting Residues (from Visual Analysis)
Trypsin 2AYW-6.815.2Asp189, Ser195, Gly219
Thrombin 1C5L-7.28.5Asp189, Ser195, Trp60D
(Note: These are representative values for illustrative purposes.)
Qualitative and Visual Analysis

A low energy score is meaningless if the binding pose is not chemically sensible. Visual inspection is essential to validate the interactions.[32]

  • Protocol:

    • Load Complex: Open the prepared receptor PDBQT file and the docking output file (containing the poses) in a visualization tool like PyMOL.

    • Inspect Top Pose: Focus on the lowest-energy (top-ranked) pose.

    • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues.[25]

      • Hydrogen Bonds: Look for the hallmark salt bridge/hydrogen bond between the positively charged amidinium group of the ligand and the carboxylate side chain of the conserved Asp189 in the S1 pocket.

      • Hydrophobic Interactions: Identify interactions between the dimethyl-phenyl ring of the ligand and hydrophobic residues lining the active site.

      • π-π Stacking: Check for potential stacking interactions between the aromatic ring of the ligand and aromatic residues like Trp, Tyr, or Phe in the active site.

Conclusion and Future Perspectives

This guide has detailed a rigorous, self-validating workflow for the molecular docking of this compound to serine proteases. The in silico results predict that this ligand forms stable complexes with both Trypsin and Thrombin, primarily anchored by a strong ionic interaction with the conserved Asp189 residue in the S1 pocket.

These computational predictions provide a strong foundation for further investigation. The logical next steps would involve:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and calculate binding free energies with higher accuracy.[33]

  • In Vitro Enzymatic Assays: To experimentally measure the inhibitory potency (IC₅₀ or Ki) of this compound against the target proteases, thereby validating the computational predictions.

  • Structure-Activity Relationship (SAR) Studies: To use the validated docking model to screen other benzamidine derivatives to identify compounds with potentially improved affinity or selectivity.

By integrating robust computational modeling with experimental validation, researchers can accelerate the drug discovery process, moving from initial hypothesis to lead optimization with greater confidence and efficiency.

References

Stability and degradation profile of 3,4-Dimethyl-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation Profile of 3,4-Dimethyl-benzamidine

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability and degradation profile of this compound. As a crucial reagent in biochemical research and a scaffold in pharmaceutical development, particularly as a serine protease inhibitor, understanding its stability is paramount for ensuring experimental reproducibility, defining storage conditions, and guaranteeing its efficacy and safety in downstream applications.[1] This document outlines the predictable degradation pathways based on the molecule's chemical structure, provides detailed protocols for conducting forced degradation studies in line with ICH guidelines, and describes the requisite analytical methodologies for the separation and identification of potential degradants.[2][3] This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust stability-indicating profile for this compound.

Introduction: The Chemical and Biological Significance of this compound

This compound is an aromatic organic compound featuring a benzamidine functional group. Its hydrochloride salt is a white to off-white crystalline powder, noted for its solubility in aqueous solutions, which makes it a versatile tool in laboratory settings.[1] The core utility of this molecule lies in its potent ability to inhibit serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes.[1] This inhibitory action makes it an invaluable reagent for:

  • Biochemical Research: Elucidating enzyme mechanisms and regulating enzymatic activity in vitro.[1]

  • Pharmaceutical Development: Serving as a starting point or fragment in the design of novel therapeutics targeting diseases where proteases are dysregulated, such as in oncology and virology.[1]

  • Diagnostic Assays: Aiding in the detection of specific protease activities relevant to certain disease states.[1]

Given these critical applications, the chemical integrity of this compound is non-negotiable. Degradation can lead to a loss of inhibitory potency, the introduction of interfering substances into assays, or the generation of potentially toxic byproducts. A thorough understanding of its stability profile is the foundation for defining appropriate storage and handling procedures, establishing a valid shelf-life, and developing stable formulations.[2][4]

Predicted Degradation Pathways from Chemical Principles

The structure of this compound contains two primary moieties susceptible to degradation: the amidine functional group and the dimethyl-substituted benzene ring. Forced degradation studies are designed to stress these vulnerabilities under accelerated conditions to predict long-term stability.[3][4]

Hydrolytic Degradation (Acidic & Basic)

The C-N double bond of the amidine group is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by both acid and base. This is predicted to be the principal degradation pathway.

  • Mechanism: Under hydrolytic conditions, the amidine functional group is expected to hydrolyze to the corresponding amide, 3,4-Dimethylbenzamide , with the liberation of ammonia. This conversion represents a loss of the key functionality responsible for protease inhibition.

G

Caption: Predicted primary degradation via hydrolysis.

Oxidative Degradation

The aromatic ring and its methyl substituents are potential sites for oxidative attack.

  • Mechanism: Strong oxidizing agents, such as hydrogen peroxide, could potentially lead to hydroxylation of the aromatic ring or oxidation of the methyl groups to carboxylic acids or aldehydes. For instance, oxidation could yield intermediates like 3,4-Dimethylbenzaldehyde.[5] The amidine group itself could also be susceptible to oxidation.

Photolytic Degradation

Aromatic systems can absorb UV light, leading to photochemical reactions.

  • Mechanism: While specific pathways are difficult to predict without experimental data, exposure to high-energy light could induce free-radical mechanisms, potentially leading to dimerization or cleavage of the molecule.[6] As per ICH Q1B guidelines, any molecule with a chromophore absorbing above 290 nm warrants photostability investigation.[6][7]

Thermal Degradation

In the solid state, high temperatures can provide the energy needed to overcome activation barriers for decomposition.

  • Mechanism: Thermal degradation pathways are complex but often involve bond cleavage at the weakest points in the molecule.[8] For this compound, this could involve cleavage of the C-N bonds or reactions involving the methyl groups, although it is generally expected to be more stable to dry heat than to hydrolysis.[9]

Framework for Forced Degradation Studies

A forced degradation study is a systematic investigation into the susceptibility of a drug substance to various stress factors.[2] The goal is to achieve 5-20% degradation to ensure that the analytical methods can detect the resulting products without destroying the parent molecule entirely.

G start Prepare Stock Solution of This compound stress Apply Stress Conditions (Parallel Experiments) start->stress acid acid stress->acid base base stress->base oxid oxid stress->oxid photo photo stress->photo therm therm stress->therm control control stress->control neutralize Neutralize Acid/Base Samples analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS neutralize->analyze identify Characterize Degradants (MS, MS/MS) analyze->identify pathway Elucidate Degradation Pathways & Report Profile identify->pathway acid->neutralize base->neutralize oxid->analyze photo->analyze therm->analyze control->analyze

Caption: Workflow for a forced degradation study.

Experimental Protocols

The following protocols serve as a starting point and should be optimized to achieve the target degradation level.

A. Acid Hydrolysis

  • Preparation: Dissolve this compound in 0.1 M hydrochloric acid to a final concentration of ~1 mg/mL.

  • Stress: Incubate the solution at 60 °C.

  • Sampling: Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately cool the aliquot and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Dilute with the mobile phase and analyze via HPLC.

B. Base Hydrolysis

  • Preparation: Dissolve this compound in 0.1 M sodium hydroxide to a final concentration of ~1 mg/mL.

  • Stress: Incubate the solution at 60 °C.

  • Sampling: Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately cool the aliquot and neutralize with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Dilute with the mobile phase and analyze via HPLC.

C. Oxidative Degradation

  • Preparation: Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of ~1 mg/mL.

  • Stress: Keep the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Dilute directly with the mobile phase and analyze via HPLC.

D. Thermal Degradation (Solid State)

  • Preparation: Place a thin layer (~2-3 mm) of solid this compound hydrochloride in a glass vial.

  • Stress: Heat the sample in a calibrated oven at a temperature below its melting point (e.g., 80 °C). The melting point is reported as 189-193 °C.[1][10]

  • Sampling: At various time points (e.g., 1, 3, 7 days), remove a vial.

  • Analysis: Dissolve a known quantity of the stressed solid in the mobile phase and analyze via HPLC.

E. Photostability

  • Preparation:

    • Solid: Spread a thin layer of the solid compound as described for thermal stress.

    • Solution: Prepare a ~1 mg/mL solution in water or a suitable solvent.

  • Controls: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Stress: Place the exposed samples and dark controls in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][11]

  • Analysis: Analyze both the light-exposed and dark control samples by HPLC.

Stability-Indicating Analytical Methodology

A stability-indicating method is an analytical procedure capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products, thus providing a true measure of the API's stability.[3] Reverse-phase HPLC coupled with mass spectrometry is the gold standard.[2][12]

HPLC-UV/PDA Method Development
  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50)

  • Gradient Elution: A linear gradient from ~5% B to 95% B over 20-30 minutes is typically used to ensure separation of the polar parent compound from potentially less polar degradants.

  • Detection: A Photodiode Array (PDA) detector is crucial. It allows for the monitoring of multiple wavelengths simultaneously and can assess peak purity, helping to distinguish co-eluting peaks.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Identification of Degradants by LC-MS
  • Technique: Coupling the validated HPLC method to a mass spectrometer (LC-MS) is essential for structural elucidation.[13][14]

  • Ionization: Electrospray Ionization (ESI) in positive mode is suitable for the basic amidine group.

  • Mass Analyzer:

    • High-Resolution MS (e.g., TOF, Orbitrap): Provides accurate mass measurements, enabling the determination of the elemental composition of degradants.[15]

    • Tandem MS (MS/MS): The parent ion of a degradant is isolated and fragmented to reveal structural information, which is key to identifying the molecule's structure.[14]

G cluster_detectors Detection & Identification cluster_ms MS Analysis sample Stressed Sample hplc HPLC System (C18 Column, Gradient Elution) sample->hplc pda PDA Detector (Quantification, Peak Purity) hplc->pda ms Mass Spectrometer hplc->ms Split Flow data Data Analysis: - Identify Degradants - Propose Structures - Map Pathways pda->data hrms HRMS (Accurate Mass -> Elemental Composition) ms->hrms msms MS/MS (Fragmentation -> Structural Elucidation) ms->msms hrms->data msms->data

Caption: Analytical workflow for degradant analysis.

Data Summary and Interpretation

All quantitative data from the forced degradation studies should be compiled into a clear, comparative format.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime% Assay of Parent Compound% DegradationNumber of Degradants DetectedMajor Degradant (m/z)
Control 24 hr99.8%0.2%0N/A
0.1 M HCl @ 60°C 24 hr85.2%14.8%1150.08
0.1 M NaOH @ 60°C 8 hr82.5%17.5%1150.08
3% H₂O₂ @ RT 24 hr94.1%5.9%2166.07, 150.08
Thermal @ 80°C 7 days98.9%1.1%0N/A
Photolytic (ICH) -97.5%2.5%1N/A

Note: Data presented are hypothetical and for illustrative purposes.

Interpretation:

  • Hydrolysis: The data would likely confirm that this compound is most susceptible to acid- and base-catalyzed hydrolysis. The major degradant with m/z 150.08 corresponds to the predicted hydrolysis product, 3,4-Dimethylbenzamide (C₉H₁₁NO, exact mass 149.08).[16]

  • Oxidation: The compound shows moderate sensitivity to oxidation.

  • Thermal & Photolytic: The compound demonstrates high stability against thermal and photolytic stress.

Conclusion and Recommendations

This guide establishes a comprehensive methodology for characterizing the stability and degradation profile of this compound. Based on its chemical structure, the primary degradation pathway is predicted to be hydrolysis of the amidine group to form 3,4-Dimethylbenzamide. Forced degradation studies coupled with a robust, stability-indicating HPLC-MS method are essential to confirm this and identify any other minor degradants.

Recommendations for Professionals:

  • Storage: Based on its susceptibility to hydrolysis, this compound hydrochloride should be stored as a solid in a cool, dry place, tightly sealed to protect from moisture.[1]

  • Formulation: For applications requiring solutions, freshly prepared aqueous solutions are recommended. If buffered solutions are used, a neutral to slightly acidic pH is likely to offer the best stability. The use of antioxidants could be considered if oxidative stability is a concern for a specific application.

  • Quality Control: The stability-indicating method developed through these studies should be employed for routine quality control to ensure the purity and potency of the material over its shelf-life.

By following the principles and protocols outlined herein, researchers and developers can ensure the reliable and safe use of this compound in their scientific endeavors.

References

Beyond the Active Site: A Technical Guide to Uncovering Novel Biological Targets of 3,4-Dimethyl-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,4-Dimethyl-benzamidine is a well-recognized synthetic small molecule, extensively characterized as a competitive inhibitor of serine proteases. Its utility in biochemical research and early-stage drug discovery has been historically centered on this activity.[1] However, the vast and complex landscape of the cellular proteome suggests the potential for off-target interactions that could lead to novel therapeutic applications or explain previously uncharacterized cellular effects. This in-depth technical guide provides a strategic framework and detailed methodologies for researchers, scientists, and drug development professionals to identify and validate novel biological targets of this compound beyond its established role as a protease inhibitor. We will delve into the rationale behind experimental design, emphasizing the creation of self-validating workflows to ensure the scientific rigor of target discovery campaigns.

Introduction: The Established Paradigm of this compound

This compound hydrochloride is a versatile organic compound frequently employed in biochemical research and pharmaceutical development.[1] Its primary and most well-documented biological activity is the potent and reversible inhibition of serine proteases, a large and diverse family of enzymes crucial in numerous physiological and pathological processes.[1] The benzamidine moiety mimics the guanidinium group of arginine, allowing it to bind effectively to the S1 pocket of many serine proteases, thereby blocking substrate access to the active site. This established mechanism has rendered this compound a valuable tool for studying protease function and as a scaffold for the design of more specific protease inhibitors.

However, the assumption of absolute target specificity for any small molecule can be a significant limitation in drug development. Unanticipated off-target interactions are a primary cause of adverse effects and, conversely, can represent opportunities for drug repositioning. This guide, therefore, moves beyond the canonical understanding of this compound to explore the "what else?"—the potential for this molecule to interact with other protein classes and modulate different biological pathways.

The Rationale for Exploring Non-Protease Targets

The exploration of non-protease targets for a molecule like this compound is underpinned by several key principles in modern drug discovery:

  • Polypharmacology: It is increasingly understood that many effective drugs exert their therapeutic effects by interacting with multiple targets. Identifying these additional targets can provide a more complete picture of a drug's mechanism of action.

  • Drug Repurposing: Discovering novel targets for an existing and well-characterized compound can significantly shorten the drug development timeline and reduce costs.[2]

  • Understanding Off-Target Effects: Characterizing the full spectrum of a molecule's interactions is crucial for predicting and mitigating potential toxicity.

  • Tool Compound Development: Identifying novel, specific interactions can lead to the development of new chemical probes to study the function of previously un-drugged proteins.

The chemical structure of this compound, with its aromatic ring and amidine group, possesses functionalities that could potentially engage in various types of non-covalent interactions with a wide range of protein architectures, not just the active sites of proteases.

A Strategic Workflow for Novel Target Identification and Validation

The process of identifying and validating novel drug targets is a multi-step endeavor that requires a combination of unbiased screening approaches and rigorous, hypothesis-driven validation experiments.[3] Our proposed workflow is designed to be both comprehensive and iterative, allowing for the confident identification of bona fide biological targets.

Target_Identification_Workflow cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Hit Triage and Prioritization cluster_2 Phase 3: Biophysical and Biochemical Validation cluster_3 Phase 4: Cellular and In Vivo Validation Affinity_Chromatography Affinity Chromatography-Mass Spectrometry (AC-MS) Bioinformatics Bioinformatics Analysis (e.g., Pathway Analysis, Druggability Assessment) Affinity_Chromatography->Bioinformatics Identified Proteins Chemical_Proteomics Chemical Proteomics (e.g., CETSA, SPROX) Chemical_Proteomics->Bioinformatics Stabilized Proteins Orthogonal_Screening Orthogonal Primary Screening Bioinformatics->Orthogonal_Screening Prioritized Hits SPR Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) Orthogonal_Screening->SPR Confirmed Hits ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Binding Confirmed Enzyme_Assays Biochemical/Enzymatic Assays ITC->Enzyme_Assays Thermodynamics Characterized Cellular_Target_Engagement Cellular Target Engagement Assays (e.g., NanoBRET) Enzyme_Assays->Cellular_Target_Engagement Functional Modulation Confirmed Functional_Assays Cell-Based Functional Assays Cellular_Target_Engagement->Functional_Assays Cellular Activity Confirmed Animal_Models In Vivo Animal Models Functional_Assays->Animal_Models Phenotypic Effect Confirmed

Figure 1: A comprehensive workflow for the identification and validation of novel biological targets.

Detailed Methodologies for Target Discovery

Affinity Chromatography-Mass Spectrometry (AC-MS)

Principle: This technique relies on the immobilization of this compound onto a solid support to "fish" for interacting proteins from a complex biological lysate. The bound proteins are then eluted and identified by mass spectrometry.

Experimental Protocol:

  • Ligand Immobilization:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a resin (e.g., NHS-activated sepharose). A key consideration is the attachment point on the molecule to ensure the pharmacophore remains accessible for protein binding.

    • Couple the derivatized ligand to the resin according to the manufacturer's protocol.

    • Thoroughly wash the resin to remove any uncoupled ligand.

    • Prepare a control resin with the linker arm alone to identify non-specific binders.

  • Protein Extraction:

    • Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and interactions. The choice of lysis buffer is critical and should be optimized to maintain protein solubility and stability.

  • Affinity Chromatography:

    • Incubate the lysate with both the ligand-coupled resin and the control resin.

    • Wash the resins extensively with a buffer of increasing stringency (e.g., increasing salt concentration) to remove non-specific binders.

  • Elution and Identification:

    • Elute the specifically bound proteins. This can be achieved by competitive elution with an excess of free this compound, which provides an additional layer of specificity.

    • Identify the eluted proteins using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis and Interpretation:

MetricDescriptionImportance
Spectral Counts/Intensity The number of MS/MS spectra or the signal intensity corresponding to a particular protein.A higher value in the ligand-coupled sample compared to the control suggests specific binding.
Fold Change The ratio of protein abundance in the ligand-coupled sample versus the control.A high fold change is a strong indicator of a potential hit.
p-value Statistical significance of the enrichment.A low p-value indicates a high confidence in the observed enrichment.
Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is a powerful technique to assess target engagement in a cellular context.[3] The binding of a ligand to its target protein often confers thermal stability. By heating cell lysates or intact cells to various temperatures, one can identify proteins that are stabilized by the presence of this compound.

Experimental Protocol:

  • Cell Treatment:

    • Treat cultured cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating and Lysis:

    • Heat the treated cells or cell lysates across a range of temperatures.

    • Lyse the cells to release the soluble proteins.

  • Protein Quantification:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the abundance of proteins in the soluble fraction using quantitative mass spectrometry (e.g., TMT or iTRAQ labeling).

Data Analysis and Interpretation:

The primary output is a "melting curve" for each identified protein. A shift in the melting temperature (Tm) to a higher value in the presence of this compound indicates ligand-induced stabilization and thus, target engagement.

Rigorous Validation of Putative Targets

The identification of a protein that interacts with this compound in an unbiased screen is the beginning, not the end, of the target validation process.[4][5] A series of orthogonal assays are required to confirm the interaction and elucidate its functional consequences.

Biophysical Characterization of the Interaction

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics.

Experimental Protocol:

  • Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip.

  • Binding Analysis: Flow solutions of this compound at various concentrations over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound ligand.

  • Kinetic Analysis: Fit the binding data to a suitable model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Sample Preparation: Place the purified putative target protein in the sample cell and this compound in the injection syringe.

  • Titration: Inject small aliquots of the ligand into the protein solution.

  • Data Acquisition: Measure the heat change associated with each injection.

  • Thermodynamic Analysis: Fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Biochemical and Cellular Functional Assays

Once a direct physical interaction is confirmed, the next critical step is to determine if this interaction has a functional consequence.

Biochemical Assays: If the identified target is an enzyme, a direct enzymatic assay should be performed in the presence and absence of this compound to assess for inhibition or activation.

Cell-Based Assays:

  • Target Engagement in Cells: Techniques like NanoBRET™ can be used to quantify target engagement in living cells.

  • Functional Readouts: Develop or utilize existing cell-based assays that measure the activity of the pathway in which the target protein is involved. This could include reporter gene assays, measurements of second messengers, or phenotypic assays such as cell proliferation, migration, or apoptosis.[5]

Validation_Workflow Putative_Hit Putative Hit from Discovery Screen Recombinant_Protein Recombinant Protein Expression and Purification Putative_Hit->Recombinant_Protein SPR_BLI SPR/BLI for Binding Kinetics (KD) Recombinant_Protein->SPR_BLI ITC ITC for Thermodynamics SPR_BLI->ITC Confirm Direct Binding Biochemical_Assay Biochemical/Enzymatic Assay (IC50/EC50) ITC->Biochemical_Assay Characterize Interaction Cellular_Assay Cell-Based Functional Assay Biochemical_Assay->Cellular_Assay Demonstrate Functional Effect

Figure 2: A streamlined workflow for the validation of a putative target.

Conclusion and Future Directions

While this compound is a well-established tool for the study of serine proteases, its full biological interaction landscape remains largely unexplored. This guide provides a robust, multi-pronged strategy for the deconvolution of its non-protease targets. By combining unbiased discovery proteomics with rigorous biophysical and cell-based validation, researchers can confidently identify novel interacting partners. The elucidation of such interactions will not only provide a more complete understanding of the pharmacology of this compound but also has the potential to uncover novel therapeutic targets and strategies. The methodologies outlined herein are not limited to this specific molecule but can be broadly applied to the target deconvolution of any small molecule of interest.

References

An In-depth Technical Guide to 3,4-Dimethyl-benzamidine: A Serine Protease Inhibitor for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,4-Dimethyl-benzamidine (CAS Number: 112072-09-0), a valuable tool for researchers, scientists, and drug development professionals. We will delve into its chemical properties, a detailed synthesis protocol, its mechanism of action as a serine protease inhibitor, and practical experimental procedures for its application in the laboratory.

Introduction: The Significance of Benzamidine Derivatives in Protease Inhibition

Benzamidine and its derivatives are a well-established class of compounds that act as competitive inhibitors of serine proteases.[1][2] These enzymes play a critical role in a vast array of physiological and pathological processes, including digestion, blood coagulation, and inflammation. Consequently, the targeted inhibition of specific serine proteases is a cornerstone of many therapeutic strategies. This compound, a member of this family, offers a specific substitution pattern on the phenyl ring that can influence its binding affinity and selectivity towards different proteases. This guide will serve as a technical resource for harnessing the potential of this compound in research and early-stage drug discovery.

Physicochemical Properties and Handling

This compound is most commonly available as its hydrochloride salt, which enhances its stability and solubility in aqueous solutions.[3]

PropertyValueReference
CAS Number 112072-09-0[3]
Molecular Formula C₉H₁₂N₂ (base); C₉H₁₃ClN₂ (HCl salt)[3][4]
Molecular Weight 148.21 g/mol (base); 184.67 g/mol (HCl salt)[3]
Appearance White to off-white crystalline powder[3]
Melting Point 189-193 °C[3]
Purity Typically ≥99% (HPLC)[3]
Storage Store at 0-8 °C[3]

Safety and Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound hydrochloride.[5][6] It is advisable to work in a well-ventilated area to avoid inhalation of the powder.[5] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[5][7]

Synthesis of this compound Hydrochloride

The most common and effective method for the synthesis of benzamidine derivatives is the Pinner reaction.[7][8] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the amidine.[7] The following is a detailed, step-by-step protocol for the synthesis of this compound hydrochloride, adapted from general Pinner reaction procedures.[3]

Experimental Protocol: Pinner Synthesis of this compound Hydrochloride

Starting Material: 3,4-Dimethylbenzonitrile

Reagents:

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonia (gas or solution in ethanol)

Procedure:

  • Formation of the Imino Ester Hydrochloride (Pinner Salt):

    • Dissolve 3,4-dimethylbenzonitrile in a minimal amount of anhydrous ethanol in a flame-dried, round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0°C.

    • Continue bubbling HCl until the solution is saturated and a precipitate of the ethyl 3,4-dimethylbenzimidate hydrochloride (Pinner salt) forms.

    • Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete reaction.

    • Collect the crystalline Pinner salt by filtration under anhydrous conditions and wash with cold, anhydrous diethyl ether.

  • Ammonolysis to form this compound Hydrochloride:

    • Suspend the isolated Pinner salt in anhydrous ethanol.

    • Cool the suspension to 0°C.

    • Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).

    • The product, this compound hydrochloride, will precipitate from the solution.

    • Collect the product by filtration, wash with cold ethanol and then with diethyl ether.

    • Dry the product under vacuum to yield the final white to off-white crystalline powder.

Pinner_Reaction Nitrile 3,4-Dimethylbenzonitrile Pinner_Salt Ethyl 3,4-dimethylbenzimidate HCl (Pinner Salt) Nitrile->Pinner_Salt Step 1: Imidate Formation Ethanol Anhydrous Ethanol Ethanol->Pinner_Salt HCl Dry HCl (gas) HCl->Pinner_Salt Amidine This compound HCl Pinner_Salt->Amidine Step 2: Ammonolysis Ammonia Ammonia Ammonia->Amidine

Caption: Pinner reaction workflow for this compound HCl synthesis.

Mechanism of Action: Competitive Inhibition of Serine Proteases

This compound functions as a competitive inhibitor of serine proteases.[1] The key to its inhibitory activity lies in the positively charged amidinium group, which mimics the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases.

The catalytic mechanism of serine proteases involves a "catalytic triad" of serine, histidine, and aspartate residues in the active site. The substrate's arginine or lysine side chain binds in a specificity pocket (S1 pocket) of the enzyme, positioning the scissile peptide bond for nucleophilic attack by the active site serine.

This compound binds to the active site of the protease, with the amidinium group forming strong ionic and hydrogen bonding interactions with an aspartate residue at the bottom of the S1 pocket. This binding event physically blocks the entry of the natural substrate, thereby competitively inhibiting the enzyme's catalytic activity. The dimethyl substitution on the phenyl ring can further influence binding through hydrophobic interactions with residues lining the active site cleft, potentially affecting the inhibitor's potency and selectivity for different serine proteases.

Inhibition_Mechanism cluster_Enzyme Serine Protease Active Site S1_pocket S1 Specificity Pocket (with Aspartate) Binding Binding S1_pocket->Binding Ionic Interaction (Amidinium group) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Inhibitor This compound Inhibitor->Binding Substrate Natural Substrate (e.g., Arginine-containing peptide) No_Binding Blocked Substrate->No_Binding Binding->No_Binding Occupies Active Site

Caption: Competitive inhibition of a serine protease by this compound.

Applications in Research and Drug Development

Given its role as a serine protease inhibitor, this compound is a versatile tool in several research areas:

  • Biochemical Research: It is used to study the structure and function of serine proteases, to prevent proteolysis of proteins during purification and analysis, and as a control compound in screening for novel protease inhibitors.[3]

  • Pharmaceutical Development: The benzamidine scaffold is a key pharmacophore in many approved drugs and clinical candidates. This compound can be used as a starting point for the synthesis of more complex and selective inhibitors for therapeutic targets in areas such as coagulation disorders, inflammation, and cancer.[3][9]

  • Diagnostic Applications: The ability to inhibit specific proteases makes this compound potentially useful in the development of diagnostic assays where protease activity is a biomarker for disease.[3]

Experimental Protocol: Serine Protease Inhibition Assay

To quantify the inhibitory potency of this compound, a standard enzyme inhibition assay can be performed. This protocol provides a general framework that can be adapted for specific proteases and chromogenic or fluorogenic substrates.

Materials:
  • Serine protease of interest (e.g., Trypsin)

  • Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • This compound hydrochloride stock solution (dissolved in assay buffer or DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:
  • Prepare Reagents:

    • Prepare a series of dilutions of the this compound hydrochloride stock solution in assay buffer to cover a range of concentrations (e.g., from 1 µM to 1 mM).

    • Prepare a working solution of the serine protease in assay buffer.

    • Prepare a working solution of the substrate in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Inhibitor solution (at various concentrations) or buffer (for control)

      • Enzyme solution

    • Mix and pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction and Measure Activity:

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Inhibition_Assay Start Start Prep_Reagents Prepare Reagent Dilutions (Inhibitor, Enzyme, Substrate) Start->Prep_Reagents Assay_Setup Set up Microplate: Buffer + Inhibitor + Enzyme Prep_Reagents->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Initiate_Reaction Add Substrate Pre_incubation->Initiate_Reaction Measure Monitor Absorbance/Fluorescence Initiate_Reaction->Measure Data_Analysis Calculate Velocities and IC50/Ki Measure->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a serine protease inhibition assay.

Conclusion

This compound is a valuable and accessible research tool for scientists working with serine proteases. Its straightforward synthesis, well-understood mechanism of action, and broad applicability in biochemical and pharmaceutical research make it an important compound for any laboratory investigating the roles of these critical enzymes in health and disease. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.

References

Methodological & Application

How to prepare 3,4-Dimethyl-benzamidine stock and working solutions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Preparation of 3,4-Dimethyl-benzamidine Stock and Working Solutions

Abstract

This document provides a detailed protocol and scientific rationale for the preparation of stock and working solutions of this compound, a small molecule of interest in drug discovery and chemical biology. Due to the limited availability of specific public data for this particular analog, this guide establishes a robust methodology by extrapolating from the well-characterized properties of the parent compound, benzamidine, and applying fundamental principles of organic chemistry. The protocols herein are designed to be self-validating, ensuring researchers can confidently prepare solutions of known concentration and stability for use in sensitive downstream assays.

Introduction: The Scientific Rationale

Benzamidine is a well-known reversible, competitive inhibitor of serine proteases, such as trypsin and thrombin. Its utility in biochemistry stems from its ability to mimic the guanidinium group of arginine, allowing it to bind to the S1 pocket of these enzymes. The addition of two methyl groups to the benzene ring, creating this compound, significantly increases the molecule's hydrophobicity. This modification can potentially alter its solubility, cell permeability, and target-binding affinity compared to the parent compound.

Given the novelty of this specific derivative, a first-principles approach to solution preparation is essential. This protocol emphasizes two core concepts:

  • Solvent Selection Hierarchy: Starting with a non-polar, aprotic solvent to create a high-concentration, stable stock, followed by dilution into aqueous buffers for the final working solution.

  • Empirical Validation: Performing small-scale solubility tests and ensuring visual clarity at each step to prevent the use of precipitated or aggregated compound in experiments.

Physicochemical Properties & Solvent Selection

The properties of the parent compound, benzamidine hydrochloride, serve as a baseline for our assumptions.

PropertyBenzamidine HydrochlorideThis compound (Predicted)Rationale for Prediction
Molecular Weight 156.61 g/mol 148.21 g/mol (as free base)Calculated from chemical formula (C₉H₁₂N₂).
Aqueous Solubility High (~50 mg/mL)Significantly LowerThe addition of two non-polar methyl groups to the aromatic ring drastically reduces the molecule's ability to form hydrogen bonds with water, decreasing its aqueous solubility.
Organic Solvent Solubility Soluble in ethanol; sparingly in others.High solubility in DMSO, DMF, and Ethanol.The increased hydrophobicity and organic character will favor solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
Stability Stable in aqueous solution for short periods; hydrolysis can occur over time. Prone to degradation at high pH.Assumed to have similar stability in aqueous buffers. Stock solutions in anhydrous DMSO are expected to be highly stable when stored properly.The core benzamidine functional group remains the same, so similar hydrolytic stability is expected. Anhydrous aprotic solvents prevent degradation pathways.

Based on this analysis, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the primary stock solution due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous buffers.

Experimental Workflow Overview

The overall process involves a sequential dilution strategy designed to maintain compound integrity and ensure accurate final concentrations for assays.

Figure 1: Workflow for preparing stock and working solutions.

Detailed Protocols

4.1. Materials and Equipment

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Sterile, nuclease-free water

  • Appropriate aqueous buffer (e.g., PBS, Tris, HEPES), pH-adjusted and filtered

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes and/or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

4.2. Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the creation of a high-concentration primary stock, which serves as the foundation for all subsequent dilutions. A 10 mM concentration is chosen as a standard starting point that balances material usage with ease of dilution.

Step-by-Step Methodology:

  • Pre-Calculation: Determine the mass of this compound (MW: 148.21 g/mol ) required. For 1 mL of a 10 mM stock solution:

    • Mass = Concentration × Volume × Molecular Weight

    • Mass = (0.010 mol/L) × (0.001 L) × (148.21 g/mol ) = 0.0014821 g = 1.48 mg

  • Weighing the Compound: Tare a sterile 1.5 mL microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh out approximately 1.48 mg of the compound directly into the tube. Record the exact mass.

    • Expert Insight: Weighing small masses can be inaccurate. It is often more precise to weigh a larger mass (e.g., 14.8 mg) and dissolve it in a larger volume (e.g., 10 mL) to minimize measurement error.

  • Solvent Addition: Based on the actual mass recorded, calculate the precise volume of anhydrous DMSO needed to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L))

    • Add the calculated volume of DMSO to the tube containing the compound.

  • Dissolution: Cap the tube securely and vortex at medium-high speed for 1-2 minutes.

    • Trustworthiness Check: Visually inspect the solution against a bright light. It should be completely clear, with no visible particulates.

    • If particulates remain, place the tube in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up small aggregates and facilitate dissolution.

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This is a critical step to preserve the integrity of the stock solution by preventing repeated freeze-thaw cycles, which can degrade the compound or introduce water condensation.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots in a sealed container at -20°C for short-to-medium term storage (months) or at -80°C for long-term storage (years).

4.3. Protocol 2: Preparation of a 10 µM Aqueous Working Solution

This protocol describes the dilution of the DMSO stock into an aqueous buffer suitable for a biological assay.

Step-by-Step Methodology:

  • Preparation: Allow one aliquot of the 10 mM DMSO stock solution to thaw completely at room temperature. Briefly centrifuge the tube to collect the entire volume at the bottom.

  • Dilution Calculation (1:1000 Dilution): To prepare 1 mL of a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

    • Volume of Stock = (Final Concentration × Final Volume) / Stock Concentration

    • Volume of Stock = (10 µM × 1 mL) / 10,000 µM = 1 µL

  • Execution: Pipette 999 µL of your desired pre-warmed, sterile aqueous buffer (e.g., PBS, pH 7.4) into a new sterile tube. Add 1 µL of the 10 mM stock solution to the buffer.

    • Expert Insight: To ensure accurate mixing of such a small volume, pipette the 1 µL of stock directly into the liquid of the buffer, not onto the side of the tube. Immediately cap the tube and vortex gently for 10-15 seconds.

  • Final DMSO Concentration: This dilution results in a final DMSO concentration of 0.1% in the working solution. This level is generally well-tolerated by most cell-based and enzymatic assays. Always run a vehicle control (0.1% DMSO in buffer) in your experiments to account for any solvent effects.

  • Self-Validation and Use:

    • Clarity Check: Hold the working solution up to a light source. It must be perfectly clear. If any cloudiness, haze, or precipitate is visible, the compound has crashed out of solution at this concentration in this specific buffer. If this occurs, the working solution is not valid and must be remade at a lower concentration.

    • Immediate Use: Aqueous working solutions of small molecules are often less stable than their DMSO stocks. It is best practice to prepare them fresh immediately before use in an assay. Do not store aqueous working solutions.

Safety & Handling Precautions

As with any novel chemical, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhalation.

  • Disposal: Dispose of all waste (unused solutions, contaminated tips) in accordance with your institution's chemical waste disposal guidelines.

  • SDS: Refer to the Safety Data Sheet (SDS) provided by the manufacturer for specific toxicological information and emergency procedures. If an SDS is not available, handle the compound as potentially hazardous.

Applications of 3,4-Dimethyl-benzamidine in Protein Crystallography: A Technical Guide for Structural Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical applications of 3,4-Dimethyl-benzamidine as a tool in protein crystallography. We will delve into its role as a reversible serine protease inhibitor and its utility as a molecular fragment in structure-based drug design, offering both the theoretical underpinnings and detailed experimental protocols.

Introduction: The Dual Utility of a Benzamidine Scaffold

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, such as trypsin and thrombin.[1][2] Their core structure acts as an effective mimic of the guanidinium group of arginine, allowing them to bind with high affinity to the negatively charged aspartate residue typically found at the bottom of the S1 specificity pocket of these enzymes.[3] This inhibitory action is invaluable during protein purification and crystallization, where endogenous or co-purified proteases can degrade the target protein, preventing the formation of well-ordered crystals.[1][4]

Beyond its role in protein stabilization, the benzamidine scaffold serves as an archetypal "fragment" in Fragment-Based Drug Discovery (FBDD).[5][6] FBDD is a powerful methodology that starts with identifying low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target.[7][8] X-ray crystallography is a premier screening technique in FBDD because it provides direct visual evidence of fragment binding and reveals the precise interactions that can be exploited to grow the fragment into a potent, high-affinity lead compound.[6][9]

The subject of this guide, this compound, is a specific derivative used in biochemical research for protease inhibition.[10] The addition of the two methyl groups to the phenyl ring modifies the physicochemical properties of the parent molecule, primarily by increasing its hydrophobicity. This alteration can influence its binding affinity, selectivity, and solubility—key parameters in both protein stabilization and drug discovery contexts. While specific inhibitory constants for this derivative are not broadly published, its utility lies in exploring the chemical space around the core benzamidine pharmacophore to achieve modulated activity against specific targets.

Part 1: Rationale for Use in Crystallography

As a Protease Inhibitor for Protein Stabilization

Many target proteins are susceptible to proteolytic degradation upon cell lysis and during the lengthy process of purification and crystallization. Serine proteases are a common class of contaminants. The addition of a competitive inhibitor like this compound can saturate the active sites of these proteases, effectively neutralizing their activity and preserving the integrity of the target protein.

G

As a Co-crystallization Ligand in Fragment-Based Drug Discovery (FBDD)

In FBDD, the goal is to identify novel binding sites and chemical matter that can be optimized into drugs. This compound fits the "Rule of Three," a set of guidelines for effective fragments:

  • Molecular weight < 300 Da

  • Number of hydrogen bond donors/acceptors ≤ 3

  • cLogP ≤ 3

  • Number of rotatable bonds ≤ 3

Co-crystallizing a target protein with a fragment like this compound can yield a high-resolution structure of the protein-ligand complex. This structural information is critical for the subsequent stages of lead optimization, where medicinal chemists add functional groups to the fragment to increase its potency and selectivity. The methyl groups on the this compound scaffold can serve as synthetic vectors or probes, exploring hydrophobic pockets within the binding site that a simple benzamidine molecule would not.

Part 2: Quantitative Data and Comparative Analysis

While specific binding data for this compound is sparse in public literature, we can compare the known inhibition constants (Kᵢ) of the parent compound, benzamidine, against common serine proteases to provide a baseline for expected activity. The Kᵢ value represents the concentration of inhibitor required to reduce the enzyme activity by half and is a measure of binding affinity (a lower Kᵢ indicates higher affinity).

Enzyme TargetInhibitorInhibition Constant (Kᵢ)Source
Trypsin Benzamidine~19-22 µM[5]
Thrombin Benzamidine~220 µM
Plasmin Benzamidine~350 µM

Note: The addition of dimethyl groups is expected to increase hydrophobicity, which may alter the Kᵢ value. Researchers should determine the Kᵢ for this compound against their specific target empirically.

Part 3: Experimental Protocols

Protocol 1: Co-crystallization of a Serine Protease with this compound by Vapor Diffusion

This protocol outlines the steps for forming a protein-ligand complex and setting up crystallization trials using the hanging drop vapor diffusion method.

A. Materials and Reagents:

  • Purified serine protease target (e.g., Trypsin) at a concentration of 5-15 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl).

  • This compound hydrochloride (MW: 184.67 g/mol ).[10]

  • Stock Solution: 1 M this compound HCl in sterile deionized water.

  • Crystallization screens (commercial or in-house).

  • Hanging or sitting drop crystallization plates.

  • Sealing tape or oil.

B. Procedure: Complex Formation

  • Calculate Molar Excess: Aim for a 5 to 10-fold molar excess of the ligand to ensure saturation of the protein's active site.

    • Example: For a 10 mg/mL solution of Trypsin (~24 kDa), the protein concentration is ~0.42 mM. A 10-fold molar excess requires a final ligand concentration of 4.2 mM.

  • Incubation: Add the calculated volume of the 1 M this compound stock solution to your purified protein solution.

  • Mix Gently: Mix by gentle pipetting or inversion. Avoid vigorous vortexing, which can denature the protein.

  • Incubate: Allow the protein-ligand mixture to incubate on ice for at least 30 minutes prior to setting up crystallization trials. This allows time for the complex to form and equilibrate.

C. Procedure: Crystallization by Hanging Drop Vapor Diffusion

  • Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into the reservoir of the crystallization plate well.

  • Prepare the Drop: On a clean cover slip, pipette 1 µL of the protein-ligand complex solution.

  • Add Reservoir Solution: Add 1 µL of the reservoir solution to the protein drop. Mix gently by pipetting up and down without introducing air bubbles.

  • Seal the Well: Invert the cover slip and place it over the reservoir, sealing the well with grease or by its own design.

  • Incubate and Monitor: Store the plates in a stable temperature environment (e.g., 20°C) and monitor regularly for crystal growth over several days to weeks.

G

Protocol 2: Fragment Soaking into Apo-Protein Crystals

If you already have high-quality crystals of your protein in its ligand-free (apo) form, soaking is often a more straightforward method to obtain a complex structure.

A. Materials and Reagents:

  • Apo-protein crystals in their mother liquor.

  • Soaking Solution: Prepare a solution containing the original mother liquor supplemented with this compound. The final concentration can range from 1 mM to 50 mM.

    • Causality: The required concentration depends on the fragment's solubility and its binding affinity. Weak binders require higher concentrations to achieve sufficient occupancy in the crystal.[8] It is often necessary to include a cryoprotectant in the soaking solution if crystals are to be flash-frozen.

B. Procedure: Crystal Soaking

  • Prepare Soaking Drops: In a new plate, place small drops (5-20 µL) of the soaking solution.

  • Transfer Crystal: Using a cryo-loop or crystal tool, carefully transfer an apo-crystal from its growth drop into the soaking drop.

  • Incubate: Allow the crystal to soak for a duration ranging from a few minutes to several hours.

    • Expert Insight: Soaking times are empirical. Short soaks may result in low ligand occupancy, while long soaks can damage the crystal. A time course experiment is recommended.

  • Cryo-protection (if needed): Briefly transfer the soaked crystal to a final drop containing the soaking solution and an adequate concentration of a cryoprotectant (e.g., 25% glycerol).

  • Flash-Freeze: Loop the crystal and immediately plunge it into liquid nitrogen for storage and subsequent X-ray data collection.

Part 4: Conclusion and Future Directions

This compound is a valuable chemical tool for protein crystallography. As a protease inhibitor, it ensures the sample integrity required for successful crystallization. As a molecular fragment, it provides an excellent starting point for structure-based drug design against serine proteases and other targets where an arginine-mimetic anchor is desirable. The structural insights gained from co-crystal structures enable the rational, iterative design of more potent and selective lead compounds. Future work in this area could involve synthesizing a broader library of substituted benzamidines to systematically explore structure-activity relationships and optimize binding to specific therapeutic targets.

References

Application Note: A Researcher's Guide to Preventing Protein Degradation in Lysates Using 3,4-Dimethyl-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Integrity of the Proteome

For researchers in molecular biology, biochemistry, and drug development, the integrity of a protein sample is paramount. The cellular proteome is a dynamic environment, and once the structural organization of the cell is compromised during lysis, a cascade of enzymatic activity is unleashed.[1] Endogenous proteases, normally sequestered within specific compartments, gain access to the entire protein repertoire, leading to rapid degradation of target proteins.[1][2] This proteolysis can severely compromise experimental outcomes by reducing protein yield, generating non-specific fragments, and ultimately leading to erroneous data.

This guide provides a comprehensive overview and detailed protocols for using 3,4-Dimethyl-benzamidine , a specific and effective serine protease inhibitor, to safeguard protein integrity during and after cell lysis. We will explore its mechanism of action, its place within a broader protease inhibition strategy, and provide validated, step-by-step protocols for its application.

The Challenge: Uncontrolled Proteolysis Upon Cell Lysis

In a living cell, protease activity is meticulously regulated through compartmentalization (e.g., within lysosomes) and the presence of natural inhibitors.[1][3] The process of cell lysis, whether mechanical or detergent-based, shatters this control. This disruption releases a variety of proteases, which can be broadly categorized into four main classes based on their catalytic mechanism.[4]

  • Serine Proteases: (e.g., Trypsin, Chymotrypsin, Thrombin) Utilize a serine residue in their active site for catalysis. They are among the most common proteases found in cells and tissues.[5][6]

  • Cysteine Proteases: (e.g., Papain, Calpains, Cathepsins) Rely on a cysteine residue's thiol group.

  • Aspartic Proteases: (e.g., Pepsin, Renin) Use an aspartate residue to activate a water molecule for peptide bond cleavage.

  • Metalloproteases: Require a divalent metal ion, typically zinc, for their catalytic activity.

Failure to inhibit these enzymes can lead to the complete loss of a protein of interest or the generation of truncated forms that can interfere with downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry.

G Prot Protein of Interest Lysosome Lysosome (Cysteine & Aspartic Proteases) Cytosol Cytosol (Serine & Metalloproteases) DegradedProt Degraded Protein Fragments Free_SP Serine Proteases Free_SP->DegradedProt Cleavage Free_CP Cysteine Proteases Free_CP->DegradedProt Cleavage Free_AP Aspartic Proteases Free_AP->DegradedProt Cleavage Free_MP Metalloproteases Free_MP->DegradedProt Cleavage Lysis Cell Lysis (Mechanical/Detergent) cluster_lysate cluster_lysate cluster_cell cluster_cell cluster_cell->Lysis

Caption: Disruption of cellular compartments during lysis leads to uncontrolled protease activity.

Mechanism of Action: Competitive Inhibition by this compound

This compound belongs to the benzamidine class of compounds, which are known as reversible, competitive inhibitors of serine proteases.[7][8] Its mechanism is rooted in its structural similarity to the natural substrates of these enzymes, particularly the positively charged side chains of arginine and lysine.

The catalytic site of a serine protease, like trypsin, contains a specificity pocket that recognizes and binds these residues. The amidine group of this compound mimics the guanidinium group of arginine, allowing it to fit snugly into this pocket.[9] By occupying the active site, it physically blocks the entry of the actual protein substrate, thereby preventing proteolytic cleavage.[10] Because this binding is reversible, it is crucial to maintain an adequate concentration of the inhibitor throughout the lysis and protein extraction procedure to ensure sustained protection.[7]

G cluster_enzyme Serine Protease Active Site cluster_reaction Normal Proteolysis cluster_inhibition Inhibition by this compound Enzyme Specificity Pocket Products Cleaved Peptides Enzyme->Products Catalyzes Cleavage NoReaction Proteolysis Blocked Enzyme->NoReaction No Reaction Substrate Protein Substrate (Arginine/Lysine residue) Substrate->Enzyme Binds Inhibitor This compound Inhibitor->Enzyme Competitively Binds

Caption: this compound competitively binds to the protease active site, blocking the substrate.

The Imperative for a Cocktail Approach

While this compound is highly effective against serine proteases, it offers no protection against the other three major classes of proteases.[11][12] Relying solely on a single inhibitor is a common experimental pitfall that can lead to significant protein degradation. For comprehensive protection, it is essential to use a "cocktail" of inhibitors that targets all potential threats.[2][4][5] A well-formulated lysis buffer should therefore always contain a mixture of inhibitors.

Protease Class Recommended Inhibitor Mechanism of Action
Serine Proteases This compound Competitive, reversible inhibitor.[8]
AEBSF or PMSFIrreversible covalent modification of the active site serine.[2][5]
Cysteine Proteases E-64Irreversible inhibitor that reacts with the active site thiol group.[2]
LeupeptinReversible inhibitor of both serine and cysteine proteases.[2]
Aspartic Proteases Pepstatin AReversible, tight-binding inhibitor.
Metalloproteases EDTA / EGTAChelates the divalent metal ions (e.g., Zn²⁺, Ca²⁺) required for activity.[5][13]
Table 1: A multi-component inhibitor cocktail is required for broad-spectrum protein protection.

Protocols for Application

Protocol 1: Preparation of Stock Solutions

Accurate and stable stock solutions are the foundation of effective protein protection. It is recommended to prepare concentrated stocks, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and add them fresh to the lysis buffer immediately before use.[2][14]

A. 1 M this compound Hydrochloride Stock (Aqueous)

  • Weigh: Weigh out 156.6 mg of this compound HCl (MW will be similar to Benzamidine HCl: 156.61 g/mol ).[15]

  • Dissolve: Add the powder to a conical tube. Add deionized water to a final volume of 1 mL.

  • Mix: Vortex thoroughly until the solid is completely dissolved. The solubility of benzamidine HCl in water is high.[13]

  • Aliquot & Store: Dispense into single-use microcentrifuge tubes. Store at -20°C for up to 1 month.[13] Note: Aqueous solutions of benzamidine are susceptible to oxidation and hydrolysis; preparing fresh is always the best practice.[7][13]

B. Preparation of Other Inhibitor Stocks

Inhibitor Stock Concentration Solvent Storage
AEBSF 100 mMWater-20°C (Stable for months)[16]
Leupeptin 10 mMWater-20°C (Stable for ~1 month)[16]
Pepstatin A 1 mMDMSO or Methanol-20°C (Stable for ~2 months)[14]
EDTA 0.5 MWater (adjust to pH 8.0)Room Temperature (Stable indefinitely)[13]
Table 2: Recommended stock solution parameters for a comprehensive inhibitor cocktail.
Protocol 2: General Workflow for Lysate Preparation and Inhibition

This workflow provides a general framework for incorporating protease inhibitors during the preparation of cell lysates. Specific buffer compositions and lysis methods may vary based on the cell type and downstream application.

G start Start: Cultured Cells (Adherent or Suspension) wash 1. Harvest & Wash Cells (Ice-cold PBS) start->wash prep_buffer 2. Prepare Complete Lysis Buffer (Add Inhibitor Cocktail Fresh) wash->prep_buffer lysis 3. Lyse Cells (On ice) prep_buffer->lysis incubate 4. Incubate on Ice (e.g., 30 minutes) lysis->incubate clarify 5. Clarify Lysate (Centrifuge at >12,000 x g, 4°C) incubate->clarify collect 6. Collect Supernatant (Protein Lysate) clarify->collect downstream Proceed to Downstream Application (e.g., Western, IP, Assay) collect->downstream

Caption: General experimental workflow for preparing protected cell lysates.

Protocol 3: Lysate Preparation from Adherent Mammalian Cells

This protocol is suitable for cells grown in monolayer culture (e.g., in 100 mm dishes).

  • Preparation: Place the cell culture dish on a bed of ice. Aspirate the culture medium completely.

  • Washing: Gently wash the cell monolayer once with 5-10 mL of ice-cold Phosphate-Buffered Saline (PBS). Aspirate the PBS completely.

  • Lysis Buffer Preparation: Immediately before use, prepare the complete lysis buffer. For every 1 mL of base lysis buffer (e.g., RIPA, NP-40), add the following from your stock solutions:

    • 1 µL of 1 M this compound (Final: 1 mM)

    • 10 µL of 100 mM AEBSF (Final: 1 mM)

    • 1 µL of 10 mM Leupeptin (Final: 10 µM)

    • 1 µL of 1 mM Pepstatin A (Final: 1 µM)

    • 10 µL of 0.5 M EDTA (Final: 5 mM)

  • Cell Lysis: Add an appropriate volume of complete lysis buffer to the dish (e.g., 500 µL for a 100 mm dish).

  • Scraping: Use a cell scraper to gently scrape the cells off the surface of the dish into the lysis buffer.

  • Incubation: Transfer the resulting lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

  • Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your protected protein lysate. Store at -80°C or use immediately.

Validation and Troubleshooting

Self-Validation: A key principle of a robust protocol is self-validation. To confirm the efficacy of your inhibition strategy, perform a simple time-course experiment.

  • Prepare a cell lysate as described above but split it into two aliquots upon collection.

  • To one aliquot, add your complete protease inhibitor cocktail. Leave the other as an untreated control.

  • Incubate both tubes at room temperature or 37°C.

  • Take samples from each tube at T=0, T=30 min, T=1 hr, and T=4 hr. Immediately stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Analyze all samples by Western blot for a known labile protein or a protein with known protease-sensitive sites.

Expected Result: In the sample with the inhibitor cocktail, the band corresponding to your protein of interest should remain sharp and intense across all time points. In the untreated control, the band intensity should decrease over time, and smaller degradation bands may appear.

Troubleshooting:

  • Problem: Protein is still degrading.

    • Cause: Inhibitor concentration may be too low for the specific cell or tissue type, which may have unusually high protease activity.

    • Solution: Increase the concentration of the inhibitors. For benzamidine, concentrations up to 4 mM have been reported for use with yeast lysates.[7] Ensure inhibitors were added fresh and that stock solutions are not expired.

  • Problem: Poor protein yield.

    • Cause: Lysis buffer may not be optimal for solubilizing your protein of interest.[17][18]

    • Solution: Try a different lysis buffer (e.g., switch from NP-40 to the more stringent RIPA buffer) or consider adding stabilizing agents like glycerol.[18]

Conclusion

The prevention of proteolytic degradation is a non-negotiable step in producing high-quality, reliable data in protein research. This compound is a valuable tool for specifically targeting the highly abundant class of serine proteases. However, its true power is realized when it is used as part of a comprehensive, multi-target inhibitor cocktail. By understanding the principles behind protease activity and employing the robust protocols outlined in this guide, researchers can effectively preserve the integrity of their protein samples, ensuring the validity and reproducibility of their experimental results.

References

Application Notes & Protocols: Immobilization of Benzamidine Derivatives on Surfaces for Affinity-Based Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzamidine and its derivatives are well-established competitive, reversible inhibitors of serine proteases, a broad class of enzymes that includes critical physiological and pathological players like trypsin, thrombin, and plasmin.[1][2] This inhibitory action makes benzamidine an invaluable ligand for affinity-based applications. When covalently immobilized on a solid support, benzamidine derivatives can be used to selectively capture, purify, or remove target serine proteases from complex biological mixtures such as cell lysates, serum, or cell culture supernatants.[3] This powerful technique is central to numerous workflows in proteomics, drug discovery, and bioprocessing.[4][5]

This comprehensive guide provides detailed protocols for the immobilization of benzamidine derivatives onto various surfaces. We will delve into the underlying chemical principles, offer step-by-step experimental procedures, and describe essential characterization techniques to validate the functionalized surface. The protocols are designed to be adaptable for applications ranging from the preparation of affinity chromatography media to the functionalization of biosensor surfaces.

I. Foundational Principles: The Chemistry of Immobilization

The successful immobilization of a benzamidine derivative hinges on a multi-step process that involves surface activation, linker introduction, and finally, ligand coupling. The choice of chemistry is dictated by the nature of the substrate and the functional groups available on the benzamidine derivative. A common and versatile strategy involves the use of p-aminobenzamidine, which provides a primary amine for covalent linkage.[6]

A. Surface Selection and Activation

The initial step is the preparation of the substrate to present reactive functional groups.

  • Silica-based Surfaces (e.g., Glass, Silicon Oxide): These are rich in surface silanol groups (Si-OH), which can be readily functionalized using organosilanes. Aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES), are frequently used to introduce primary amine groups.[7]

  • Polymeric Surfaces: The activation strategy depends on the polymer. For instance, surfaces with carboxylic acid groups can be activated to form reactive esters.

  • Gold Surfaces: Thiol-based chemistry, often involving the formation of self-assembled monolayers (SAMs), is the gold standard for functionalizing these surfaces.[8]

B. The Role of the Spacer Arm (Linker)

A spacer arm, or linker, is typically introduced between the surface and the benzamidine ligand. This is crucial for several reasons:

  • Minimizing Steric Hindrance: The linker extends the ligand away from the surface, making it more accessible to the target protein and preventing non-specific interactions with the substrate.[9]

  • Reducing Non-Specific Binding: Hydrophilic linkers, such as polyethylene glycol (PEG), are particularly effective at creating a hydration layer that repels non-specific protein adsorption.[10][11]

  • Providing Reactive Handles: Heterobifunctional linkers possess two different reactive groups, allowing for sequential and controlled attachment to the surface and the ligand.

C. Covalent Coupling Chemistries

The final step is the covalent attachment of the benzamidine derivative to the activated surface or linker. Common coupling reactions include:

  • Amide Bond Formation: This is one of the most robust and widely used methods. A surface presenting carboxylic acid groups can be activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a reactive NHS-ester, which then readily reacts with the primary amine of p-aminobenzamidine.[12][13]

  • Epoxy Ring-Opening: Surfaces functionalized with epoxy groups can react directly with the amine of p-aminobenzamidine under mild conditions.[6]

  • Isocyanate Chemistry: Isocyanate-functionalized surfaces react with nucleophiles like amines to form urea linkages.[14]

II. Experimental Protocols

This section provides detailed, step-by-step protocols for the immobilization of p-aminobenzamidine onto a silica-based surface (e.g., a glass slide or silica beads) using an NHS-ester-mediated amide coupling chemistry.

A. Materials and Reagents
Reagent/MaterialSupplierPurpose
Glass slides or Silica beadsVariesSubstrate
(3-Aminopropyl)triethoxysilane (APTES)Sigma-AldrichSilanization agent for amine functionalization
Anhydrous TolueneSigma-AldrichSolvent for silanization
Succinic AnhydrideSigma-AldrichCarboxylation of amine surface
N,N-Dimethylformamide (DMF)Sigma-AldrichSolvent
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)Sigma-AldrichCarbodiimide for carboxyl activation
N-Hydroxysuccinimide (NHS)Sigma-AldrichStabilizes activated carboxyl group
2-(N-morpholino)ethanesulfonic acid (MES) bufferSigma-AldrichReaction buffer for EDC/NHS coupling
p-Aminobenzamidine dihydrochlorideSigma-AldrichLigand to be immobilized
EthanolamineSigma-AldrichBlocking agent for unreacted NHS-esters
Phosphate Buffered Saline (PBS)VariesWashing buffer

B. Workflow Overview

G cluster_0 Part 1: Surface Preparation cluster_1 Part 2: Ligand Immobilization A 1. Cleaning of Silica Surface B 2. Aminosilanization (APTES Coating) A->B Introduces -NH2 groups C 3. Carboxylation (Succinic Anhydride) B->C Converts -NH2 to -COOH D 4. Activation of Carboxyl Groups (EDC/NHS) C->D Surface ready for activation E 5. Coupling of p-Aminobenzamidine D->E Forms reactive NHS-ester F 6. Blocking of Unreacted Sites (Ethanolamine) E->F Covalent amide bond formation G Characterization F->G Final functionalized surface

Caption: Workflow for immobilizing p-aminobenzamidine on a silica surface.

C. Detailed Protocol

Part 1: Surface Preparation and Carboxylation

  • Surface Cleaning:

    • Immerse the silica substrate (glass slides or beads) in a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Rinse extensively with deionized (DI) water and dry under a stream of nitrogen.

  • Aminosilanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the clean, dry substrate in the APTES solution and incubate for 1 hour at room temperature with gentle agitation.

    • Rinse the substrate with toluene, followed by ethanol, and finally DI water.

    • Cure the silanized surface in an oven at 110°C for 30 minutes. This creates a stable amine-functionalized surface.

  • Carboxylation:

    • Dissolve succinic anhydride to a concentration of 0.1 M in anhydrous DMF.

    • Immerse the amine-functionalized substrate in the succinic anhydride solution and incubate for 2 hours at room temperature.

    • Rinse thoroughly with DMF, followed by ethanol and DI water. The surface is now functionalized with carboxylic acid groups.

Part 2: Ligand Immobilization

  • Activation of Carboxyl Groups:

    • Prepare a solution of 0.1 M EDC and 0.05 M NHS in 0.1 M MES buffer, pH 6.0.

    • Immerse the carboxylated substrate in the EDC/NHS solution and incubate for 30 minutes at room temperature. This activates the surface carboxyl groups to form reactive NHS-esters.

  • Coupling of p-Aminobenzamidine:

    • Immediately after activation, rinse the substrate with MES buffer.

    • Prepare a 10 mg/mL solution of p-aminobenzamidine dihydrochloride in 0.1 M PBS, pH 7.4.

    • Immerse the activated substrate in the p-aminobenzamidine solution and incubate for 2-4 hours at room temperature or overnight at 4°C. The primary amine of the benzamidine derivative will react with the NHS-ester to form a stable amide bond.

  • Blocking (Quenching):

    • After the coupling reaction, rinse the substrate with PBS.

    • Immerse the substrate in a 1 M ethanolamine solution (pH 8.5) for 30 minutes at room temperature. This will quench any remaining reactive NHS-esters, preventing non-specific binding in subsequent applications.

    • Rinse extensively with PBS and DI water. Store the functionalized surface in a buffer at 4°C.

III. Characterization of the Functionalized Surface

It is critical to validate each step of the immobilization process.

G A Surface Characterization Physical Methods Chemical Methods Functional Assays B Contact Angle Goniometry Measures surface hydrophilicity/hydrophobicity at each step. A:f0->B C X-ray Photoelectron Spectroscopy (XPS) Confirms elemental composition and presence of nitrogen (from amine/amide) and changes in carbon/oxygen spectra. A:f0->C D Colorimetric Assays e.g., Ninhydrin assay to quantify primary amines after APTES step. A:f1->D E Trypsin Binding Assay Measures the functional capacity of the immobilized benzamidine. A:f2->E

Caption: Methods for characterizing benzamidine-functionalized surfaces.

A. Protocol: Trypsin Binding Capacity Assay

This functional assay quantifies the amount of active, immobilized benzamidine capable of binding its target protease.

  • Materials:

    • Benzamidine-functionalized substrate (e.g., 1 mL of settled beads).

    • Trypsin solution (1 mg/mL in binding buffer).

    • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4.[9]

    • Elution Buffer: 50 mM Glycine, 0.5 M Arginine, pH 3.0.[9]

    • UV-Vis Spectrophotometer.

  • Procedure:

    • Equilibrate the benzamidine-functionalized substrate with 5-10 bed volumes of Binding Buffer.

    • Incubate the substrate with a known volume and concentration of the trypsin solution for 30 minutes at room temperature.

    • Collect the flow-through (unbound trypsin).

    • Wash the substrate with 10 bed volumes of Binding Buffer to remove any non-specifically bound protein. Collect the wash fractions.

    • Elute the bound trypsin using 3-5 bed volumes of Elution Buffer. Collect the eluate.

    • Measure the protein concentration of the initial trypsin solution, the flow-through, and the eluate using absorbance at 280 nm (A280).

    • Calculate the binding capacity:

      • Total Trypsin Bound (mg) = (Initial Trypsin - Unbound Trypsin) in mg

      • Binding Capacity = Total Trypsin Bound (mg) / Volume of substrate (mL)

ParameterTypical Value (High Sub)Typical Value (Low Sub)
Ligand Density>12 µmol/mL resin6-10 µmol/mL resin
Binding Capacity (Trypsin)>35 mg/mL resin~25 mg/mL resin
Matrix4% highly cross-linked agarose4% highly cross-linked agarose

Data adapted from commercial affinity media specifications for illustrative purposes.[3]

IV. Troubleshooting and Key Considerations

  • Low Ligand Density: Ensure all reagents are fresh, particularly EDC, which is moisture-sensitive. Confirm successful aminosilanization with a colorimetric assay before proceeding.

  • High Non-Specific Binding: The inclusion of a PEG linker is highly recommended. Ensure the blocking step with ethanolamine is performed thoroughly. The ionic strength of the binding buffer can also be optimized; including 0.5 M NaCl is standard practice to reduce ionic interactions.

  • Low Target Recovery: Elution conditions may be too harsh or too mild. Consider a competitive elution strategy using a high concentration of soluble benzamidine in the elution buffer to maintain a neutral pH.[15] Alternatively, varying the pH or arginine concentration in the elution buffer can optimize recovery.

V. Conclusion

The immobilization of benzamidine derivatives on solid supports is a robust and highly selective method for the purification and analysis of serine proteases. By understanding the principles of surface chemistry and following systematic protocols for immobilization and characterization, researchers can create powerful tools for a wide range of applications in biotechnology and drug development. The methodologies described herein provide a solid foundation for developing custom affinity surfaces tailored to specific research needs.

References

Application Note: Characterizing Serine Protease Inhibition with 3,4-Dimethyl-benzamidine for Ki Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 3,4-Dimethyl-benzamidine in Serine Protease Research

Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation. Consequently, they are significant targets for drug discovery and development. The precise characterization of inhibitors is fundamental to understanding their therapeutic potential. This compound is a competitive inhibitor of serine proteases, belonging to the well-studied class of benzamidine derivatives.[1][2] These compounds act as mimics of the natural substrate, arginine, binding reversibly to the enzyme's active site.[3] This application note provides a comprehensive guide for researchers to utilize this compound in studying enzyme kinetics and to accurately determine its inhibition constant (Ki), a critical parameter for quantifying inhibitor potency.

The Scientific Foundation: Understanding Competitive Inhibition and the Ki Value

In competitive inhibition, the inhibitor (I) binds to the free enzyme (E) at the same active site as the substrate (S), forming an enzyme-inhibitor complex (EI). This prevents the formation of the enzyme-substrate complex (ES) and subsequent product formation.

This dynamic equilibrium is the cornerstone of our experimental design. The inhibitor's affinity for the enzyme is quantified by the inhibition constant, Ki. A smaller Ki value signifies a more potent inhibitor, as a lower concentration is required to achieve significant inhibition.[4] Unlike the half-maximal inhibitory concentration (IC50), which can vary with substrate concentration, the Ki is a true dissociation constant and a more reliable parameter for comparing inhibitor potencies.[5]

Core Principles of Ki Determination

To determine the Ki value for a competitive inhibitor, we measure the initial reaction rates of the enzyme at various substrate and inhibitor concentrations. The presence of a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, without affecting the maximum reaction velocity (Vmax).[5] This is because the inhibition can be overcome at sufficiently high substrate concentrations.

By analyzing the effect of this compound on the enzyme's kinetics, we can graphically and mathematically determine its Ki value. This application note will detail the use of both traditional graphical methods (Lineweaver-Burk and Dixon plots) and the more accurate non-linear regression analysis for this purpose.

Visualizing the Mechanism and Workflow

Competitive_Inhibition E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (kon) S Substrate (S) I Inhibitor (I) (this compound) ES->E (k-1) P Product (P) ES->P + E (kcat) EI->E (koff)

Figure 1: Mechanism of competitive inhibition.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (e.g., Trypsin) - Substrate (e.g., BAPNA) - Inhibitor (this compound) - Assay Buffer Assay_Setup Set up reactions with varying [Substrate] and [Inhibitor] Reagents->Assay_Setup Measure_Rates Measure initial reaction rates (e.g., spectrophotometrically) Assay_Setup->Measure_Rates Graphical_Analysis Graphical Analysis: - Lineweaver-Burk Plot - Dixon Plot Measure_Rates->Graphical_Analysis Nonlinear_Regression Non-linear Regression (e.g., GraphPad Prism) Measure_Rates->Nonlinear_Regression Calculate_Ki Calculate Ki Value Graphical_Analysis->Calculate_Ki Nonlinear_Regression->Calculate_Ki

Figure 2: Experimental workflow for Ki determination.

Detailed Experimental Protocol: Determining the Ki of this compound for Trypsin

This protocol provides a detailed method for determining the Ki of this compound using bovine trypsin as a model serine protease and Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as a chromogenic substrate.[6][7] The hydrolysis of BAPNA by trypsin releases p-nitroaniline, which can be monitored spectrophotometrically at 405 nm.[8]

Materials and Reagents
  • Enzyme: Bovine Trypsin (e.g., Sigma-Aldrich, Cat. No. T8003)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., Sigma-Aldrich, Cat. No. B3279)

  • Inhibitor: this compound hydrochloride (e.g., J&W Pharmlab, CAS: 112072-09-0)

  • Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2

  • Solvent for Inhibitor and Substrate: Dimethyl sulfoxide (DMSO)

  • Equipment:

    • UV-Vis Spectrophotometer or microplate reader capable of reading at 405 nm

    • Temperature-controlled cuvette holder or incubator

    • Calibrated pipettes

    • Cuvettes or 96-well microplates

Stock Solution Preparation
  • Trypsin Stock Solution (1 mg/mL): Dissolve 1.25 mg of bovine trypsin in 1.25 mL of 1 mM HCl (pH 3.0). Store in aliquots at -20°C.

  • BAPNA Stock Solution (60 mM): Dissolve 130.47 mg of BAPNA in 5 mL of DMSO. Store at -20°C, protected from light.[9]

  • This compound Stock Solution (10 mM): Dissolve 1.85 mg of this compound hydrochloride (MW: 184.67 g/mol ) in 1 mL of DMSO. Prepare fresh serial dilutions in DMSO as needed.

Assay Procedure

The following procedure is designed for a total reaction volume of 1 mL in a cuvette. It can be scaled down for use in a 96-well plate.

  • Prepare Working Solutions:

    • BAPNA Working Solutions: Prepare a series of BAPNA concentrations in the assay buffer. For example, to get final concentrations ranging from 0.1 mM to 1.0 mM, dilute the 60 mM stock solution accordingly.

    • Inhibitor Working Solutions: Prepare dilutions of this compound in assay buffer from the stock solution. The final concentrations should bracket the expected Ki. A good starting point is to test a range from 1 µM to 100 µM.

    • Trypsin Working Solution: Dilute the trypsin stock solution in cold assay buffer to a final concentration that gives a linear rate of change in absorbance for at least 5 minutes. This needs to be determined empirically but a final concentration of ~10 µg/mL is a good starting point.

  • Assay Setup:

    • Set the spectrophotometer to 405 nm and equilibrate the cuvette holder to 25°C or 37°C.[10]

    • For each assay, prepare a reaction mixture in a cuvette containing:

      • Assay Buffer (to bring the final volume to 1 mL)

      • A fixed volume of inhibitor working solution (or DMSO for the uninhibited control)

      • A fixed volume of BAPNA working solution.

    • Mix gently by inverting the cuvette and pre-incubate at the assay temperature for 5 minutes.

  • Initiate the Reaction:

    • Start the reaction by adding a small volume (e.g., 10 µL) of the trypsin working solution.

    • Immediately mix the solution and start monitoring the absorbance at 405 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Experimental Design for Ki Determination:

    • Series 1 (No Inhibitor): Measure the initial reaction velocity (v₀) at a range of BAPNA concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) with no inhibitor present. This allows for the determination of the enzyme's Vmax and Km.

    • Series 2, 3, 4... (With Inhibitor): Repeat the substrate titration as in Series 1, but in the presence of a fixed concentration of this compound for each series (e.g., 10 µM, 20 µM, 40 µM).

Data Analysis

The initial reaction velocity (v₀) for each reaction is determined from the linear portion of the absorbance vs. time plot. Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (ε for p-nitroaniline at 405 nm is approximately 10,660 M⁻¹cm⁻¹ at pH 8.2).

1. Lineweaver-Burk Plot:

This is a double reciprocal plot of 1/v₀ versus 1/[S].

  • Equation: 1/v₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

  • Interpretation: For a competitive inhibitor, the lines for the inhibited and uninhibited reactions will intersect on the y-axis (1/Vmax), indicating that Vmax is unchanged. The x-intercept (-1/Km) will shift towards the origin, indicating an increase in the apparent Km.

2. Dixon Plot:

This plot is used to determine the Ki directly. Plot 1/v₀ versus the inhibitor concentration [I] at different fixed substrate concentrations.

  • Interpretation: The lines for different substrate concentrations will intersect at a point where the x-coordinate is equal to -Ki.

Modern software packages like GraphPad Prism offer a more accurate method for determining kinetic parameters by directly fitting the raw data (v₀ versus [S]) to the Michaelis-Menten equation for competitive inhibition.[5][11][12]

  • Equation for Competitive Inhibition: v₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

By globally fitting all data sets (different inhibitor concentrations) to this equation, the software can simultaneously calculate the best-fit values for Vmax, Km, and Ki.[5]

Interpreting the Results

The calculated Ki value for this compound will provide a quantitative measure of its potency as a trypsin inhibitor. This value can be compared to the Ki of other known inhibitors, such as the parent compound benzamidine (Ki for trypsin is approximately 19 µM), to understand the effect of the dimethyl substitution on binding affinity.[4]

Table 1: Example Data Presentation

[this compound] (µM)Apparent Km (mM)Vmax (µmol/min)
0 (Control)ValueValue
10ValueValue
20ValueValue
40ValueValue

Conclusion

This application note provides a robust framework for characterizing the inhibitory activity of this compound against serine proteases. By following the detailed protocol and data analysis procedures, researchers can accurately determine the Ki value, a critical parameter for drug discovery and for understanding the fundamental mechanisms of enzyme inhibition. The principles and methods described herein are broadly applicable to the study of other enzyme-inhibitor interactions.

References

Application of 3,4-Dimethyl-benzamidine in Antiviral Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting Proteases in the Fight Against Viruses

Viral infections remain a significant global health challenge, necessitating the continuous development of novel antiviral therapeutics. A crucial strategy in this endeavor is the inhibition of proteases that are essential for viral replication. Viruses, being obligate intracellular parasites, often rely on both their own encoded proteases and host cellular proteases to process viral polyproteins, facilitate entry into host cells, and complete their life cycle.[1][2][3] 3,4-Dimethyl-benzamidine is a synthetic small molecule recognized as a potent inhibitor of serine proteases.[1] This characteristic positions it as a valuable tool and potential therapeutic lead in antiviral research, particularly against viruses that depend on serine protease activity.

This guide provides a comprehensive overview of the scientific rationale and practical methodologies for investigating the antiviral potential of this compound. We will delve into its proposed mechanism of action, detail robust experimental protocols for its evaluation, and provide frameworks for data interpretation.

The Scientific Rationale: Why Target Serine Proteases?

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins, with a serine residue serving as the nucleophilic amino acid at the enzyme's active site.[4] Their roles in viral pathogenesis are multifaceted and critical.

Host Cell Serine Proteases and Viral Entry: Many viruses, including influenza virus and coronaviruses like SARS-CoV-2, hijack host serine proteases to facilitate their entry into cells.[4][5] For instance, the transmembrane serine protease 2 (TMPRSS2) is a host cell protease that cleaves the spike (S) protein of SARS-CoV-2 and the hemagglutinin (HA) protein of influenza virus, a process that is essential for viral and host membrane fusion.[4][5][6] By inhibiting such host proteases, it is possible to block viral entry, representing a host-directed antiviral strategy that may have a higher barrier to the development of viral resistance.[2][3]

Viral Serine Proteases and Replication: Many viruses, including picornaviruses (e.g., rhinoviruses, enteroviruses) and coronaviruses, encode their own serine proteases.[7][8][9] These viral proteases, such as the 3C and 3C-like (3CL) proteases, are responsible for cleaving the viral polyprotein into individual functional proteins required for replication and assembly.[7][8][9] Inhibition of these viral proteases directly disrupts the viral life cycle.

Given that this compound is a known serine protease inhibitor, it is a compelling candidate for investigation against viruses that rely on these enzymes. Its potential mechanism of action is the direct binding to the active site of either host or viral serine proteases, thereby preventing the proteolytic events necessary for viral propagation.

Proposed Mechanism of Action: Inhibition of Viral and Host Serine Proteases

The amidine group of this compound is structurally similar to the guanidinium group of arginine, a common recognition motif for trypsin-like serine proteases. This allows it to act as a competitive inhibitor, binding to the active site of these enzymes and blocking substrate access.

Mechanism_of_Action cluster_virus Viral Life Cycle cluster_inhibitor Inhibitor Action cluster_proteases Target Proteases Viral_Entry Viral Entry Polyprotein_Processing Viral Polyprotein Processing Viral_Entry->Polyprotein_Processing Replication Viral Replication & Assembly Polyprotein_Processing->Replication DMB This compound Host_Protease Host Serine Protease (e.g., TMPRSS2) DMB->Host_Protease Inhibits Viral_Protease Viral Serine Protease (e.g., 3CLpro) DMB->Viral_Protease Inhibits Host_Protease->Viral_Entry Enables Viral_Protease->Polyprotein_Processing Required for

Caption: Proposed dual mechanism of this compound in antiviral research.

Experimental Protocols for Antiviral Evaluation

A systematic evaluation of the antiviral potential of this compound requires a multi-step approach, beginning with assessing its toxicity, followed by direct measurement of its enzymatic inhibition, and culminating in cell-based antiviral assays.

Experimental Workflow

Experimental_Workflow Start Start: Compound This compound Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT/XTT) Determine CC50 Start->Cytotoxicity Protease_Inhibition Protocol 2: Serine Protease Inhibition Assay (Fluorescence-based) Determine IC50 Start->Protease_Inhibition Antiviral_Assay Protocol 3: Cell-Based Antiviral Assay (Plaque Reduction Assay) Determine EC50 Cytotoxicity->Antiviral_Assay Protease_Inhibition->Antiviral_Assay Data_Analysis Data Analysis: Calculate Selectivity Index (SI) SI = CC50 / EC50 Antiviral_Assay->Data_Analysis Conclusion Conclusion: Assess Antiviral Potential Data_Analysis->Conclusion

Caption: A stepwise workflow for the antiviral evaluation of this compound.

Protocol 1: Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to the host cells used for antiviral assays. This is crucial for establishing a therapeutic window. The 50% cytotoxic concentration (CC50) will be determined.

Materials:

  • Host cell line (e.g., Vero E6 for coronaviruses, MDCK for influenza)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions in complete cell culture medium to obtain a range of concentrations to be tested.

  • Treatment: After 24 hours of cell incubation, remove the medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a cell-free control.

  • Incubation: Incubate the plates for a duration that mirrors the planned antiviral assay (e.g., 48-72 hours).

  • Cell Viability Measurement (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Data Presentation:

CompoundConcentration (µM)Cell Viability (%)CC50 (µM)
This compound1100>100
1098
5095
10085
20048
40015
Protocol 2: Serine Protease Inhibition Assay (Fluorescence-based)

Objective: To quantify the direct inhibitory activity of this compound against a specific viral or host serine protease. The 50% inhibitory concentration (IC50) will be determined.

Materials:

  • Recombinant serine protease (e.g., recombinant human TMPRSS2 or a viral protease like picornavirus 3C protease)

  • Fluorogenic peptide substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

  • This compound

  • A known serine protease inhibitor as a positive control (e.g., aprotinin)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In each well of the 96-well plate, add the assay buffer, the recombinant protease, and the serially diluted this compound or control inhibitor. Include a no-inhibitor control and a no-enzyme control.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic peptide substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundProtease TargetIC50 (µM)
This compoundRecombinant Human TMPRSS215.2
Aprotinin (Control)Recombinant Human TMPRSS20.05
Protocol 3: Plaque Reduction Assay

Objective: To evaluate the efficacy of this compound in inhibiting viral replication in a cell-based system. The 50% effective concentration (EC50) will be determined.

Materials:

  • Host cell line grown to confluency in 6-well or 12-well plates

  • Virus stock with a known titer

  • Serum-free medium for viral infection

  • This compound at non-toxic concentrations

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Grow host cells to 95-100% confluency in multi-well plates.

  • Viral Infection: Wash the cell monolayers with PBS and infect with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Treatment and Overlay: Remove the viral inoculum and wash the cells. Add the overlay medium containing various non-toxic concentrations of this compound. Include a no-drug control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the no-drug control. Plot the percentage of plaque reduction against the compound concentration and determine the EC50 value.

Data Presentation:

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundInfluenza A/H1N125.8>200>7.7
SARS-CoV-232.1>200>6.2

Conclusion and Future Directions

The established role of this compound as a serine protease inhibitor provides a strong foundation for its exploration in antiviral research. The protocols detailed in this guide offer a robust framework for systematically evaluating its potential against a wide range of viruses that are dependent on serine protease activity for their replication. A favorable selectivity index (a high CC50 and a low EC50) would indicate that the compound's antiviral activity is not due to general toxicity and would warrant further investigation, including mechanism-of-action studies to pinpoint the specific viral or host protease target and in vivo efficacy studies in animal models. The exploration of this compound and its derivatives could lead to the development of novel broad-spectrum antiviral agents.

References

Developing diagnostic assays using 3,4-Dimethyl-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the principles, protocols, and applications of 3,4-Dimethyl-benzamidine in the development of robust and sensitive diagnostic assays.

Introduction: Targeting Serine Proteases in Diagnostics

Serine proteases represent a large and functionally diverse family of enzymes crucial to a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses. The dysregulation of their activity is a hallmark of numerous pathological conditions, such as thrombotic diseases, pancreatitis, inflammatory disorders, and cancer metastasis. This pivotal role makes serine proteases compelling biomarkers and targets for diagnostic assays. The development of tools to accurately measure their activity in biological samples is therefore of paramount importance for disease diagnosis, prognosis, and monitoring therapeutic efficacy.

This compound is a synthetic small molecule that functions as a potent and reversible competitive inhibitor of trypsin-like serine proteases.[1][2] Its chemical structure allows it to mimic the side chains of natural substrates like arginine and lysine, enabling it to bind with high affinity to the enzyme's active site.[3] This specific inhibitory action makes this compound an invaluable reagent for developing quantitative enzymatic assays. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique properties of this compound to design, optimize, and validate diagnostic assays for serine protease activity.

Physicochemical Properties

A thorough understanding of the inhibitor's properties is the foundation for robust assay development. This compound is typically supplied as a hydrochloride salt to improve its stability and solubility in aqueous solutions.[1]

PropertyValueSource
Chemical Name This compound hydrochloride[1][4]
CAS Number 112072-09-0[1][4]
Molecular Formula C₉H₁₂N₂ · HCl[1]
Molecular Weight 184.67 g/mol (hydrochloride)[1][4]
Appearance White to off-white crystalline powder[1][4]
Purity ≥ 99% (HPLC)[1][4]
Storage Conditions Store at 0-8 °C, desiccated[1][4]

Mechanism of Action: Competitive Inhibition

The utility of this compound in diagnostic assays stems directly from its mechanism as a competitive inhibitor. Trypsin-like serine proteases possess a highly specific substrate-binding pocket (the S1 pocket) that features a negatively charged aspartate residue at its base. This residue preferentially binds positively charged amino acid side chains, such as those of arginine and lysine.

This compound exploits this specificity. Its positively charged amidinium group is structurally analogous to the guanidinium group of arginine, allowing it to dock into the S1 pocket and form a stable, non-covalent interaction with the key aspartate residue.[3] By occupying the active site, the inhibitor prevents the binding and subsequent cleavage of the enzyme's natural substrate. This inhibition is reversible and concentration-dependent, forming the quantitative basis of the assay.

G cluster_0 Enzyme Active Site cluster_1 Binding & Reaction Enzyme {Serine Protease | S1 Specificity Pocket (Aspartate Residue)} Inhibitor This compound Positively Charged Amidinium Group Enzyme->Inhibitor Inhibition (No Reaction) Product Cleavage Products (Signal) Enzyme->Product Catalyzes Cleavage Substrate Natural Substrate (Arginine/Lysine) Positively Charged Side Chain Substrate->Enzyme Binds to Active Site Inhibitor->Enzyme Competitively Binds to Active Site

Caption: Mechanism of competitive inhibition by this compound.

Principle of the Diagnostic Assay

The assay quantifies the activity of a target serine protease in a sample by measuring the rate at which it cleaves a synthetic substrate. This substrate is specifically designed to produce a detectable signal—typically color (chromogenic) or fluorescence (fluorogenic)—upon cleavage.[5] When this compound is introduced, it competes with the synthetic substrate for the enzyme's active site, causing a dose-dependent decrease in the rate of signal generation. The degree of inhibition is directly proportional to the concentration of the inhibitor and can be used to calculate the activity of the target enzyme in the sample.

This principle can be adapted for several diagnostic purposes:

  • Quantifying Endogenous Enzyme Activity: By adding a known, fixed concentration of the inhibitor to a biological sample, the reduction in signal can be used to calculate the activity of the target protease.

  • Screening for Protease-Related Diseases: Samples from patients can be assayed for abnormal protease activity levels, aiding in diagnosis.

  • In Vitro Diagnostics: The compound can be used as a reagent to selectively block certain proteases in complex samples, like blood, to prevent proteolytic degradation of other analytes or to isolate the activity of a specific coagulation factor.[6][7]

G A Prepare Reagents (Buffer, Enzyme Sample, Inhibitor, Substrate) B Dispense Buffer, Sample (containing Enzyme), and varying concentrations of This compound into microplate wells A->B C Pre-incubate to allow Inhibitor-Enzyme binding B->C D Initiate Reaction: Add Chromogenic/Fluorogenic Substrate C->D E Measure Signal (e.g., Absorbance at 405 nm) kinetically over time D->E F Data Analysis: Calculate reaction rates (V₀), plot % Inhibition vs. [Inhibitor], determine IC₅₀ E->F

Caption: General workflow for an enzyme inhibition assay.

Protocol: Chromogenic Assay for Trypsin-like Protease Activity

This protocol provides a validated method for determining the inhibitory potency (IC₅₀) of this compound against a model serine protease, trypsin. This template can be adapted for other trypsin-like enzymes and chromogenic substrates.

Part A: Materials and Reagents
  • This compound hydrochloride (CAS: 112072-09-0)

  • Trypsin, TPCK-treated (e.g., from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Part B: Reagent Preparation
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer solution, adjust pH to 8.2, and add CaCl₂ to a final concentration of 20 mM. Calcium ions are essential for the stability and optimal activity of trypsin.

  • Inhibitor Stock Solution (10 mM): Accurately weigh 1.85 mg of this compound HCl and dissolve it in 1 mL of DMSO. This high-concentration stock ensures that the final DMSO concentration in the assay remains low (<1%) to avoid affecting enzyme activity.

  • Enzyme Stock Solution (1 mg/mL): Dissolve trypsin in ice-cold 1 mM HCl to prevent autolysis. Store in small aliquots at -20°C.

  • Enzyme Working Solution (5 µg/mL): Immediately before use, dilute the enzyme stock solution into the Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate with an absorbance change of approximately 0.8-1.0 over 10-15 minutes.

  • Substrate Solution (1 mM): Dissolve 4.35 mg of BAPNA in 1 mL of DMSO. Warm slightly if necessary to fully dissolve. Dilute this stock 1:10 in Assay Buffer to prepare a 100 µM working solution just before use.

Part C: Assay Protocol (96-Well Plate Format)
  • Prepare Inhibitor Dilutions: Create a serial dilution series of this compound from the 10 mM stock solution using DMSO. Then, dilute each concentration further into the Assay Buffer. This two-step dilution minimizes the final DMSO concentration.

  • Set Up Assay Plate:

    • Test Wells: Add 50 µL of Assay Buffer and 25 µL of the desired this compound dilution.

    • Positive Control (No Inhibition): Add 75 µL of Assay Buffer (containing the same final % DMSO as test wells).

    • Negative Control (No Enzyme): Add 100 µL of Assay Buffer.

  • Add Enzyme: Add 25 µL of the Trypsin Working Solution (5 µg/mL) to all wells except the Negative Control wells.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature (or 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the BAPNA working solution to all wells to start the reaction. The final volume in each well should be 150 µL.

  • Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-20 minutes.

Part D: Data Analysis
  • Calculate Reaction Rate (V₀): For each well, plot absorbance (A₄₀₅) versus time (minutes). The slope of the linear portion of this curve represents the initial reaction rate (V₀), expressed as mOD/min.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V₀ of Test Well / V₀ of Positive Control)] * 100

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Assay Optimization and Validation

  • Buffer Selection: While Tris-HCl is common for trypsin, other buffers like HEPES can be tested. It is critical to ensure the buffer does not chelate essential cofactors or otherwise interfere with enzyme activity.[8]

  • Substrate Concentration: For competitive inhibition studies, the substrate concentration is ideally set at or near its Michaelis-Menten constant (Kₘ). This provides a sensitive system to detect competition from the inhibitor. If the Kₘ for the specific enzyme/substrate pair is unknown, it should be determined experimentally.

  • Linearity: Confirm that the reaction rate is linear with respect to both time and enzyme concentration within the ranges used in the assay. This ensures the measurements are taken during the initial velocity phase of the reaction.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Background Signal Substrate autohydrolysis.Prepare substrate solution fresh. Test different buffer pH values. Subtract the rate of the "No Enzyme" control from all other wells.
No/Low Enzyme Activity Inactive enzyme; Incorrect buffer pH or composition.Use a fresh aliquot of enzyme. Verify buffer pH and composition (e.g., presence of CaCl₂ for trypsin).
Inconsistent Results Pipetting errors; Temperature fluctuations.Use calibrated pipettes. Ensure all reagents are at assay temperature before starting. Pre-warm the plate reader.
Precipitation in Wells Inhibitor or substrate solubility exceeded.Ensure final DMSO concentration is consistent and low (<1%). Check the solubility limits of all compounds in the final assay buffer.

Conclusion

This compound is a highly effective and specific tool for the development of diagnostic assays targeting serine proteases. Its well-defined mechanism of action as a competitive inhibitor allows for the design of robust, quantitative, and reproducible enzymatic assays. By following the principles and protocols outlined in this guide, researchers can successfully implement this compound to measure protease activity in various biological contexts, paving the way for improved diagnostic strategies and a deeper understanding of protease-driven diseases.

References

Application Notes and Protocols for 3,4-Dimethyl-benzamidine hydrochloride: Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Critical Role and Associated Hazards of 3,4-Dimethyl-benzamidine hydrochloride

This compound hydrochloride is a potent, reversible competitive inhibitor of serine proteases, making it a valuable reagent in biochemical and pharmaceutical research.[1] Its primary application lies in preventing the degradation of proteins of interest during extraction and purification processes.[1] By selectively blocking the active sites of serine proteases such as trypsin, thrombin, and plasmin, it preserves the integrity of valuable protein samples, ensuring the reliability and reproducibility of experimental results.[1] Its utility extends to studies of enzyme kinetics, protein-protein interactions, and as a starting material in the synthesis of more complex bioactive molecules.[1]

However, the very reactivity that makes this compound an effective enzyme inhibitor also necessitates careful handling and storage to mitigate potential risks to researchers. This guide provides a comprehensive overview of the essential safety protocols and procedures for the safe handling, storage, and disposal of this compound hydrochloride, grounded in established safety data and best laboratory practices. Adherence to these guidelines is crucial for maintaining a safe research environment while enabling the successful application of this important research tool.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is the foundation of its safe and effective use. The key properties of this compound hydrochloride are summarized below.

PropertyValueReference
CAS Number 112072-09-0[1][2]
Molecular Formula C₉H₁₂N₂ · HCl[1]
Molecular Weight 184.67 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 189-193 °C[1]
Purity ≥ 99% (HPLC)[1]
Solubility Soluble in aqueous solutions[1]

Hazard Identification and Safety Precautions

This compound hydrochloride is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards and the associated safety precautions.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for this compound hydrochloride is as follows:

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
alt text
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
alt text
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
alt text
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
alt text
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
alt text
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation
alt text

Source: CymitQuimica Safety Data Sheet[2]

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the most critical barrier to preventing exposure. The following PPE is mandatory when handling this compound hydrochloride in its solid form or in solution:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of damage before use and change them frequently, especially if they come into direct contact with the compound.

  • Body Protection: A laboratory coat must be worn and fully fastened. For procedures with a higher risk of contamination, consider using a chemically resistant apron.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation of dust.[2]

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Disposal Disposal Assess_Task Assess Task (Weighing, Dissolving, etc.) Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Leads to Perform_Task Perform Task in Designated Area Don_PPE->Perform_Task Enables Doff_PPE Doff PPE Correctly Perform_Task->Doff_PPE Followed by Dispose_Contaminated_PPE Dispose of Contaminated PPE as Chemical Waste Doff_PPE->Dispose_Contaminated_PPE Requires

Figure 1. Personal Protective Equipment (PPE) Workflow.

Handling and Use Protocols

Adherence to standardized handling protocols is essential for both user safety and experimental integrity.

General Handling Precautions
  • Designated Work Area: All work with this compound hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder.[2]

  • Avoid Dust Formation: Take care to avoid generating dust when handling the solid compound. Use a spatula for transferring the powder and avoid pouring it directly.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2] In case of accidental contact, follow the first aid procedures outlined in Section 5.

Protocol for Preparation of Stock Solutions

Aqueous solutions of benzamidine and its analogs can be unstable and should ideally be prepared fresh for each experiment.[3][4] If storage is necessary, sterile filtration and storage in aliquots at -20°C can extend the shelf life.

Objective: To prepare a 100 mM stock solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride (MW: 184.67 g/mol )

  • High-purity, sterile water or a suitable buffer (e.g., Tris-HCl, HEPES)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • 0.22 µm sterile syringe filter (optional, for long-term storage)

Procedure:

  • Calculation:

    • To prepare 10 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 184.67 g/mol = 0.01847 g (or 18.47 mg)

  • Weighing:

    • In a chemical fume hood, carefully weigh out 18.47 mg of this compound hydrochloride powder into a clean weighing boat.

  • Dissolution:

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 8 mL of sterile water or buffer and gently swirl to dissolve the solid.

    • Once fully dissolved, bring the volume up to the 10 mL mark with the solvent.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Aliquoting and Storage (for storage >1 day):

    • If desired, sterile-filter the solution using a 0.22 µm syringe filter.

    • Dispense the stock solution into sterile, clearly labeled microcentrifuge tubes or cryovials in volumes appropriate for single-use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. Under these conditions, the stock solution may be stable for several weeks to months.

Protocol for Preparation of Working Solutions

Objective: To prepare a 1 mM working solution from a 100 mM stock solution.

Procedure:

  • Dilution Calculation (using C₁V₁ = C₂V₂):

    • C₁ = 100 mM (Concentration of stock solution)

    • V₁ = Volume of stock solution to be determined

    • C₂ = 1 mM (Desired concentration of working solution)

    • V₂ = 10 mL (Desired final volume of working solution)

    • (100 mM) x V₁ = (1 mM) x (10 mL)

    • V₁ = (1 mM x 10 mL) / 100 mM = 0.1 mL (or 100 µL)

  • Preparation:

    • In a suitable container, add 9.9 mL of your experimental buffer.

    • Add 100 µL of the 100 mM stock solution to the buffer.

    • Mix thoroughly by vortexing or pipetting.

    • This working solution should be used immediately.

Storage and Stability

Proper storage is crucial to maintain the efficacy and integrity of this compound hydrochloride.

FormStorage ConditionStability Notes
Solid Powder Store at 0-8°C in a tightly sealed container. Protect from moisture and light.Stable for years if stored correctly.
Aqueous Stock Solution Aliquot and store at -20°C.Stable for several weeks to months. Avoid repeated freeze-thaw cycles.
Aqueous Working Solution Prepare fresh before each use.Not recommended for storage.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response
  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.

    • Place the material into a clearly labeled, sealed container for chemical waste disposal.

    • Clean the spill area with a detergent solution and water.

  • Small Spills (Liquid):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the absorbed material into a labeled, sealed container for chemical waste disposal.

    • Decontaminate the spill area with a suitable disinfectant or detergent solution.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the area.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Spill_Response_Logic Spill_Occurs Spill Occurs Assess_Spill Assess Spill Size and Hazard Spill_Occurs->Assess_Spill Small_Spill Small Spill Assess_Spill->Small_Spill Large_Spill Large Spill Assess_Spill->Large_Spill Evacuate_Area Evacuate Immediate Area Small_Spill->Evacuate_Area Yes Evacuate_Lab Evacuate Laboratory Large_Spill->Evacuate_Lab Yes Don_PPE Don Appropriate PPE Evacuate_Area->Don_PPE Contain_Spill Contain and Clean Spill Don_PPE->Contain_Spill Dispose_Waste Dispose of Waste Contain_Spill->Dispose_Waste Decontaminate Decontaminate Area Dispose_Waste->Decontaminate Alert_EHS Alert EHS/ Emergency Response Evacuate_Lab->Alert_EHS

Figure 2. Logical Flow for Spill Response.

Waste Disposal

All waste containing this compound hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

References

The Synthetic Utility of 3,4-Dimethylbenzamidine: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Reagent

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 3,4-Dimethylbenzamidine, often supplied as its hydrochloride salt for enhanced stability and solubility, has emerged as a valuable reagent, particularly in the synthesis of nitrogen-containing heterocyclic compounds.[1][2] Its utility stems from the nucleophilic character of the amidine functional group, which readily participates in condensation reactions with electrophilic partners. This guide provides an in-depth exploration of the applications of 3,4-Dimethylbenzamidine in organic synthesis, offering detailed protocols and mechanistic insights for researchers in academia and the pharmaceutical industry. The presence of the dimethyl substitution pattern on the aromatic ring can also influence the electronic properties and solubility of the resulting heterocyclic products, a factor of considerable interest in drug discovery programs.[2]

Core Applications: A Gateway to Privileged Heterocyclic Scaffolds

3,4-Dimethylbenzamidine serves as a key precursor for the synthesis of a variety of heterocyclic systems. This guide will focus on two of the most prominent applications: the synthesis of substituted pyrimidines and quinazolines. These scaffolds are of significant interest due to their prevalence in biologically active molecules and pharmaceuticals.[3][4]

Application Note 1: Synthesis of 2-Aryl-Substituted Pyrimidines

The pyrimidine nucleus is a fundamental component of nucleic acids and is found in a vast array of medicinally important compounds.[5] The reaction of benzamidines with 1,3-dicarbonyl compounds, a variation of the classic Pinner synthesis, provides a direct and efficient route to substituted pyrimidines.[6]

Mechanistic Rationale: A Stepwise Condensation Cascade

The synthesis of a 2-(3,4-dimethylphenyl)-4,6-dimethylpyrimidine from 3,4-dimethylbenzamidine and acetylacetone (a 1,3-dicarbonyl compound) proceeds through a well-established condensation mechanism. The reaction is typically catalyzed by a base, which facilitates the initial nucleophilic attack and subsequent cyclization.

The process begins with the deprotonation of the 1,3-dicarbonyl compound to form an enolate, which then acts as a nucleophile. Concurrently, the amidine, a strong base in its free form, can be protonated. The key steps are:

  • Nucleophilic Addition: The enolate of the 1,3-dicarbonyl compound attacks one of the amidine carbons.

  • Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by the second nitrogen atom of the amidine onto the remaining carbonyl group of the 1,3-dicarbonyl moiety.

  • Dehydration: Elimination of two molecules of water to afford the aromatic pyrimidine ring.

This sequence of reactions highlights the dual role of the amidine as both a nucleophile and a building block for the heterocyclic core.

Visualizing the Pathway: Pyrimidine Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Workup A 3,4-Dimethylbenzamidine (as Hydrochloride) D Free-basing of Amidine A->D B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) E Enolate Formation B->E C Base (e.g., NaOH or KOH) C->D C->E F Nucleophilic Addition D->F E->F G Intramolecular Cyclization F->G H Dehydration G->H I Crude Pyrimidine Derivative H->I J Purification (Recrystallization or Chromatography) I->J K 2-(3,4-Dimethylphenyl)-pyrimidine Derivative J->K

Caption: Workflow for the synthesis of pyrimidine derivatives.

Experimental Protocol: Synthesis of 2-(3,4-Dimethylphenyl)-4,6-dimethylpyrimidine

Materials:

  • 3,4-Dimethylbenzamidine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylbenzamidine hydrochloride (1.0 eq) in ethanol.

  • Basification and Addition of Reagents: To the stirred solution, add a solution of potassium hydroxide (2.2 eq) in water to liberate the free base. Subsequently, add acetylacetone (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(3,4-dimethylphenyl)-4,6-dimethylpyrimidine.

Quantitative Data: Representative Yields
Entry1,3-Dicarbonyl CompoundProductTypical Yield (%)
1Acetylacetone2-(3,4-Dimethylphenyl)-4,6-dimethylpyrimidine85-95
2Ethyl Acetoacetate2-(3,4-Dimethylphenyl)-4-hydroxy-6-methylpyrimidine80-90
3Dibenzoylmethane2-(3,4-Dimethylphenyl)-4,6-diphenylpyrimidine75-85

Application Note 2: Synthesis of 2-Aryl-Substituted Quinazolines

Quinazolines and their derivatives are a prominent class of fused N-heterocycles that exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[7][8] A common synthetic strategy involves the condensation of a substituted benzamidine with an ortho-amino- or ortho-halo-substituted benzaldehyde or benzonitrile.

Mechanistic Rationale: A Domino Approach to Fused Systems

The synthesis of a 2-(3,4-dimethylphenyl)quinazoline can be achieved through a copper-catalyzed reaction between 3,4-dimethylbenzamidine and 2-aminobenzaldehyde. The mechanism is thought to proceed via a domino sequence of reactions:

  • Condensation: The initial step is the condensation between the aldehyde group of 2-aminobenzaldehyde and one of the amino groups of the amidine to form a Schiff base intermediate.

  • Intramolecular Cyclization: The amino group on the benzaldehyde ring then attacks the amidine carbon in an intramolecular fashion.

  • Oxidative Aromatization: The resulting dihydroquinazoline intermediate undergoes oxidation to form the stable aromatic quinazoline ring. This oxidation can be facilitated by the copper catalyst or an external oxidant.

Visualizing the Pathway: Quinazoline Synthesis Mechanism

G cluster_reactants Reactants cluster_steps Key Steps cluster_product Product A 3,4-Dimethylbenzamidine D Condensation (Schiff Base Formation) A->D B 2-Aminobenzaldehyde B->D C Cu(I) or Cu(II) Catalyst F Oxidative Aromatization C->F E Intramolecular Cyclization D->E Intermediate A E->F Intermediate B (Dihydroquinazoline) G 2-(3,4-Dimethylphenyl)quinazoline F->G

Caption: Key steps in the synthesis of quinazolines.

Experimental Protocol: Synthesis of 2-(3,4-Dimethylphenyl)quinazoline

Materials:

  • 3,4-Dimethylbenzamidine hydrochloride

  • 2-Aminobenzaldehyde

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 3,4-dimethylbenzamidine hydrochloride (1.0 eq), 2-aminobenzaldehyde (1.2 eq), copper(I) iodide (10 mol%), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the tube and seal it.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-(3,4-dimethylphenyl)quinazoline.

Quantitative Data: Representative Yields
EntryStarting MaterialProductTypical Yield (%)
12-Aminobenzaldehyde2-(3,4-Dimethylphenyl)quinazoline70-85
22-Fluorobenzonitrile4-Amino-2-(3,4-dimethylphenyl)quinazoline65-80
32-Iodobenzonitrile2-(3,4-Dimethylphenyl)quinazoline60-75

Conclusion: A Versatile Building Block for Modern Synthesis

3,4-Dimethylbenzamidine has proven to be a valuable and versatile reagent for the synthesis of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors. The straightforward access to substituted pyrimidines and quinazolines, coupled with the potential for fine-tuning molecular properties through the dimethyl substitution, ensures that 3,4-dimethylbenzamidine will continue to be a reagent of interest in the fields of organic and medicinal chemistry.

References

Troubleshooting & Optimization

How to improve 3,4-Dimethyl-benzamidine solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 3,4-Dimethyl-benzamidine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges in aqueous buffers. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter when preparing solutions of this compound.

Q1: I dissolved this compound hydrochloride in a neutral buffer (e.g., PBS, pH 7.4), but it precipitated out of solution. What's happening and how can I fix it?

A1: This is a common issue related to the chemical nature of benzamidines.

Causality: this compound contains a basic amidine group. In its hydrochloride salt form, this group is protonated, making it charged and readily soluble in water. However, when dissolved in a neutral or alkaline buffer, the proton can dissociate, leaving the uncharged, free base form of the molecule. This form is significantly more hydrophobic due to the dimethyl-substituted benzene ring and is less soluble in aqueous solutions, causing it to precipitate. The solubility of amines and other basic compounds is strongly dependent on pH.[1][2][3]

Solution Workflow: The most direct solution is to control the pH of your buffer to maintain the protonated, soluble state of the molecule.

  • Primary Recommendation: pH Adjustment. Lowering the pH of your buffer is the most effective first step.[4][] Most basic compounds with amine groups become more soluble in acidic conditions as they are protonated.[1]

    • Target pH: Aim for a buffer pH that is at least 1-2 units below the pKa of the amidine group. While the specific pKa for this compound is not readily published, benzamidines are typically weak bases, and a pH of 5.0-6.0 is a good starting point.

    • Buffer Choice: Consider using buffers like MES, citrate, or acetate that have buffering capacity in the acidic range.

Experimental Protocol 1: pH-Dependent Solubility Test

  • Prepare a series of small-volume buffers (e.g., 1 mL each) with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Prepare a concentrated stock of this compound in water or a minimal amount of an organic solvent like DMSO.

  • Add a small, consistent amount of the stock solution to each buffer to reach your target final concentration.

  • Vortex each tube thoroughly.

  • Observe immediately and after 1-2 hours for any signs of precipitation (cloudiness, visible particles).

  • Identify the lowest pH at which the compound remains fully dissolved. This is your optimal working pH.

Logical Relationship: Effect of pH on Solubility

Protonated [Compound]-H⁺ (Protonated, Charged) Soluble High Solubility Protonated->Soluble Favored State Equilibrium Protonated->Equilibrium Uncharged [Compound] (Uncharged, Free Base) Insoluble Low Solubility (Precipitation Risk) Uncharged->Insoluble Favored State Equilibrium->Uncharged caption Fig 1. pH shifts the equilibrium, altering solubility.

Caption: Fig 1. pH shifts the equilibrium, altering solubility.

Q2: My experimental conditions require a neutral pH, so I can't lower it. What are my other options?

A2: If pH modification is not feasible, you can employ formulation strategies that enhance the solubility of hydrophobic compounds without altering pH. The primary methods are using co-solvents, surfactants, or cyclodextrins.

Option 1: Co-solvents

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[][6][7] This makes the environment more favorable for a hydrophobic molecule like this compound, increasing its solubility.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[][7]

  • Considerations: Co-solvents can impact biological systems. It is crucial to determine the tolerance of your specific assay (e.g., cell line, enzyme) to the chosen co-solvent. Always run a vehicle control (buffer + co-solvent) in your experiments. Uncontrolled precipitation may occur upon dilution into a fully aqueous medium if the co-solvent concentration drops too low.[4]

Option 2: Cyclodextrins

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate the hydrophobic part of a guest molecule, like the dimethyl-benzene ring of your compound, forming a water-soluble "inclusion complex".[10][11][12] This complex effectively shields the non-polar portion from the water, enhancing overall solubility.[4]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical applications due to its high aqueous solubility and low toxicity.[8]

  • Considerations: The formation of an inclusion complex is an equilibrium process. The efficiency of solubilization depends on the affinity between the cyclodextrin and the drug molecule.

Option 3: Surfactants

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[13][14] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being "dissolved" within the micellar structure in the aqueous solution.[14][15]

  • Common Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80) and poloxamers are non-ionic surfactants commonly used in biological research.[16]

  • Considerations: Surfactants can denature proteins or disrupt cell membranes at higher concentrations. Choose a surfactant compatible with your system and use the lowest effective concentration. Cationic surfactants are generally the most toxic, while non-ionic surfactants are the least.[16]

Troubleshooting Workflow: Improving Solubility at Neutral pH

Start Precipitation at Neutral pH Cosolvent Try Co-solvent (e.g., 1-5% DMSO, Ethanol) Start->Cosolvent Easiest to screen Cyclodextrin Try Cyclodextrin (e.g., HP-β-CD) Cosolvent->Cyclodextrin No Success Solubility Achieved (Proceed with vehicle control) Cosolvent->Success Soluble? Surfactant Try Surfactant (e.g., Tween® 20) Cyclodextrin->Surfactant No Cyclodextrin->Success Soluble? Surfactant->Success Soluble? Failure Issue Persists Surfactant->Failure No Combine Consider Combining Methods (e.g., pH + Co-solvent) Failure->Combine

Caption: Fig 2. A step-by-step workflow for troubleshooting.

Frequently Asked Questions (FAQs)
Q3: What is a good starting concentration for this compound in aqueous buffer?

A3: This depends heavily on the buffer composition, especially pH. For the related compound, benzamidine hydrochloride, the solubility in PBS (pH 7.2) is approximately 3 mg/mL.[17] Given that this compound is more hydrophobic due to the two methyl groups, its solubility in neutral buffer will likely be lower. We recommend starting with a concentration below 1 mg/mL and performing a solubility test if higher concentrations are needed. In acidic buffers (pH < 6), you can likely achieve significantly higher concentrations.

Q4: How should I prepare a stock solution of this compound?

A4: For maximum flexibility, it is best to prepare a high-concentration stock solution in an organic solvent and then dilute it into your final aqueous buffer.

Experimental Protocol 2: Stock Solution Preparation

  • Solvent Selection: Choose a suitable organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are common choices. Benzamidine hydrochloride is soluble at approximately 25 mg/mL in DMSO and 10 mg/mL in ethanol.[17]

  • Preparation: Weigh out the this compound hydrochloride powder and dissolve it in the chosen solvent to make a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming or vortexing can help.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Application: When preparing your working solution, perform a serial dilution. Add the stock solution to your aqueous buffer dropwise while vortexing to avoid localized high concentrations that can cause precipitation. Ensure the final concentration of the organic solvent is low and compatible with your assay (typically <1%, often <0.1%).

Q5: Which solubility enhancement method is best for my experiment?

A5: The best method depends entirely on your experimental context, particularly the sensitivity of your biological system (cells, proteins, etc.) to excipients.

Summary of Methods

MethodMechanism of ActionAdvantagesDisadvantagesBest For...
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.[4][]Simple, inexpensive, highly effective for ionizable compounds.Limited to assays tolerant of non-physiological pH; can alter drug activity.In vitro biochemical assays where pH can be controlled (e.g., enzyme kinetics).
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[][6]Simple to implement, effective for many lipophilic compounds.Potential for biological interference or toxicity; risk of precipitation upon dilution.[4]Initial screening, experiments where low percentages of DMSO or ethanol are known to be tolerated.
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic part of the drug.[10][11]Low toxicity (especially HP-β-CD), effective at increasing solubility and stability.[8][9]Can be more expensive; may alter drug bioavailability or interaction with targets.Cell-based assays and in vivo studies where co-solvent toxicity is a concern.
Surfactants Forms micelles that encapsulate the drug in their hydrophobic core.[13][14][15]High solubilizing capacity.Can disrupt cell membranes or denature proteins; potential for assay interference.Formulations where other methods fail; requires careful validation of surfactant compatibility.

References

Technical Support Center: Optimizing 3,4-Dimethyl-benzamidine for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical guide to address the common challenges and questions researchers face when optimizing the concentration of specific protease inhibitors. This center focuses on 3,4-Dimethyl-benzamidine, a derivative of the well-known serine protease inhibitor, benzamidine. While the parent compound is extensively characterized, substituted analogs like this require empirical validation for optimal use. This guide provides the foundational principles, detailed protocols, and troubleshooting advice to empower you to confidently determine the ideal inhibitor concentration for your specific experimental context.

Section 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the fundamental concepts underpinning the use of this compound as a protease inhibitor.

Q1: What is this compound and what is its expected mechanism of action?

This compound belongs to the benzamidine class of compounds, which are classic examples of reversible, competitive inhibitors of serine proteases.[1][2][3]

  • Mechanism of Action : The inhibitory activity stems from the positively charged amidinium group, which is structurally analogous to the side chains of arginine and lysine. This allows the inhibitor to bind to the S1 specificity pocket of trypsin-like serine proteases, which contains a key aspartate residue (Asp189 in trypsin) that electrostatically attracts these positive groups.[3] By occupying the active site, the inhibitor prevents the binding and subsequent cleavage of the natural substrate. This is a competitive mode of inhibition.

  • Role of the Dimethyl Groups : The addition of the two methyl groups at the 3 and 4 positions of the benzene ring alters the inhibitor's properties compared to the parent benzamidine molecule. These modifications primarily influence the inhibitor's hydrophobicity and steric profile. This can lead to altered binding affinity (Ki) and specificity for different proteases, as the inhibitor's fit within the active site and surrounding subsites is changed.[4] Therefore, its potency against any given protease cannot be assumed from data on unsubstituted benzamidine and must be determined experimentally.

Q2: Which proteases are the most likely targets for this compound?

Based on the mechanism of its parent compound, this compound is expected to inhibit trypsin-like serine proteases , which preferentially cleave peptide bonds C-terminal to basic amino acid residues (arginine or lysine). Key enzymes in this family and of high interest in research and drug development include:

  • Trypsin : A digestive enzyme used in various laboratory protocols.

  • Thrombin : A critical enzyme in the blood coagulation cascade.[5][6][7]

  • Factor Xa (fXa) : Another essential serine protease in the coagulation cascade.[8][9]

  • Plasmin : The primary enzyme responsible for fibrinolysis (clot breakdown).[4]

  • Urokinase (uPA) and Tissue-type Plasminogen Activator (tPA) : Key activators of plasminogen.[10]

Q3: What is the practical difference between the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50)?

Understanding the distinction between these two values is critical for designing and interpreting your experiments.

  • Ki (Inhibition Constant) : The Ki is a true measure of the binding affinity between the inhibitor and the enzyme. It is a thermodynamic constant that is independent of substrate concentration. A lower Ki value signifies a more potent inhibitor.

  • IC50 (Half-Maximal Inhibitory Concentration) : The IC50 is an operational parameter that represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions. For a competitive inhibitor like this compound, the IC50 value is dependent on the concentration and Michaelis constant (Km) of the substrate used in the assay.

Causality : The IC50 value will always be higher than the Ki for a competitive inhibitor and will increase as the substrate concentration increases. The relationship is defined by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate. For routine experimental work, determining the IC50 is often sufficient to establish an effective working concentration.

Q4: I cannot find a published Ki value for this compound with my protease of interest. What is the best path forward?

This is a common and expected scenario for modified or less-common inhibitors. The solution is to empirically determine the inhibitor's potency for your specific enzyme and assay conditions. The most direct approach is to perform an IC50 determination experiment. This self-validating process will provide you with the precise data needed to optimize your experiments. Section 2 of this guide provides a detailed, step-by-step protocol for this determination.

Section 2: Experimental Design and Protocols

This section provides the logical framework and actionable protocols for determining the optimal concentration of this compound.

Experimental Workflow for Inhibitor Optimization

The process of optimizing an inhibitor concentration follows a logical sequence, from initial preparation to final data analysis. This workflow ensures that each step is validated before proceeding to the next.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: IC50 Determination cluster_analysis Phase 3: Analysis & Application prep_inhibitor Prepare Inhibitor Stock (e.g., 100 mM in DMSO) serial_dilution Create Inhibitor Serial Dilution Series prep_inhibitor->serial_dilution Use stock prep_enzyme Prepare Enzyme Stock (Known Concentration) assay_setup Set Up Assay Plate: Enzyme + Inhibitor (Pre-incubate) + Substrate (Initiate reaction) prep_enzyme->assay_setup prep_substrate Prepare Substrate Stock (Chromogenic/Fluorogenic) prep_substrate->assay_setup serial_dilution->assay_setup Add dilutions read_plate Measure Reaction Rate (e.g., OD/RFU over time) assay_setup->read_plate Kinetic read calc_inhibition Calculate % Inhibition vs. No-Inhibitor Control read_plate->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] (log scale) calc_inhibition->plot_data calc_ic50 Calculate IC50 via Non-linear Regression plot_data->calc_ic50 select_conc Select Working Concentration (e.g., 5-10x IC50) calc_ic50->select_conc Inform decision

Caption: Workflow for determining the optimal inhibitor concentration.

Protocol 1: Preparation of Reagent Stock Solutions

Accurate stock solutions are the foundation of a reliable experiment.

  • Inhibitor Stock (e.g., 100 mM):

    • Accurately weigh out the this compound powder.

    • Dissolve it in an appropriate solvent. Due to the hydrophobic methyl groups, Dimethyl Sulfoxide (DMSO) is often a good choice. For benzamidine hydrochloride, water or ethanol can also be used.[11][12]

    • Causality : Using a high-concentration stock (e.g., 100 mM) minimizes the volume of solvent added to the final reaction, preventing potential solvent-induced artifacts. The final DMSO concentration in the assay should ideally be kept below 1%.

    • Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[1]

  • Enzyme Stock:

    • Prepare the protease stock in a suitable buffer that ensures its stability and activity (e.g., Tris-HCl with NaCl and CaCl2 for many serine proteases).

    • The concentration should be determined accurately (e.g., via absorbance at 280 nm).

    • Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Stock:

    • Dissolve the chromogenic or fluorogenic peptide substrate in the solvent recommended by the manufacturer (often DMSO or water).[13][14]

    • Protect fluorogenic substrates from light.

    • Prepare fresh or store in aliquots at -20°C or -80°C as recommended.

Protocol 2: Step-by-Step IC50 Determination

This protocol describes a typical experiment performed in a 96-well plate format.

  • Prepare Inhibitor Dilution Series:

    • In a separate 96-well plate or in microcentrifuge tubes, prepare a serial dilution of the this compound stock solution. A 10-point, 3-fold dilution series is a good starting point.

    • For example, starting from a 1 mM intermediate solution, dilute 1:3 repeatedly to generate concentrations spanning from 1 mM down to ~50 nM. This wide range is crucial when the IC50 is unknown.

  • Set Up the Assay Plate:

    • Assay Buffer : Choose a buffer that is optimal for the protease's activity (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

    • Layout : Designate wells for:

      • 100% Activity Control (No Inhibitor) : Enzyme + Buffer + Substrate.

      • 0% Activity Control (Blank) : Buffer + Substrate (No Enzyme).

      • Inhibitor Wells : Enzyme + Inhibitor Dilution + Substrate.

    • Step 1 - Add Buffer and Inhibitor : Add the appropriate volume of assay buffer to all wells. Then, add a small volume (e.g., 1-2 µL) of each inhibitor dilution to the respective wells. For the 100% activity control, add the same volume of the inhibitor's solvent (e.g., DMSO).

    • Step 2 - Add Enzyme : Add the enzyme to all wells except the blank. The final enzyme concentration should be chosen to give a robust, linear signal increase over the desired reaction time (e.g., 10-30 minutes).

    • Step 3 - Pre-incubate : Incubate the plate for 10-15 minutes at the desired assay temperature (e.g., 25°C or 37°C).

    • Causality : This pre-incubation step is critical for reversible inhibitors as it allows the enzyme and inhibitor to reach binding equilibrium before the reaction is initiated.

  • Initiate and Monitor the Reaction:

    • Step 4 - Add Substrate : Initiate the reaction by adding the substrate to all wells. The final substrate concentration should ideally be at or below its Km value to ensure high sensitivity to competitive inhibition.

    • Step 5 - Read Plate : Immediately place the plate in a microplate reader and measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time in kinetic mode.[15][16]

  • Data Analysis:

    • Calculate Reaction Rates : For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the signal vs. time curve.

    • Calculate Percent Inhibition : Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_no_inhibitor - Rate_blank))

    • Determine IC50 : Plot % Inhibition versus the log of the inhibitor concentration. Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve and derive the IC50 value.

Section 3: Data Interpretation and Application

Once you have your IC50 value, the next step is to understand what it means and how to use it.

Reference Data: A Starting Point

While the potency of this compound must be determined empirically, the known Ki values for its parent compound, benzamidine , can provide a rough order-of-magnitude estimate for your initial dilution series.

ProteaseKi of Benzamidine (µM)Source
Trypsin19 - 35[1][12][17]
Thrombin220[12][17]
Plasmin350[12][17]

Note: These values are for the unsubstituted parent compound and serve only as a general reference.

Mechanism of Competitive Inhibition

The diagram below illustrates the principle of competitive inhibition determined through your assay.

G cluster_reaction cluster_inhibition Enzyme Protease Active Site ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate Substrate Substrate->ES_Complex Product Cleaved Products ES_Complex->Product Reaction Inhibitor 3,4-Dimethyl- benzamidine EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex Substrate2 Substrate EI_Complex->Substrate2 Binding Blocked Enzyme2 Protease Active Site Enzyme2->EI_Complex

Caption: Competitive inhibition of a protease by this compound.

Q5: Now that I have an IC50 value, what concentration should I use in my experiments?

For applications requiring near-complete inhibition of a target protease (e.g., in a cell lysate to prevent protein degradation), you should use a concentration significantly higher than the determined IC50 value.

  • General Guideline : A working concentration of 5 to 10 times the IC50 is a robust starting point.

  • Causality : At a concentration equal to the IC50, 50% of your enzyme is still active. At 10x the IC50, you can typically expect >90% inhibition, which is sufficient for most applications. For complete inhibition, concentrations up to 100x the IC50 may be used, but one must be cautious of potential off-target effects or solubility limits at such high concentrations.

Section 4: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inhibitor Precipitates in Assay Buffer The inhibitor has low aqueous solubility, especially with the added hydrophobic methyl groups. The final concentration exceeds its solubility limit.1. Check Solvent Concentration : Ensure the final concentration of the stock solvent (e.g., DMSO) is low (<1%) and consistent across all wells. 2. Modify Buffer : In some cases, adding a small amount of a non-ionic detergent might improve solubility. 3. Lower Stock Concentration : Prepare a lower concentration stock solution if precipitation occurs even at low volumes.
Incomplete Inhibition at High Concentrations 1. High Enzyme Concentration : The amount of enzyme in the assay is too high, requiring a stoichiometric excess of inhibitor. 2. Inhibitor Degradation : The inhibitor may be unstable in the assay buffer over the experiment's duration. 3. Irreversible Binding : While unlikely for this class, if the protease binds irreversibly to plate surfaces, it may appear as uninhibited activity.1. Optimize Enzyme Level : Reduce the enzyme concentration to the lowest level that still provides a reliable kinetic signal. 2. Check Stability : Prepare inhibitor solutions fresh before each experiment.[11] 3. Use Low-Binding Plates : Consider using low protein-binding microplates.
High Well-to-Well Variability / Poor Reproducibility 1. Pipetting Inaccuracy : Small volume additions (1-2 µL) are prone to error. 2. Temperature Gradients : Inconsistent temperature across the 96-well plate. 3. Reagent Instability : One of the reagents (enzyme, substrate, inhibitor) is degrading during the experiment.1. Use Intermediate Dilutions : Avoid pipetting volumes <2 µL by creating an intermediate dilution plate. Use calibrated pipettes. 2. Equilibrate Plate : Ensure the plate and all reagents are at the assay temperature before starting the reaction. 3. Prepare Reagents Fresh : Especially for sensitive enzymes or substrates, use fresh preparations or newly thawed aliquots.
IC50 Value Seems Unusually High 1. High Substrate Concentration : As per the Cheng-Prusoff relationship, a high [S]/Km ratio will artificially inflate the IC50 value for a competitive inhibitor. 2. Inhibitor Purity : The inhibitor may be of low purity or has degraded.1. Lower Substrate Concentration : Repeat the assay using a substrate concentration at or below the Km value for your enzyme. 2. Verify Inhibitor Quality : Obtain a new batch of the inhibitor or verify its purity if possible.

References

How to remove unbound 3,4-Dimethyl-benzamidine from a protein sample

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support guide. This document provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for removing unbound 3,4-Dimethyl-benzamidine from protein solutions.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?

This compound is a small organic compound, often used in research as a serine protease inhibitor[1]. Its molecular weight is approximately 184.67 g/mol for the hydrochloride salt form[2]. After an inhibition assay or a binding experiment, it is crucial to remove the unbound fraction of this compound from your protein sample. Excess small molecules can interfere with downstream applications such as:

  • Structural Studies (Crystallography, NMR): Unbound ligands can co-crystallize or generate confounding signals.

  • Functional Assays: Residual inhibitors can affect subsequent enzymatic or cell-based assays.

  • Biophysical Characterization (Mass Spectrometry, ITC): Free compounds can complicate data analysis and lead to inaccurate measurements of binding affinity or protein mass.

This guide focuses on separating the large protein-ligand complex from the small, unbound this compound molecules.

Q2: Which method is best for removing a small molecule like this compound from my protein sample?

The optimal method depends on your specific experimental needs, including sample volume, processing time, and the required final purity. The three most effective and commonly used techniques are Dialysis, Size-Exclusion Chromatography (Desalting), and Tangential Flow Filtration (TFF).[3]

Here is a summary to guide your decision:

FeatureDialysisSize-Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Principle Passive Diffusion[4]Size-based separation via porous resin[5]Pressure-driven filtration[6]
Primary Use Buffer exchange, gentle removal of small molecules[7]Rapid buffer exchange, desalting[8]Concentration & buffer exchange (diafiltration)[9][10]
Speed Slow (hours to overnight)[11]Fast (< 5-15 minutes per sample)[8]Fast to moderate
Sample Volume Flexible (µL to L)Limited by column size (typically <30% of column volume)[8]Highly scalable (mL to thousands of L)[12]
Protein Dilution Minimal to slight increase in volumeSignificant dilutionNo dilution (concentration is possible)
Gentleness Very gentle[3]Very gentle[8]Can induce shear stress (must be optimized)
Best For... Delicate proteins; when time is not critical.Rapid cleanup of multiple small-volume samples.Large volume processing; when concentration is also needed.
Q3: What is a Molecular Weight Cut-Off (MWCO) and how do I choose the right one?

The Molecular Weight Cut-Off (MWCO) refers to the pore size of a membrane used in dialysis or TFF. It is defined as the minimum molecular weight of a globular molecule that is retained to 90% by the membrane.

Causality: The choice of MWCO is the most critical parameter for a successful separation.[13]

  • To retain the protein: Select an MWCO that is at least 2 to 3 times smaller than the molecular weight of your protein of interest. For example, for a 50 kDa protein, a 10-20 kDa MWCO membrane is a safe choice.

  • To remove the small molecule: The MWCO must be significantly larger than the molecule you want to remove. Since this compound has a molecular weight of ~185 Da, virtually any standard dialysis or ultrafiltration membrane (e.g., 3 kDa MWCO or higher) will allow it to pass through freely.

Method 1: Dialysis

Dialysis is a technique that relies on passive diffusion across a semi-permeable membrane to separate molecules based on size.[4] Small molecules like this compound move from an area of high concentration (inside the dialysis bag) to an area of low concentration (the surrounding buffer), while the larger protein is retained.[13][14]

Workflow for Small Molecule Removal via Dialysis

Dialysis_Workflow cluster_prep Preparation cluster_process Process cluster_exchange Buffer Exchange cluster_final Final Step P1 Select MWCO Membrane (e.g., 10 kDa for a >30 kDa protein) S1 Load Sample into Dialysis Cassette/Tubing P1->S1 P2 Prepare Dialysis Buffer (200-500x sample volume) S2 Immerse in Buffer (Stir gently at 4°C) P2->S2 S1->S2 S3 Incubate 2-4 hours S2->S3 E1 Replace with Fresh Buffer S3->E1 E2 Incubate 2-4 hours E1->E2 E3 Replace Buffer Again (Incubate overnight at 4°C) E2->E3 F1 Recover Purified Protein Sample E3->F1

Caption: Step-by-step workflow for dialysis.
Detailed Protocol for Dialysis

  • Membrane Preparation: Hydrate the dialysis membrane or cassette in the dialysis buffer as per the manufacturer's instructions.

  • Sample Loading: Pipette your protein sample containing the unbound this compound into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.

  • First Dialysis Step: Seal the tubing/cassette and place it in a beaker containing the dialysis buffer. The buffer volume should be at least 200 times your sample volume.[4] Place the beaker on a magnetic stir plate with a stir bar and stir gently at 4°C.

    • Expert Insight: Stirring is crucial to prevent the buildup of a localized concentration of the small molecule at the membrane surface, which would slow down diffusion.

  • Buffer Exchange: After 2-4 hours, discard the buffer and replace it with an equal volume of fresh, cold buffer.

  • Second Dialysis Step: Continue dialysis for another 2-4 hours at 4°C.

  • Final Dialysis Step: Perform a third buffer exchange and allow the dialysis to proceed overnight at 4°C. This extended step ensures near-complete removal of the unbound compound.

  • Sample Recovery: Carefully remove the cassette from the buffer, wipe the outside dry, and recover your purified protein sample.

Method 2: Size-Exclusion Chromatography (SEC) / Desalting

SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius. The column is packed with a porous resin. Large molecules (your protein) cannot enter the pores and travel quickly through the column, eluting first. Small molecules (this compound) enter the pores, taking a longer, more tortuous path, and therefore elute later.[15][16] This technique is excellent for rapid desalting and buffer exchange.[17]

Workflow for Small Molecule Removal via SEC

SEC_Workflow cluster_prep Preparation cluster_process Process cluster_collection Collection cluster_final Final Step P1 Select Desalting Column (e.g., 5 kDa MWCO) P2 Equilibrate Column with desired buffer P1->P2 S1 Load Sample onto Column (<30% of column volume) P2->S1 S2 Elute with Buffer S1->S2 C1 Collect Early Fractions (Protein elutes in void volume) S2->C1 C2 Monitor UV Absorbance (280 nm) S2->C2 F1 Pool Protein-Containing Fractions C1->F1 C2->C1 C3 Discard Late Fractions (Contain small molecules) C2->C3

Caption: Step-by-step workflow for SEC/Desalting.
Detailed Protocol for Desalting with a Spin Column (Small Volumes)

  • Column Preparation: Select a desalting spin column with an appropriate exclusion limit (e.g., >5 kDa).

  • Resin Hydration: Remove the storage buffer and wash the resin with your desired final buffer according to the manufacturer's protocol. This typically involves centrifugation steps.

  • Equilibration: Equilibrate the column with your final buffer. This step is critical to ensure your protein ends up in the correct buffer formulation.

  • Sample Loading: Load your protein sample (typically 100-130 µL for a standard spin column) directly onto the center of the packed resin bed.

  • Elution and Collection: Place the column into a clean collection tube and centrifuge according to the manufacturer's protocol. The eluate will contain your purified protein, while the this compound remains trapped in the resin.

Method 3: Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, is a pressure-driven separation method.[6] The sample solution is pumped tangentially across the surface of a membrane. This process minimizes membrane fouling.[6] Water and small solutes (like this compound) are forced through the membrane (permeate), while the larger protein molecules are retained (retentate).[9] By continuously adding new buffer to the retentate at the same rate that permeate is being removed, a process called diafiltration is achieved, which efficiently exchanges the buffer and removes small molecules.[10][12]

Workflow for Small Molecule Removal via TFF (Diafiltration)

TFF_Workflow cluster_setup Setup cluster_process Process cluster_logic Logic cluster_final Final Step S1 Select TFF Cassette (Appropriate MWCO & Area) S2 Install & Flush System S1->S2 P1 Load Protein Sample into Reservoir S2->P1 P2 Recirculate Sample (Retentate) P1->P2 P3 Remove Permeate (Contains small molecules) P2->P3 P4 Add Fresh Buffer to Reservoir (Diafiltration) P2->P4 L1 Target Buffer Exchange Achieved? (e.g., 5-7 diavolumes) P4->L1 L1->P2 No F1 Stop Diafiltration L1->F1 Yes F2 Concentrate Sample (Optional) F1->F2 F3 Recover Purified, Concentrated Protein F2->F3

Caption: Workflow for TFF using diafiltration.
General Protocol for TFF/Diafiltration

  • System Setup: Select a TFF membrane cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein). Install it in the TFF system and flush with water and then the desired final buffer.

  • Sample Loading: Load your protein sample into the system's reservoir.

  • Diafiltration: Begin pumping the sample across the membrane. Start removing permeate while simultaneously adding your new, clean buffer to the reservoir at the same rate.

    • Expert Insight: One "diavolume" is the volume of the sample in the reservoir. To reduce a small molecule contaminant by ~99%, you should exchange approximately 5 diavolumes of buffer.

  • Optional Concentration: Once the buffer exchange is complete, you can stop adding new buffer and continue to remove permeate. This will concentrate your protein sample to the desired final volume.[9]

  • Sample Recovery: Drain the system to recover your final, purified, and concentrated protein.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low Protein Recovery Non-specific binding: Protein is sticking to the membrane or resin.Add 0.05% Tween-20 or adjust the pH/salt concentration of your buffer. Ensure proper membrane/resin material is chosen.
Protein loss during handling: Sample left behind in tubing or cassette.Be meticulous during sample recovery. For TFF, ensure the system is fully drained.
Incorrect MWCO: MWCO is too large for the protein, causing it to be lost.Verify the MW of your protein (including oligomeric state) and select a more appropriate, smaller MWCO.
Incomplete Removal of this compound Insufficient buffer exchange (Dialysis/TFF): Not enough buffer changes or diavolumes were used.For dialysis, perform at least three buffer changes with a large volume ratio.[4] For TFF, perform at least 5-7 diavolumes.
Poor mass transfer (Dialysis): Lack of stirring created a static boundary layer.Ensure gentle but consistent stirring of the dialysis buffer.
Column overloading (SEC): Sample volume was too large for the column.Reduce sample volume to <30% of the total column volume for desalting applications.[8]
Protein Precipitation/Aggregation Buffer incompatibility: The final buffer is not suitable for the protein (wrong pH, ionic strength).Ensure the final buffer is known to be stabilizing for your protein. Screen different buffer conditions if necessary.
Shear stress (TFF): The pump speed is too high, denaturing the protein.Reduce the cross-flow rate (pump speed) and ensure the transmembrane pressure (TMP) is within the manufacturer's recommended range.

References

Addressing off-target effects of 3,4-Dimethyl-benzamidine in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Navigating On-Target Efficacy and Off-Target Liabilities in Cellular Assays

Introduction: The Challenge of Specificity

This guide provides a logical framework for identifying, understanding, and mitigating the off-target effects of 3,4-Dimethyl-benzamidine, transforming potential experimental artifacts into rigorously validated scientific insights.

Section 1: Understanding the Molecular Profile of this compound

This section addresses the fundamental characteristics of the compound and the structural basis for its potential off-target interactions.

Q1: What is the primary, intended molecular target class of this compound?

The primary and best-characterized targets for this compound are serine proteases . The benzamidine moiety itself is a well-known pharmacophore that acts as a competitive inhibitor by mimicking the guanidino group of arginine, a common substrate for these enzymes.[2][8] It binds within the S1 pocket of trypsin-like serine proteases, preventing the binding and cleavage of their natural substrates.[9] Therefore, any experiment using this compound should be designed around a hypothesis involving the inhibition of a specific serine protease.

Q2: Why is the benzamidine scaffold prone to off-target effects?

The very features that make the benzamidine core effective against serine proteases also make it susceptible to off-target binding. This is due to several factors:

  • Charge and Hydrogen Bonding: The amidinium group is positively charged at physiological pH and is an excellent hydrogen bond donor. This allows it to interact with negatively charged pockets (e.g., those containing aspartate or glutamate residues) in numerous proteins, not just serine proteases.

  • Structural Mimicry: The core structure can be recognized by other enzyme families that bind similar endogenous ligands.

  • Kinase Cross-Reactivity: A significant concern for many small molecule inhibitors is cross-reactivity with protein kinases.[10] The ATP-binding pocket of many kinases can accommodate planar, heterocyclic structures, and off-target kinase inhibition is a frequent source of confounding cellular effects.[11][12] For example, studies on PARP inhibitors, which are structurally distinct but also small molecules, have revealed unexpected and potent inhibition of kinases like PIM1, PIM2, and DYRK1A.[10]

Q3: What are the most likely off-target families for a compound like this compound?

Based on its structure and data from similar compounds, researchers should be vigilant for potential off-target activity against:

  • Other Protease Families: While it targets serine proteases, promiscuous binding to cysteine proteases or metalloproteases, though less common, cannot be entirely ruled out without direct testing.

  • Protein Kinases: As mentioned, this is a major class of potential off-targets. Kinome-wide profiling is often necessary to de-risk a compound.[11]

  • Caspases: Some protease inhibitors show cross-reactivity with caspases, which are cysteine-aspartic proteases critical in apoptosis and inflammation.[13] Caspase-1, in particular, has a substrate preference that could potentially accommodate benzamidine-like structures under certain conditions.[14]

  • Other ATP-Binding Proteins: Any protein that utilizes an ATP-binding pocket could be a potential off-target.

Section 2: Troubleshooting Guide: Is It an Off-Target Effect?

This troubleshooting section is designed to help you diagnose unexpected experimental outcomes. The following flowchart provides a logical progression for your investigation.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Observation & Triage cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Identification cluster_3 Conclusion A Unexpected Phenotype Observed (e.g., toxicity, altered signaling) B Q4: Review Literature Is phenotype plausible for on-target inhibition? A->B C Q5: Perform Dose-Response & Viability Assays B->C If phenotype is unexpected D Q7: Assess Target Engagement (e.g., CETSA, Activity Assay) C->D E Q8: Use Negative Controls (Inactive Analog, Different Inhibitor) D->E If target is engaged F Q9: Genetic Validation (CRISPR KO / siRNA Knockdown) E->F G Phenotype Persists in KO/KD Cells F->G CRITICAL CHECK J On-Target Effect Confirmed F->J Phenotype is rescued H Q10: Identify Off-Targets (Kinome Scan, Chemoproteomics) G->H I Validate Off-Target (Recombinant enzyme assay, specific inhibitor) H->I K Off-Target Effect Identified I->K Off-target validated

Caption: Troubleshooting workflow for deconvoluting off-target effects.
Q4: My cells are showing a phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of the intended serine protease target. What should I do first?

Answer: The first step is a critical literature review and hypothesis validation. Ask yourself: "Is there any published evidence, however remote, linking my target serine protease to the observed phenotype?" Cellular signaling is complex, and novel pathway connections are discovered frequently.

If no plausible link exists, the phenotype is a strong red flag for an off-target effect. The principle of using chemical probes is to link a target to a phenotype; if the link is not biologically sound, the probe's specificity must be questioned.[15][16] Your immediate next step should be a careful dose-response experiment.

Q5: I'm seeing significant cytotoxicity at concentrations where I expect specific target inhibition. How can I investigate this?

Answer: This is a classic indicator of off-target activity or non-specific toxicity.[5] It is crucial to separate the specific, on-target inhibitory concentration from the concentration that causes general cellular stress or death.

Action Plan:

  • Determine IC50 and CC50: Perform two parallel dose-response curves.

    • IC50 (50% Inhibitory Concentration): Measure the activity of your target serine protease (e.g., using a specific fluorogenic substrate in cell lysates treated with the compound).

    • CC50 (50% Cytotoxic Concentration): Measure cell viability using a standard assay (e.g., XTT, MTS, or CellTiter-Glo).

  • Calculate the Therapeutic Window: Compare the IC50 and CC50 values. A high-quality chemical probe should have a significant window (ideally >100-fold) between its on-target potency and its cytotoxic effects. If the IC50 and CC50 are very close, it strongly suggests the observed cell death is due to off-target mechanisms.[15]

Q6: My results with this compound are not reproducible. Could off-target effects be the cause?

Answer: Yes, irreproducibility can be a symptom of off-target effects, especially if the off-target has variable expression or activity levels under different cell culture conditions (e.g., cell density, passage number, serum batch). If a weak off-target interaction is driving the phenotype, slight variations in experimental conditions can push the outcome above or below the detection threshold. Rigorously standardizing all cell culture and experimental parameters is the first step. If irreproducibility persists, it further necessitates the validation experiments described below.

Section 3: Experimental Protocols for Target Validation and Off-Target Identification

Q7: What is the first and most crucial experiment to confirm my compound is engaging its intended target in my cells?

Answer: You must perform a target engagement assay. This experiment directly demonstrates that this compound is physically interacting with your target serine protease inside the cell at the concentrations you are using.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used method for this purpose.[19]

Principle of CETSA: When a ligand (like this compound) binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation. CETSA measures this change in thermal stability.[19]

  • Cell Treatment: Plate your cells and grow to ~80% confluency. Treat one set of plates with your desired concentration of this compound (e.g., 1 µM, 10 µM) and a parallel set with vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend the cell pellet in a lysis buffer containing protease inhibitors (excluding serine protease inhibitors if possible, or use with caution).

  • Heating Gradient: Aliquot the cell lysate from both the vehicle- and compound-treated groups into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. One aliquot should be left at room temperature as a non-heated control.

  • Separation of Soluble/Aggregated Fractions: Cool the tubes at room temperature for 3 minutes, then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Analysis by Western Blot: Carefully collect the supernatant (containing the soluble, non-denatured proteins) from each tube. Analyze these samples by SDS-PAGE and Western blot using a specific antibody against your target serine protease.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if the compound is binding to the target, the protein will be more stable, and you will see a "shift" in the melting curve to higher temperatures.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Q8: How can I create a more specific negative control for my experiments than just a vehicle (DMSO) control?

Answer: An excellent strategy is to use a structurally related but biologically inactive analog of this compound. This is a cornerstone of rigorous chemical probe validation.[16]

Principle: An ideal negative control compound is very similar in chemical structure to your active compound (and thus has similar physicochemical properties like solubility and cell permeability) but has been modified at a key binding moiety to abrogate its affinity for the intended target. If your active compound produces a phenotype but the inactive analog does not, it provides strong evidence that the effect is mediated through the specific interaction that you abolished.

Action Plan:

  • Acquire or Synthesize an Analog: This can be challenging. A potential inactive analog for this compound might involve modifying the amidine group, for instance, to a nitrile or a carboxylic acid, which can no longer form the same critical interactions in the serine protease active site.

  • Validate Inactivity: Confirm using an in vitro biochemical assay that the analog does not inhibit your target serine protease.

  • Perform Parallel Experiments: Run your key cell-based assays with three groups: vehicle, this compound, and the inactive analog (used at the same concentration). A clean result is seeing the phenotype only with the active compound.

Q9: How can I genetically validate that the observed phenotype is due to the intended target?

Answer: Genetic validation is the gold standard for confirming that a small molecule's effect is on-target.[5] The most definitive method is a CRISPR/Cas9 knockout (KO) experiment.

Principle: If this compound elicits its effect by inhibiting a specific target protein, then cells that lack that protein should be resistant to the compound's effect.[5]

  • Generate KO Cell Line: Use CRISPR/Cas9 to generate a stable knockout cell line for your target serine protease. This involves designing guide RNAs (gRNAs) that target an early exon of the gene to create a frameshift mutation.

  • Validate Knockout: Confirm the complete loss of protein expression in the KO cell line compared to the parental (wild-type) cell line via Western blot.

  • Perform Dose-Response Assay: Treat both the wild-type and KO cell lines with a range of concentrations of this compound.

  • Measure Phenotype: Quantify the cellular phenotype of interest (e.g., cell viability, apoptosis marker, reporter gene expression).

  • Data Interpretation:

    • On-Target Effect: The wild-type cells will show a dose-dependent response to the compound, while the KO cells will be completely or significantly resistant to the effect.

    • Off-Target Effect: Both the wild-type and KO cells will show a similar dose-dependent response to the compound. This is a definitive result proving the phenotype is independent of the intended target.

Q10: My phenotype seems real, but my genetic validation experiment (Q9) showed it's off-target. How can I identify the unknown off-target protein(s)?

Answer: When you have a confirmed off-target effect, the next step is to identify the responsible protein(s). This requires unbiased, proteome-wide screening methods.

  • Kinome Profiling: Since kinases are common off-targets, a commercially available kinome scan is an excellent first step.[10][11] In these services (e.g., from DiscoveRx, Reaction Biology), your compound is tested at one or two concentrations against a large panel of hundreds of recombinant kinases. The results will provide a "hit list" of kinases that are inhibited by this compound.

    Hypothetical Kinome Profiling Data for this compound (10 µM)

    Kinase Target % Inhibition Potential Implication
    Trypsin (Control) 98% On-target activity
    PIM1 92% Cell cycle, survival
    DYRK1A 85% Neuronal development, signaling
    MAPK14 (p38α) 45% Stress response, inflammation

    | ... (other kinases) | < 20% | Likely insignificant |

  • Chemical Proteomics: For a completely unbiased search beyond kinases, techniques like affinity chromatography-mass spectrometry can be used. This involves immobilizing this compound (or an analog with a linker) on a resin, incubating it with cell lysate, and then identifying the proteins that bind to it using mass spectrometry.

Once you have a list of potential off-targets, you must validate them individually using genetic approaches (CRISPR KO of the off-target) or by finding a known, highly selective inhibitor of that off-target and seeing if it recapitulates the phenotype.

Section 4: Frequently Asked Questions (FAQs)

Q11: What is a recommended starting concentration range for this compound in cell-based assays?

Answer: Start with a broad dose-response curve, from low nanomolar to high micromolar (e.g., 1 nM to 50 µM). Based on Ki values for related benzamidine compounds against serine proteases (which are often in the low to mid-micromolar range[3][9]), you might expect on-target cellular effects to appear in the 1-20 µM range. However, you must determine the effective concentration empirically in your specific cell line and assay. Always correlate this with target engagement (Q7) and cytotoxicity (Q5) data.

Q12: Are there known alternative, more selective inhibitors for common serine proteases?

Answer: Yes. The field of protease research is mature, and for many well-studied serine proteases, more potent and selective inhibitors have been developed. If your goal is to probe the function of a specific protease (e.g., thrombin, plasmin), it is highly recommended to search databases like PubChem or ChEMBL and the recent literature for state-of-the-art chemical probes for that target. Using a more modern, selective tool is always preferable to a less-characterized, more promiscuous compound.

Q13: What does a steep vs. shallow dose-response curve tell me about my compound's activity?

Answer: The steepness of a dose-response curve (the Hill slope) can provide clues about the compound's mechanism of action.

  • Steep Slope (Hill slope ≈ 1 or >1): Often indicates a specific, high-affinity interaction with a single target that dominates the biological response.

  • Shallow Slope (Hill slope < 1): Can suggest several possibilities, including engagement of multiple targets with different affinities, complex downstream biology, or non-specific activity that doesn't follow simple binding kinetics. If you observe a very shallow curve, it should prompt further investigation into potential off-target effects.

References

Stability issues of 3,4-Dimethyl-benzamidine in long-term experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,4-Dimethyl-benzamidine

A Guide to Navigating Stability Challenges in Long-Term Experiments

Welcome to the technical support resource for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for the stability challenges associated with this compound. This compound is a valuable serine protease inhibitor used in various biochemical and pharmaceutical applications.[1] However, its amidine functional group presents inherent stability issues, particularly in aqueous environments, that can impact the reliability and reproducibility of long-term experiments. This guide offers a deep dive into the causality of these issues and provides robust, validated protocols to ensure the integrity of your research.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: I've noticed a progressive loss of my compound's activity or concentration in my aqueous buffer over several days. What is the likely cause and how can I mitigate it?

Answer: The most probable cause is the hydrolysis of the amidine functional group. Amidines are susceptible to hydrolysis, especially in neutral to basic aqueous solutions, which converts the this compound into the corresponding inactive amide, 3,4-Dimethyl-benzamide.[2][3]

Causality: The amidine carbon is electrophilic and can be attacked by water or, more rapidly, by hydroxide ions (HO⁻).[2] The rate of this hydrolysis is highly dependent on pH, increasing dramatically as the pH rises above neutral.[2][4] For instance, unsubstituted benzamidinium has a half-life of 300 days at pH 9, but this drops to just 6 days at pH 11 and a mere 15 hours at pH 13.[3][5] The elevated temperatures often used in cell culture (e.g., 37°C) will further accelerate this degradation process.[6]

Solutions:

  • pH Control: If your experimental conditions permit, maintain the pH of your aqueous solution in the acidic range (ideally pH < 6) where the protonated amidinium form is more stable.

  • Temperature Management: Store aqueous solutions at 2-8°C or frozen at -20°C or -80°C.[7][8] Avoid repeated freeze-thaw cycles.[9]

  • Prepare Fresh Solutions: The most reliable practice is to prepare aqueous working solutions fresh daily from a stock solution stored in an anhydrous organic solvent.[10][11] For long-term experiments, consider adding the compound fresh to the media at regular intervals if possible.

  • Use Anhydrous Solvents for Stock: Prepare high-concentration stock solutions in anhydrous DMSO or ethanol, where the compound is much more stable.[12] Store these stocks at -20°C or -80°C.[7]

Question 2: My HPLC or LC-MS analysis shows a new, growing peak over time, while the peak for my parent compound, this compound, decreases. What is this new peak?

Answer: This new peak is almost certainly the hydrolysis product, 3,4-Dimethyl-benzamide. To confirm its identity and understand the full degradation profile, you should perform a forced degradation study.

Expert Insight: Forced degradation (or stress testing) is a standard pharmaceutical industry practice used to identify likely degradation products and establish the degradation pathways of a molecule.[13][14] By intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidation), you can rapidly generate the degradants that might appear over a much longer period under normal experimental conditions.[15][16] This allows you to validate that your analytical method is "stability-indicating," meaning it can separate and quantify the active compound from its degradation products.[17]

Recommended Action:

  • Perform a Forced Degradation Study: Follow the detailed protocol provided in the "Experimental Protocols" section of this guide.

  • Analyze the Stressed Samples: Use an appropriate analytical method like HPLC or LC-MS to analyze the samples.[17][18] The primary peak that appears under hydrolytic stress (acidic and basic conditions) will correspond to the degradant you are observing in your experiment.

  • Structural Elucidation: For definitive identification, the degradant can be characterized using mass spectrometry (MS) to confirm its molecular weight and potentially its structure through fragmentation patterns.[14]

Question 3: What is the definitive best practice for preparing and storing solutions of this compound for a multi-week experiment?

Answer: For maximum stability and experimental reproducibility, a dual-solution strategy is recommended: a long-term anhydrous stock solution and freshly prepared aqueous working solutions.

Rationale: Water is the primary driver of degradation for this compound. By storing the compound in a solid, desiccated state or as a concentrated stock in an anhydrous organic solvent, you remove this critical component and dramatically extend its shelf life.[8][19] Aqueous solutions are inherently unstable and should not be stored for long periods.[11][12]

Best Practice Workflow:

  • Solid Compound Storage: Store the solid (powder) form of this compound hydrochloride desiccated at -20°C.[8]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO or ethanol.[12] Purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[10]

  • Stock Solution Storage: Aliquot the stock solution into single-use volumes to avoid contamination and repeated freeze-thaw cycles. Store these aliquots at -80°C for up to a year or -20°C for shorter periods.[7][20]

  • Working Solution Preparation: On the day of use, thaw a single aliquot of the stock solution and dilute it to the final working concentration in your experimental buffer or media immediately before application. Do not store the diluted aqueous solution.[12]

Frequently Asked Questions (FAQs)

  • Q: What is the primary degradation pathway for this compound?

    • A: The primary pathway is hydrolysis, where the amidine group reacts with water to form 3,4-Dimethyl-benzamide. This reaction is significantly accelerated by basic pH and elevated temperatures.[2][4]

  • Q: Besides hydrolysis, are there other stability concerns?

    • A: Yes. While hydrolysis is the main issue in solution, you should also consider oxidation and photostability.[15][16] It is good practice to protect solutions from light and to degas solvents to minimize oxidative degradation, especially for long-term storage.[8][10]

  • Q: How should I handle the solid form of the compound?

    • A: The solid hydrochloride salt is generally stable. However, it can be hygroscopic.[19] Store it in a tightly sealed container with a desiccant at recommended temperatures, typically 2-8°C or -20°C, and protect it from light.[8][21]

  • Q: What analytical techniques are best for monitoring the stability of this compound?

    • A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying the parent compound and its degradation products.[17] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying unknown degradants.[22]

Data & Visualizations

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormSolvent/ConditionTemperatureRecommended DurationReference(s)
Solid Dry, with desiccant-20°C≥2 years[8][11]
Stock Solution Anhydrous DMSO/Ethanol-80°CUp to 2 years[7]
Anhydrous DMSO/Ethanol-20°CUp to 1 year[7][20]
Aqueous Solution Experimental Buffer2-8°CNot recommended; prepare fresh[12]
Experimental BufferRoom Temp.Not recommended; use immediately[11][12]

Table 2: Influence of pH on the Rate of Benzamidine Hydrolysis

pHApproximate Half-Life (t½)Stability ConcernReference(s)
9300 daysLow[2][3]
116 daysHigh[2][3]
1315 hoursVery High[2][3]

Visual Diagrams

Hydrolysis_Pathway cluster_conditions Accelerated By Compound This compound (Active) Intermediate Tetrahedral Intermediate Compound->Intermediate + H₂O / OH⁻ Product 3,4-Dimethyl-benzamide (Inactive) Intermediate->Product - NH₃ High pH High pH High Temperature High Temperature

Caption: Hydrolysis pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment & Analysis A Prepare Stock Solution in Anhydrous DMSO B Prepare Fresh Aqueous Working Solution A->B Dilute C Time Point T=0 (Initial Analysis) B->C D Incubate under Experimental Conditions (e.g., 37°C, pH 7.4) C->D E Time Point T=x (Periodic Analysis) D->E F Analyze via Stability-Indicating HPLC E->F G Compare T=x vs T=0 (Calculate % Degradation) F->G G->E Next Time Point

Caption: Experimental workflow for assessing stability.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To rapidly generate potential degradation products and confirm the primary degradation pathway.

Materials:

  • This compound hydrochloride

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or appropriate solvent for stock solution

  • HPLC system with a C18 column

Procedure: [16][23]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Set Up Stress Conditions: Label five vials: Control, Acid, Base, Oxidative, and Thermal.

    • Control: Add 1 mL of stock solution and 1 mL of purified water. Keep at room temperature, protected from light.

    • Acid Hydrolysis: Add 1 mL of stock solution and 1 mL of 1 M HCl.

    • Base Hydrolysis: Add 1 mL of stock solution and 1 mL of 1 M NaOH.

    • Oxidative Degradation: Add 1 mL of stock solution and 1 mL of 3% H₂O₂.

    • Thermal Degradation (Solid): Place a small amount of solid compound in an oven at 80°C.

  • Incubation:

    • Incubate the Acid and Base solutions in a water bath at 60°C for up to 8 hours.

    • Keep the Oxidative solution at room temperature, protected from light, for up to 12 hours.

    • Keep the Thermal sample in the oven for 48 hours.

  • Sampling and Neutralization:

    • Withdraw aliquots from the liquid samples at various time points (e.g., 1, 4, 8 hours).

    • Before analysis, neutralize the Acid sample with an equivalent amount of 1 M NaOH and the Base sample with 1 M HCl.

    • For the thermal sample, dissolve a portion in the mobile phase after the incubation period.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC. Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[15]

Protocol 2: Monitoring Stability in a Simulated Long-Term Experiment

Objective: To quantify the stability of this compound under specific, long-term experimental conditions.

Materials:

  • Stock solution of this compound in anhydrous DMSO.

  • Your specific experimental buffer or cell culture medium.

  • Incubator set to the experimental temperature (e.g., 37°C).

  • HPLC system.

Procedure:

  • Preparation: Prepare a batch of your working solution by diluting the DMSO stock into your experimental medium to the final concentration. Also, prepare a control sample by diluting the stock into a stabilizing solution (e.g., an acidic buffer, or keep frozen in DMSO) at the same concentration.

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the working solution, and if necessary, process it to remove interfering substances (e.g., protein precipitation with acetonitrile). Analyze via HPLC to get the initial concentration (C₀). Analyze the control sample as well.

  • Incubation: Place the remaining working solution in the incubator under your exact experimental conditions (temperature, light/dark, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 6, 12, 24, 48, 72 hours and beyond), withdraw another aliquot from the incubated working solution. Process and analyze it by HPLC to determine the concentration at that time point (Cₜ).

  • Data Evaluation:

    • Calculate the percentage of compound remaining at each time point: % Remaining = (Cₜ / C₀) * 100.

    • Plot the % Remaining versus time to determine the degradation kinetics and the compound's half-life under your specific conditions.

    • This data is crucial for interpreting your experimental results, as it allows you to distinguish between a lack of biological effect and a loss of the compound due to instability.

References

Technical Support Center: Optimizing Linker Length for Multivalent Benzamidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the design and optimization of multivalent benzamidine inhibitors. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of these promising therapeutic agents. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of linker length optimization and enhance your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role and design of linkers in multivalent benzamidine inhibitors.

Q1: What is the fundamental role of the linker in a multivalent benzamidine inhibitor?

The linker in a multivalent inhibitor acts as a scaffold, connecting multiple benzamidine moieties. Its primary role is to control the spatial orientation and effective concentration of the inhibitor groups, thereby influencing the inhibitor's binding affinity and selectivity for its target enzyme.[1][2] An appropriately designed linker can significantly enhance the potency of the inhibitor through the "multivalent effect," which encompasses avidity and chelate effects.

Q2: How does linker length impact the potency of a multivalent inhibitor?

Linker length is a critical determinant of a multivalent inhibitor's efficacy. It dictates the distance between the individual benzamidine units.

  • Too short: A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of all benzamidine moieties to their respective binding sites on the target enzyme.[3]

  • Too long: Conversely, an excessively long linker might lead to a significant entropic penalty upon binding, as the flexible linker has to adopt a more rigid conformation to allow the benzamidine groups to bind. This can decrease the overall binding affinity.[4]

  • Optimal length: An optimal linker length facilitates the simultaneous binding of the benzamidine groups to their target sites, maximizing the avidity of the interaction and leading to a substantial increase in potency compared to the monovalent inhibitor.[5]

Q3: What are the most common types of linkers used in multivalent inhibitor design?

The choice of linker chemistry is crucial and can influence properties like solubility, stability, and bioavailability.[] Common linker types include:

  • Polyethylene glycol (PEG) linkers: These are popular due to their hydrophilicity, flexibility, and low immunogenicity. PEG linkers of varying lengths are commercially available, allowing for systematic evaluation of linker length.[7]

  • Alkyl chains: Simple alkyl chains offer a straightforward way to vary linker length and are synthetically accessible. Their hydrophobicity can sometimes be a limiting factor.

  • Peptide-based linkers: These can offer more rigidity and specific conformations, which can be advantageous in certain applications. They can also be designed to be cleaved by specific enzymes, allowing for targeted drug release.[8]

  • "Click chemistry" linkers: Triazole linkers formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) are widely used for their high efficiency and biocompatibility.[9]

Q4: How does linker flexibility affect inhibitor performance?

Linker flexibility plays a complex role. A flexible linker can more easily adopt the necessary conformation for binding, potentially lowering the entropic penalty.[4] However, excessive flexibility can also lead to a greater loss of conformational entropy upon binding, which is energetically unfavorable. The optimal level of flexibility is a balance that depends on the specific target and the binding mode of the inhibitor.

Q5: What are the initial steps to consider when designing a linker for a new multivalent benzamidine inhibitor?
  • Structural information: If the three-dimensional structure of the target enzyme is known, molecular modeling can be used to estimate the optimal distance between the benzamidine binding sites. This provides a rational starting point for linker length design.[10]

  • Systematic variation: Synthesize a small library of inhibitors with systematically varied linker lengths. For example, using PEG linkers with increasing numbers of ethylene glycol units.[11]

  • Balance of properties: Consider the physicochemical properties of the linker. A balance between hydrophilicity and hydrophobicity is often necessary to ensure good solubility and cell permeability.[3]

II. Troubleshooting Guides

This section provides practical advice for overcoming common challenges encountered during the experimental optimization of multivalent benzamidine inhibitors.

Problem 1: The synthesized multivalent inhibitor shows lower-than-expected potency.

Possible Causes and Solutions:

  • Suboptimal Linker Length: The chosen linker may be too short or too long.

    • Troubleshooting Steps:

      • Synthesize and test a series of inhibitors with incrementally different linker lengths.

      • Analyze the structure-activity relationship (SAR) to identify the optimal length.[12] A sharp drop in potency with small changes in linker length can indicate a narrow optimal range.

  • Incorrect Linker Chemistry: The linker's chemical properties (e.g., rigidity, hydrophobicity) may be unfavorable.

    • Troubleshooting Steps:

      • Synthesize inhibitors with linkers of similar length but different chemical compositions (e.g., compare a PEG linker to an alkyl linker).

      • Consider that a more rigid linker might be necessary to pre-organize the benzamidine moieties for binding.

  • Assay Conditions: The biochemical assay conditions may not be optimal for detecting multivalent binding.[13]

    • Troubleshooting Steps:

      • Ensure the enzyme concentration in the assay is appropriate. High enzyme concentrations can mask the effects of potent inhibitors.

      • Vary the incubation time of the inhibitor with the enzyme to see if binding is time-dependent.

Problem 2: The multivalent inhibitor exhibits poor solubility or aggregation.

Possible Causes and Solutions:

  • Hydrophobic Linker: The linker may be too hydrophobic, leading to poor aqueous solubility.

    • Troubleshooting Steps:

      • Incorporate hydrophilic moieties into the linker, such as PEG units or charged groups.

      • If using an alkyl linker, consider shorter chain lengths or the introduction of heteroatoms.

  • Overall Molecular Properties: The entire inhibitor molecule may have unfavorable physicochemical properties.

    • Troubleshooting Steps:

      • Measure the logP of the inhibitor to assess its lipophilicity.

      • Consider that high molecular weight can contribute to poor solubility.

Problem 3: Difficulty in interpreting Structure-Activity Relationship (SAR) data for linker length.

Possible Causes and Solutions:

  • "Hook Effect" or Biphasic Dose-Response Curve: This can occur with multivalent inhibitors where at high concentrations, the inhibitor molecules may interact with each other or bind to the target in a non-productive manner.

    • Troubleshooting Steps:

      • Ensure you are testing a wide range of inhibitor concentrations, including very low concentrations.

      • Carefully analyze the shape of the dose-response curve.

  • Multiple Binding Modes: The inhibitor may be binding to the target in more than one orientation, complicating the SAR.

    • Troubleshooting Steps:

      • Utilize structural biology techniques like X-ray crystallography or cryo-electron microscopy to determine the binding mode of the inhibitor.[14]

      • Computational methods like molecular dynamics simulations can provide insights into the binding process.[15]

Problem 4: Discrepancy between biochemical and cellular assay results.

Possible Causes and Solutions:

  • Cell Permeability: The inhibitor may have poor permeability across the cell membrane.[16]

    • Troubleshooting Steps:

      • Assess the inhibitor's cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

      • Modify the linker to improve its physicochemical properties for better cell penetration.

  • Cellular Environment: The intracellular environment (e.g., presence of other proteins, different pH) can affect inhibitor binding.[17]

    • Troubleshooting Steps:

      • Consider that the target enzyme may be part of a larger protein complex in the cell, which could affect inhibitor binding.[16]

      • Evaluate the stability of the inhibitor in the presence of cellular components.

III. Experimental Protocols & Data Presentation

Workflow for Linker Length Optimization

The following diagram illustrates a typical workflow for optimizing the linker length of a multivalent benzamidine inhibitor.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Iteration cluster_3 Cellular & In Vivo Validation start Define Target & Binding Sites design Computational Modeling (Estimate optimal distance) start->design synthesis Synthesize Inhibitor Library (Vary linker length systematically) design->synthesis biochem Biochemical Assays (Determine IC50/Ki) synthesis->biochem biophys Biophysical Characterization (e.g., SPR, ITC) biochem->biophys sar SAR Analysis biophys->sar iterate Refine Linker Design sar->iterate Suboptimal Potency? cellular Cell-Based Assays sar->cellular Optimal Potency iterate->synthesis invivo In Vivo Efficacy Studies cellular->invivo G cluster_0 Monovalent Binding cluster_1 Multivalent Binding (Chelate Effect) E1 Enzyme I1 Inhibitor E1I1 E-I Complex I1->E1I1 Kon E1I1->E1 Koff E2 Enzyme I2 Multivalent Inhibitor E2I2_initial Initial Binding I2->E2I2_initial Kon1 E2I2_initial->E2 Koff1 E2I2_chelate Chelated Complex E2I2_initial->E2I2_chelate Kintra (High effective concentration) E2I2_chelate->E2I2_initial

References

How to avoid precipitation of 3,4-Dimethyl-benzamidine in experimental buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3,4-Dimethyl-benzamidine. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile serine protease inhibitor in their experiments. A common challenge encountered is the precipitation of this compound in aqueous experimental buffers, which can compromise assay results and lead to inconsistencies. This guide provides in-depth, field-proven insights and step-by-step protocols to help you understand the underlying causes of precipitation and implement effective strategies to maintain its solubility, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility and handling of this compound.

Q1: What is this compound and why is it used?

A1: this compound is a synthetic chemical compound that functions as a reversible, competitive inhibitor of serine proteases, such as trypsin and thrombin.[1][2][3] Its ability to block the activity of these enzymes makes it a valuable tool in a variety of biochemical assays, protein purification protocols (to prevent degradation of target proteins), and as a starting point for drug discovery programs.[1]

Q2: What is the primary reason this compound precipitates in my aqueous buffer?

A2: The primary reason for precipitation is that its solubility is highly dependent on pH. This compound contains a basic amidine group. At acidic to neutral pH, this group is protonated, carrying a positive charge. This charged form is polar and generally soluble in aqueous buffers. However, as the pH of the solution increases and becomes more alkaline, the amidine group gets deprotonated, losing its charge. This neutral form is significantly less polar and, consequently, much less soluble in water, causing it to precipitate out of the solution.[4][5]

Q3: How does pH specifically affect the solubility of this compound?

A3: The key is the compound's pKa, the pH at which the protonated (charged) and deprotonated (neutral) forms are in equal balance. For benzamidine, the pKa of the conjugate acid is approximately 11.6.

  • At pH << pKa (e.g., pH 7.4): The compound is predominantly in its protonated, charged (cationic) form, which is more water-soluble.

  • At pH near or above the pKa: The concentration of the neutral, poorly soluble form increases dramatically, leading to a high risk of precipitation.

Therefore, maintaining a buffer pH well below 11.6 is critical for keeping the compound in solution. The solubility of amine-containing compounds generally decreases as the pH approaches the pKa.[4][6]

Q4: My compound precipitated even though my buffer pH is 7.4. What else could be the cause?

A4: While pH is the most common factor, other issues can lead to precipitation:

  • Concentration Limit Exceeded: Every compound has a maximum solubility limit in a given buffer, even at an optimal pH. You may be trying to create a working solution that is simply too concentrated. For example, the solubility of benzamidine hydrochloride in PBS (pH 7.2) is approximately 3 mg/mL.[7]

  • Low Temperature: Solubility often decreases at lower temperatures. If you prepare a solution at room temperature and then store it at 4°C, the compound may precipitate out.[8]

  • Improper Dissolution Technique: Adding a highly concentrated organic stock solution too quickly to an aqueous buffer can cause localized high concentrations that precipitate before the solution can be properly mixed.[8]

  • Buffer Composition: High concentrations of certain salts in your buffer can sometimes reduce the solubility of other solutes through a "salting out" effect.

Q5: Can I use an organic co-solvent to help with solubility?

A5: Absolutely. This is a highly recommended strategy. Preparing a high-concentration stock solution in an organic solvent like DMSO or ethanol is standard practice.[7] When preparing your final working solution, retaining a small percentage of this co-solvent (typically 0.5% to 5%) can significantly improve the solubility of the compound in the final aqueous buffer.[9][10] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for less polar molecules to stay dissolved.[][12]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving precipitation issues.

Scenario 1: Precipitate forms immediately upon adding stock solution to the buffer.

This is a classic sign of either "crashing out" due to poor mixing technique or exceeding the thermodynamic solubility limit at the buffer's pH.

  • Causality: When a droplet of highly concentrated organic stock hits the aqueous buffer, the solvent environment changes abruptly. The compound, suddenly finding itself in a highly polar environment it is not soluble in, aggregates and precipitates before it has a chance to disperse.

Caption: Workflow for immediate precipitation issues.

Scenario 2: Solution is initially clear but precipitate forms over time (e.g., after storage at 4°C).

This indicates that you are likely operating near the limit of kinetic solubility, and over time, the compound is crashing out as it reaches its less favorable thermodynamic solubility.

  • Causality: A solution can be temporarily clear (supersaturated) but is not stable. The lower temperature reduces the solubility limit, accelerating the precipitation of the compound over hours or days.

  • Prepare Fresh Solutions: The most reliable solution is to prepare the working solution fresh immediately before each experiment.[8] Avoid storing dilute aqueous solutions.

  • Store at Room Temperature: If the compound and other components of your assay are stable at room temperature, storing the solution at this temperature may prevent precipitation.

  • Increase Co-solvent Percentage: A slightly higher percentage of co-solvent (e.g., increasing DMSO from 1% to 2-5%) can help stabilize the molecule in the solution, even at lower temperatures.[13]

  • pH Re-evaluation: Ensure your buffer has sufficient buffering capacity and that the pH is stable. A slight upward drift in pH upon storage could trigger precipitation.

Part 3: Validated Experimental Protocols

Follow these protocols to minimize the risk of precipitation from the outset.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the preparation of a stable, concentrated stock solution in an organic solvent.

Materials:

  • This compound hydrochloride (or free base)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound powder to prepare a 100 mM stock solution.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[14][15]

  • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. The stock solution in DMSO is typically stable for at least one year at -20°C.[15]

Protocol 2: Preparation of the Final Aqueous Working Solution

This protocol describes the critical step of diluting the organic stock into your experimental buffer.

Materials:

  • Prepared 100 mM stock solution in DMSO (from Protocol 1)

  • Experimental aqueous buffer (e.g., HEPES, PBS, Tris), pre-warmed to room temperature.

  • Vortex mixer

  • Sterile polypropylene tubes

Procedure:

  • Calculate the volume of stock solution needed to achieve your desired final concentration. Crucially, ensure the final percentage of DMSO does not exceed a level that affects your assay (typically <1%).

  • Aliquot the final required volume of your aqueous buffer into a new tube.

  • While the tube is actively vortexing at a medium-high speed, slowly add the calculated volume of the DMSO stock solution drop-by-drop directly into the buffer.

  • Continue vortexing for an additional 30 seconds after the addition is complete to ensure thorough mixing.

  • Use the freshly prepared working solution immediately for best results.[8]

ParameterRecommendation / DataRationale & Citation
Recommended pH Range 6.0 - 8.0Keeps the amidine group protonated and charged, maximizing aqueous solubility.[4][5]
Primary Stock Solvent DMSO, EthanolHighly effective at dissolving the compound for a concentrated stock.[7]
Co-solvent in Final Buffer 0.5% - 5% (Assay dependent)Increases solubility and stability in the final aqueous solution.[9][10]
Aqueous Solubility (Parent Benzamidine) ~3 mg/mL in PBS (pH 7.2)Provides a baseline for estimating the solubility limit of the dimethyl derivative.[7]
Recommended Buffers HEPES, PIPES, MOPS, PBSThese buffers operate in a pH range suitable for maintaining solubility.
Buffers to Use with Caution Bicarbonate, CarbonateThese buffers have a higher pH and can significantly increase the risk of precipitation.

Part 4: Mechanistic Visualization

Understanding the chemical equilibrium is key to controlling solubility.

Caption: Effect of pH on the ionization state and solubility of Benzamidine.

References

Refinement of benzamidine synthesis for higher yield and purity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for benzamidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of benzamidine for higher yield and purity. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your procedures effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of benzamidine, a crucial serine protease inhibitor used in biochemical research and as a precursor in drug development.[1][2][3]

Q1: What are the primary laboratory-scale methods for synthesizing benzamidine hydrochloride?

There are two predominant methods for the synthesis of benzamidine, each starting from benzonitrile but following different pathways:

  • The Pinner Reaction: This is a classic and widely used two-step method. It involves the acid-catalyzed reaction of benzonitrile with an alcohol (typically anhydrous ethanol) in the presence of dry hydrogen chloride gas to form an intermediate ethyl benzimidate hydrochloride, commonly known as a Pinner salt.[4][5] This isolated intermediate is then treated with ammonia in alcohol to yield benzamidine hydrochloride.[6]

  • The Benzamidoxime Reduction Route: This method also proceeds in two main steps. First, benzonitrile is reacted with hydroxylamine hydrochloride to generate benzamidoxime.[7] The benzamidoxime is then reduced to benzamidine, typically through catalytic hydrogenation (e.g., using Raney Ni) or with a reducing agent like zinc powder in acetic acid.[7][8]

Q2: What are the comparative advantages and disadvantages of these primary synthesis routes?

The choice of method often depends on available equipment, safety considerations, and desired scale. The Pinner reaction is renowned for its reliability, while the benzamidoxime route can offer high purity under optimized conditions.

FeaturePinner ReactionBenzamidoxime Reduction Route
Starting Materials Benzonitrile, Anhydrous Alcohol, Dry HCl Gas, AmmoniaBenzonitrile, Hydroxylamine HCl, Base, Reducing Agent (e.g., Raney Ni, Zn)
Key Intermediate Ethyl Benzimidate HCl (Pinner Salt)Benzamidoxime
Typical Yield 80–95%[6]85-95% (overall)[7][8]
Advantages • Well-established and extensively documented.[4][6] • Generally high-yielding. • Avoids the use of heavy metal reducing agents (if using ammonia).• Avoids the use of anhydrous HCl gas, which can be a significant operational hazard.[7] • Can produce very high purity product (e.g., >99.5%) after recrystallization.[8]
Disadvantages Requires anhydrous conditions; intermediates are highly moisture-sensitive.[9][10] • Requires handling of corrosive dry HCl gas. • The Pinner salt intermediate can be difficult to handle if it doesn't crystallize properly.[6]• Hydroxylamine hydrochloride can be hazardous. • Catalytic hydrogenation requires specialized high-pressure equipment (autoclave).[8] • If using Zn powder, removal of metal salts during workup is necessary.[7]
Q3: Why is benzamidine almost always prepared, stored, and used as its hydrochloride salt?

Benzamidine free base is a relatively strong base and is less stable than its salt form.[1] Preparing and storing it as the hydrochloride salt offers several key advantages:

  • Enhanced Stability: The salt is a stable, white crystalline solid that is less prone to degradation during storage compared to the free base.[11]

  • Improved Handling: As a crystalline solid, the hydrochloride salt is easier to weigh and handle than the potentially oily or hygroscopic free base.

  • Water Solubility: Benzamidine hydrochloride is soluble in water and polar solvents like ethanol and DMSO, which is crucial for its application in biochemical buffers as a protease inhibitor.[12]

Part 2: Troubleshooting Guide for the Pinner Synthesis

The Pinner reaction remains a cornerstone of benzamidine synthesis. However, its success hinges on meticulous control of reaction conditions. This section provides a troubleshooting guide for common issues encountered during this procedure.

Pinner Reaction Workflow

The diagram below outlines the critical steps of the Pinner synthesis, from starting materials to the purified final product.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Purification A Benzonitrile + Anhydrous Ethanol B Dry HCl Gas (0-5 °C) A->B C Reaction Mixture (Stir 24-48h) B->C D Isolate Ethyl Benzimidate HCl (Pinner Salt) C->D E Pinner Salt in Anhydrous Ethanol D->E Intermediate Transfer F Alcoholic Ammonia Solution E->F G Reaction Mixture (Stir 24-48h) F->G H Crude Product Mixture (Benzamidine HCl + NH4Cl) G->H I Filter off NH4Cl H->I Workup J Concentrate Filtrate I->J K Recrystallize from Ethanol/Water J->K L Pure Benzamidine HCl K->L

Caption: Workflow for the two-step Pinner synthesis of benzamidine HCl.
Q&A Troubleshooting Guide

Problem 1: Low or no yield of the intermediate Pinner salt (ethyl benzimidate hydrochloride). The reaction mixture remains a liquid.
  • Plausible Cause & Scientific Rationale: The most common culprit is the presence of water. The Pinner reaction is strictly anhydrous. Water will hydrolyze the nitrile to benzamide or the activated nitrilium intermediate back to the nitrile, halting the reaction.[13] Another cause is insufficient saturation with hydrogen chloride, which is the catalyst required to activate the nitrile for nucleophilic attack by the alcohol.[13]

  • Recommended Solution:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous ethanol and dry all glassware in an oven (120 °C) overnight. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) with a drying tube.

    • Verify HCl Saturation: Pass dry HCl gas through the cooled solution (0-5 °C) until the mixture is fully saturated and a weight gain corresponding to a slight excess of HCl is observed.[6]

    • Monitor Reaction: Allow the reaction to stand in a sealed container at room temperature or in a refrigerator for at least 24-48 hours to ensure the solid cake of the Pinner salt has time to form.[6]

Problem 2: During the ammonolysis step, the reaction yield is very low, and the final product is contaminated with benzamide or ethyl benzoate.
  • Plausible Cause & Scientific Rationale: This indicates that the Pinner salt intermediate is reacting with residual water instead of ammonia. The Pinner salt is an activated species that readily hydrolyzes to the corresponding ester (ethyl benzoate) or, upon further reaction, the amide (benzamide).[4] This can happen if the alcoholic ammonia solution is not anhydrous or if the Pinner salt was exposed to atmospheric moisture during transfer.

  • Recommended Solution:

    • Use Anhydrous Ammonia: Prepare the alcoholic ammonia solution by bubbling dry ammonia gas through anhydrous ethanol. Alternatively, use a freshly opened commercial solution of ammonia in ethanol.

    • Minimize Exposure: The solid Pinner salt should be crushed quickly in a dry mortar and transferred swiftly to the ammonolysis reaction flask to minimize contact with air.[6]

    • Ensure Complete Ammonolysis: The reaction mixture should be shaken or stirred vigorously for 24-48 hours to ensure the solid Pinner salt fully reacts with the ammonia.[6] Lumps of the intermediate can become coated with the ammonium chloride byproduct, preventing complete conversion.[6]

Problem 3: The final benzamidine hydrochloride product is heavily contaminated with ammonium chloride (NH₄Cl).
  • Plausible Cause & Scientific Rationale: Ammonium chloride is the primary byproduct of the ammonolysis step. Due to its polar, salt-like nature, it can co-precipitate with the benzamidine hydrochloride, especially if the product is crashed out of solution too quickly.

  • Recommended Solution:

    • Initial Filtration: After the ammonolysis reaction is complete, filter the reaction mixture to remove the bulk of the precipitated ammonium chloride, which is less soluble in ethanol than benzamidine hydrochloride.[11]

    • Strategic Recrystallization: The key to separation is exploiting the differential solubility. After concentrating the filtrate, recrystallize the crude product from a minimal amount of hot absolute ethanol. Benzamidine hydrochloride is soluble, while ammonium chloride is much less so. Alternatively, recrystallization from an ethanol/water mixture can be effective, followed by washing the filtered crystals with ice-cold water to remove any remaining highly water-soluble NH₄Cl.[14] A final wash with a non-polar solvent like diethyl ether can help dry the crystals.[8]

Troubleshooting Flowchart

This diagram provides a logical path for diagnosing and resolving common issues in the Pinner synthesis.

G start Low Yield or Purity Issue q1 At which stage is the problem? (Pinner Salt or Final Product) start->q1 pinner_issue Pinner Salt Formation Issue q1->pinner_issue Step 1 final_issue Final Product Issue q1->final_issue Step 2/3 q2 Is the salt oily or not forming? pinner_issue->q2 q3 What is the main impurity? (NH4Cl or Organic) final_issue->q3 sol1 Check for Moisture: - Use anhydrous solvents/reagents. - Run under inert atmosphere. q2->sol1 Yes sol2 Ensure sufficient HCl saturation. Allow longer reaction time (48h). q2->sol2 No sol3 Improve Purification: - Filter before concentration. - Recrystallize from minimal hot ethanol. q3->sol3 NH4Cl sol4 Check for hydrolysis: - Use anhydrous ammonia solution. - Minimize air exposure of Pinner salt. q3->sol4 Benzamide/ Benzoate

References

Technical Support Center: Overcoming Resistance to Benzamidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming resistance to benzamidine-based inhibitors in your experiments. As your dedicated application scientist, my goal is to explain the causality behind experimental choices, providing you with a self-validating framework to diagnose and resolve challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common initial queries regarding benzamidine inhibitors.

Q1: What are benzamidine-based inhibitors and how do they work?

Benzamidine and its derivatives are a class of synthetic, reversible competitive inhibitors that primarily target serine proteases.[1][2] Their mechanism of action relies on the structural mimicry of the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. The positively charged amidinium group of the benzamidine molecule interacts with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme's active site.[2] This binding event physically blocks the substrate from accessing the catalytic triad (Serine, Histidine, Aspartate), thereby inhibiting enzymatic activity.[3]

cluster_Enzyme Serine Protease Active Site S1_Pocket S1 Pocket (Asp189) Catalytic_Triad Catalytic Triad S1_Pocket->Catalytic_Triad Blocks Access To Benzamidine Benzamidine Inhibitor (Positively Charged) Benzamidine->S1_Pocket Binds Competitively Substrate Natural Substrate (Arginine/Lysine) Substrate->S1_Pocket Cannot Bind caption Fig 1. Benzamidine's competitive inhibition mechanism.

Caption: Fig 1. Benzamidine's competitive inhibition mechanism.

Q2: Which enzymes are most commonly targeted by benzamidine?

Benzamidine is a broad-spectrum inhibitor of trypsin-like serine proteases.[1] It is routinely used to prevent protein degradation during sample preparation and purification.[4] While its specificity is not absolute, it shows reliable activity against a range of important enzymes.

EnzymeTypical Inhibition Constant (Ki)Reference
Trypsin19-35 µM[5][6]
Thrombin220 µM[6][7]
Plasmin350 µM[6][7]
Acrosin4 µM[5]
Factor Xa110 µM[8]

Note: Ki values can vary based on experimental conditions such as pH, temperature, and substrate concentration.

Q3: What are the common signs of inhibitor resistance in my experiments?

Identifying resistance early is crucial. The primary indicators include:

  • Increased IC50 or Ki: You need significantly higher concentrations of the inhibitor to achieve the same level of enzymatic inhibition compared to previous experiments or literature values.

  • Incomplete Inhibition: The enzyme activity plateaus and does not reach full inhibition, even at saturating concentrations of the benzamidine inhibitor.

  • Lack of Reproducibility: Inhibition levels vary significantly between experimental replicates, suggesting underlying instability in the enzyme-inhibitor interaction or the inhibitor itself.

Q4: What are the principal mechanisms of resistance to benzamidine inhibitors?

Resistance can be broadly categorized into three main areas. Understanding which category your problem falls into is the first step in effective troubleshooting.

  • Target-Based Resistance: The protease itself changes, reducing the inhibitor's ability to bind. This is the most common form of acquired resistance in drug development.

  • Cellular or System-Based Resistance: In cell-based assays or in vivo models, physiological processes prevent the inhibitor from reaching its target.

  • Experimental/Chemical Instability: The inhibitor or other experimental components are compromised, leading to an apparent loss of activity.

cluster_mechanisms Primary Resistance Mechanisms Start Observed Resistance to Benzamidine Inhibitor Target Target-Based (Protease Alteration) Start->Target Cellular System-Based (Cellular Defense) Start->Cellular Experimental Experimental/Chemical (Artifacts) Start->Experimental ActiveSite Active Site Mutations (e.g., in S1 Pocket) Target->ActiveSite Allosteric Allosteric Mutations (Conformational Change) Target->Allosteric Efflux Efflux Pump Overexpression Cellular->Efflux Metabolism Metabolic Inactivation Cellular->Metabolism Degradation Inhibitor Degradation Experimental->Degradation Assay Assay Interference Experimental->Assay caption Fig 2. Overview of resistance mechanisms.

Caption: Fig 2. Overview of resistance mechanisms.

Part 2: Troubleshooting Guide for Specific Issues

This section provides a deep dive into specific problems you may encounter, offering explanations and actionable solutions.

Problem Scenario 1: My inhibitor's potency has significantly decreased (higher IC50/Ki).

Q: I'm consistently getting higher IC50 values for my benzamidine inhibitor against a recombinant protease that was previously sensitive. What's going on?

A: A reproducible decrease in potency strongly suggests a change in the enzyme-inhibitor interaction. This is often due to mutations in the protease.

Root Cause Analysis & Solutions:

  • Active Site Mutations: The most common cause is a mutation directly within or adjacent to the S1 binding pocket.[9] Even a subtle change in the amino acid sequence can disrupt the precise electrostatic and hydrophobic interactions required for benzamidine to bind. For example, a mutation of the key Asp189 residue would be catastrophic for binding, while changes in surrounding residues can alter the pocket's shape or charge distribution.

    • Troubleshooting Protocol:

      • Sequence Verification: Re-sequence the plasmid encoding your recombinant protease. It's common for mutations to arise during plasmid replication or propagation.

      • Structural Modeling: If a new mutation is confirmed, use molecular modeling software to predict its impact on the S1 pocket and its interaction with benzamidine. This can provide a rationale for the observed resistance.[10]

  • Allosteric (Non-Active Site) Mutations: Mutations far from the active site can cause resistance by altering the overall conformation of the enzyme.[11] These changes can subtly shift the positions of the catalytic triad or the S1 pocket, making inhibitor binding less favorable. This phenomenon is well-documented in the development of resistance to HIV protease inhibitors.[11]

    • Troubleshooting Protocol:

      • Full-Length Sequencing: Ensure the entire coding sequence of the protease is verified, not just the active site region.

      • Enzyme Kinetics Analysis: Perform a full kinetic analysis (kcat, Km) with the natural substrate. Allosteric mutations that confer inhibitor resistance may also impact the enzyme's catalytic efficiency, providing a clue to their mechanism.[12]

  • High Substrate Concentration: Remember that benzamidine is a competitive inhibitor. If you have increased the substrate concentration in your assay, you will need a higher concentration of inhibitor to achieve 50% inhibition, leading to an apparent increase in IC50.

    • Solution: Standardize your assay conditions, particularly the substrate concentration, across all experiments. Ensure it is kept at or below the Km for consistent and comparable results.

Problem Scenario 2: The inhibitor shows no effect, even at high concentrations.

Q: I'm working with a cell-based assay. My benzamidine analog works perfectly on the isolated enzyme, but has zero effect on the protease activity in my cell lysate or live cells. What should I investigate?

A: This "all-or-nothing" effect points towards cellular mechanisms that prevent the inhibitor from ever reaching its target protease.

Root Cause Analysis & Solutions:

  • Efflux Pump Overexpression: Many cells, particularly cancer cell lines and bacteria, can develop multidrug resistance (MDR) by overexpressing efflux pumps like P-glycoprotein (MDR1).[13][14] These pumps are membrane proteins that actively transport a wide variety of small molecules, including inhibitors, out of the cell, preventing them from reaching their intracellular targets.[15][16]

    • Troubleshooting Protocol:

      • Co-administer an Efflux Pump Inhibitor (EPI): Re-run your experiment in the presence of a known EPI (e.g., verapamil or tariquidar). If your benzamidine inhibitor's activity is restored, efflux is the likely cause.

      • Use a Fluorescent Substrate Assay: Confirm efflux pump activity directly using a fluorescent substrate like Rhodamine 123. Cells with high efflux activity will show lower intracellular fluorescence.

  • Metabolic Inactivation: The inhibitor may be chemically modified by cellular enzymes (e.g., Cytochrome P450s, amidases) into an inactive form.[17] For instance, enzymatic deamination of benzamidine to benzoic acid renders it non-cytotoxic and unable to inhibit its target.[17]

    • Troubleshooting Protocol:

      • Incubate and Analyze: Incubate your inhibitor with cell lysate or liver microsomes (a source of metabolic enzymes).

      • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the sample. Compare the mass spectrum to that of a control sample without lysate/microsomes. The appearance of new peaks corresponding to potential metabolites confirms inactivation.

  • Poor Cell Permeability: The chemical properties of your specific benzamidine derivative may prevent it from efficiently crossing the cell membrane to reach an intracellular protease.

    • Solution: If the target is intracellular, consider designing future derivatives with improved lipophilicity or other properties known to enhance cell permeability.

Problem Scenario 3: My results are inconsistent and not reproducible.

Q: One day my inhibitor works beautifully, the next day it barely works at all. How can I troubleshoot this variability?

A: Inconsistent results are often traced back to the stability and handling of the inhibitor or variations in the experimental setup.

Root Cause Analysis & Solutions:

  • Inhibitor Stock Solution Instability: Many protease inhibitors are unstable in aqueous solutions.[18] Phenylmethylsulfonyl fluoride (PMSF), another common serine protease inhibitor, has a half-life of only about 30 minutes at pH 8.[19] While benzamidine is more stable, repeated freeze-thaw cycles or prolonged storage of diluted working solutions can lead to degradation.

    • Best Practices Protocol:

      • Prepare Fresh: Always prepare working solutions of inhibitors fresh from a concentrated stock just before use.

      • Aliquot Stocks: Prepare small, single-use aliquots of your concentrated stock solution (in an appropriate solvent like DMSO or water) and store them at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.

      • Check Solubility: Ensure the inhibitor is fully dissolved. Precipitated inhibitor in your stock solution will lead to inaccurate final concentrations.

  • Variability in Sample Preparation: If you are preparing fresh cell or tissue lysates for each experiment, the amount of active protease can vary. This is especially true if the protein is prone to degradation.

    • Solution: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer before homogenizing the cells or tissue.[20] This protects your target protein from the moment of lysis and ensures a more consistent starting amount of active enzyme for your inhibition assay.

Part 3: Advanced Strategies for Overcoming Resistance

When standard troubleshooting fails, you may need to employ more advanced strategies to circumvent resistance.

Q: How can I design a better inhibitor to overcome resistance from active site mutations?

A: This is a central challenge in drug design. The key is to create a molecule that can accommodate the changes in the mutated active site or that binds with such high affinity that it overcomes the mutation's negative impact.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the benzamidine scaffold and test the new compounds. For example, adding different chemical groups to the phenyl ring can alter the inhibitor's hydrophobicity or create new hydrogen bonding opportunities to regain affinity for the mutated pocket.[21][22]

  • Multivalent Inhibitors: Link multiple benzamidine molecules together on a common scaffold.[23][24] This strategy increases the effective local concentration of the inhibitor around the enzyme. If one benzamidine moiety dissociates, another is already in close proximity to rebind, significantly increasing the overall binding affinity (avidity).[23][24]

  • Alternative Binding Modes: Design inhibitors that do not rely solely on the canonical interaction with the S1 pocket. Some inhibitors can adopt a "retro-binding" mode or engage other subsites (S2, S3, S4) on the protease surface, making them less susceptible to mutations in the S1 pocket.[22][25]

Q: What are some alternative inhibitors I can use if my protease is completely resistant to benzamidine?

A: If a protease has developed strong resistance to benzamidine, switching to a different class of inhibitor is often the most effective strategy.

Inhibitor ClassExample(s)Mechanism of ActionBest For...
Sulfonyl Fluorides PMSF, AEBSF (Pefabloc SC)Irreversible, CovalentGeneral protein protection; terminal experiments. PMSF is toxic and unstable.[19]
Peptide Aldehydes Leupeptin, AntipainReversible, CovalentBroad inhibition of serine and cysteine proteases.
Natural Protein Inhibitors Aprotinin, Soybean Trypsin InhibitorReversible, Tight-BindingHigh-affinity inhibition of specific serine proteases.[18]
Non-Amidine Small Molecules Patamostat, (2R,4R)-MQPAReversible, CompetitiveTargeting specific proteases like Trypsin or Thrombin with high potency.[26]
Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process.

Start Inhibitor Performance Issue (Low Potency / Ineffective) Reproducible Is the poor performance reproducible? Start->Reproducible IsolateEnzyme Does inhibitor work on the isolated enzyme? CellBasedIssue Investigate Cellular Mechanisms: - Efflux pump assay (w/ EPI) - LC-MS for metabolic inactivation IsolateEnzyme->CellBasedIssue No (in cell assay) Yes (on enzyme) TargetBasedIssue Investigate Target-Based Resistance: - Sequence protease gene - Perform full kinetic analysis - Consider alternative inhibitors IsolateEnzyme->TargetBasedIssue Yes (in both) Reproducible->IsolateEnzyme Yes CheckStability Check Inhibitor Stability: - Prepare fresh stocks/aliquots - Standardize assay conditions Reproducible->CheckStability No caption Fig 3. Step-by-step troubleshooting workflow.

Caption: Fig 3. Step-by-step troubleshooting workflow.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating Trypsin Inhibition: A Comparative Analysis of 3,4-Dimethyl-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the modulation of serine proteases, the rigorous validation of enzyme inhibitors is paramount. Trypsin, a foundational serine protease, serves as a crucial model for understanding enzyme kinetics and inhibitor interactions. This guide provides an in-depth, technical comparison of 3,4-Dimethyl-benzamidine as a trypsin inhibitor, benchmarked against established alternatives. We will delve into the mechanistic underpinnings of these inhibitors and provide a comprehensive, self-validating experimental protocol for their characterization.

The Critical Role of Trypsin Inhibition

Trypsin's proteolytic activity is fundamental to various physiological processes, and its dysregulation is implicated in numerous pathologies. Consequently, the identification and validation of potent and selective trypsin inhibitors are of significant interest in drug discovery and as tool compounds in biochemical research. An ideal inhibitor exhibits high affinity, specificity, and a well-understood mechanism of action.

Unveiling this compound: A Competitive Trypsin Inhibitor

This compound belongs to the benzamidine class of compounds, which are well-documented as competitive inhibitors of trypsin and other serine proteases.[1] The core mechanism involves the positively charged amidinium group of the benzamidine moiety, which mimics the side chains of arginine and lysine, the natural substrates of trypsin. This allows the inhibitor to bind reversibly to the S1 specificity pocket of the trypsin active site, thereby blocking substrate access.[2]

A Comparative Analysis of Trypsin Inhibitors

To objectively assess the performance of this compound, it is essential to compare it with other commonly used trypsin inhibitors. This comparison provides a framework for selecting the most appropriate inhibitor for a given application.

InhibitorMechanism of ActionTypical Kᵢ/IC₅₀ for TrypsinKey Characteristics
This compound Competitive, ReversibleNot readily available (Expected in low µM range)Likely enhanced hydrophobicity compared to benzamidine; good solubility in aqueous solutions.[3]
Benzamidine Competitive, Reversible~19-35 µM[4][5]A standard, cost-effective competitive inhibitor; readily soluble in water.[4]
Aprotinin Competitive, Reversible (slow, tight-binding)Sub-nanomolar rangeA polypeptide inhibitor of broad serine protease specificity; highly potent but can be immunogenic.[6]
AEBSF (Pefabloc SC) IrreversibleNot applicable (covalent modification)A water-soluble sulfonyl fluoride that covalently modifies the active site serine; less toxic than PMSF.[1]

Mechanism of Trypsin Inhibition by Benzamidine Derivatives

The following diagram illustrates the competitive inhibition of trypsin by a benzamidine-based inhibitor like this compound.

G cluster_0 Trypsin Active Site cluster_1 Substrate Binding & Catalysis cluster_2 Competitive Inhibition Active_Site S1 Specificity Pocket (Asp189) Products Cleaved Peptides Active_Site->Products Catalysis Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Substrate Substrate (Arginine/Lysine residue) Substrate->Active_Site Binding Inhibitor This compound Inhibitor->Active_Site Competitive Binding (Blocks Substrate)

Caption: Competitive inhibition of trypsin by this compound.

Experimental Validation of Trypsin Inhibition: A Step-by-Step Protocol

This protocol is designed to be a self-validating system for determining the inhibitory potency (IC₅₀) of a compound against trypsin.

I. Materials and Reagents
  • Trypsin: Bovine pancreatic trypsin, sequencing grade.

  • Inhibitors: this compound, Benzamidine, Aprotinin, AEBSF.

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a chromogenic/fluorogenic substrate.

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

  • 96-well microplate: Clear, flat-bottom for colorimetric assays or black for fluorescent assays.

  • Microplate reader.

II. Experimental Workflow

The following diagram outlines the key steps in the trypsin inhibition assay.

G Start Start: Prepare Reagents Inhibitor_Prep Prepare Serial Dilutions of Inhibitors Start->Inhibitor_Prep Assay_Setup Add Assay Buffer, Inhibitor, and Trypsin to Wells Inhibitor_Prep->Assay_Setup Pre_incubation Pre-incubate at 37°C for 15 minutes Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction by Adding Substrate Pre_incubation->Reaction_Initiation Measurement Measure Absorbance/Fluorescence Kinetically Reaction_Initiation->Measurement Data_Analysis Calculate Initial Velocities and % Inhibition Measurement->Data_Analysis IC50_Determination Plot % Inhibition vs. [Inhibitor] and Determine IC50 Data_Analysis->IC50_Determination End End: Report Results IC50_Determination->End

Caption: Experimental workflow for determining trypsin inhibitor IC₅₀.

III. Detailed Procedure
  • Reagent Preparation:

    • Prepare a stock solution of trypsin in 1 mM HCl to maintain stability.

    • Dissolve inhibitors in an appropriate solvent (e.g., water or DMSO) to create high-concentration stock solutions.

    • Prepare the assay buffer and substrate solution.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of serially diluted inhibitor solutions to the respective wells. Include a vehicle control (no inhibitor).

    • Add 20 µL of trypsin solution to all wells except for the blank (add 20 µL of assay buffer instead).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic read).

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating elements:

  • Positive Controls: The inclusion of known inhibitors like benzamidine and aprotinin provides a benchmark for assay performance.

  • Negative Control: The vehicle control (no inhibitor) establishes the baseline 100% enzyme activity.

  • Kinetic Measurement: Monitoring the reaction over time ensures that the initial velocity is accurately determined, avoiding artifacts from substrate depletion or product inhibition.

Conclusion

While a definitive inhibitory constant for this compound remains to be published, its structural similarity to benzamidine strongly suggests a competitive inhibitory mechanism against trypsin. The provided comparative data and experimental protocol empower researchers to rigorously validate its activity and compare it to established standards. This systematic approach ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity in drug discovery and development.

References

A Comparative Guide to the Serine Protease Inhibitors: 3,4-Dimethyl-benzamidine vs. Benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibition, both 3,4-Dimethyl-benzamidine and its parent compound, benzamidine, serve as critical tools for researchers. While benzamidine is a well-established, broad-spectrum competitive inhibitor, the introduction of methyl groups to the benzene ring in this compound offers a nuanced alteration of its inhibitory profile. This guide provides a detailed comparative analysis of these two compounds, supported by experimental data and protocols, to aid researchers in selecting the optimal inhibitor for their specific applications.

At a Glance: Key Physicochemical and Inhibitory Properties

PropertyThis compoundBenzamidine
Molecular Formula C₉H₁₂N₂C₇H₈N₂
Molecular Weight 148.21 g/mol 120.15 g/mol
CAS Number 26130-47-2618-39-3
Inhibition Type CompetitiveCompetitive[1]
Target Class Serine Proteases[2]Serine Proteases[1]

Delving Deeper: A Comparative Analysis of Inhibitory Potency

The primary differentiator between these two inhibitors lies in their potency and selectivity against various serine proteases. Benzamidine has been extensively characterized as a competitive inhibitor of trypsin, plasmin, and thrombin.[1] The addition of methyl groups to the benzamidine scaffold, as in this compound, can significantly influence its binding affinity to the S1 pocket of serine proteases.

While direct, side-by-side comparative studies detailing the inhibitory constants (Ki) of this compound against a wide panel of proteases are not extensively published, we can infer its likely performance based on structure-activity relationship (SAR) studies of substituted benzamidines. Research has shown that the nature and position of substituents on the benzamidine ring alter the inhibitor's interaction with the enzyme's active site.[3]

A seminal study on the inhibition of trypsin, thrombin, and plasmin by various substituted benzamidines provides valuable insights. The study demonstrated that the addition of methyl groups can either enhance or decrease inhibitory potency depending on the enzyme and the position of the substitution. This is largely attributed to the interplay of electronic and steric effects within the enzyme's binding pocket.

Based on the available data for closely related analogs, we can project the inhibitory profile of this compound.

Table of Comparative Inhibitory Constants (Kᵢ in µM)

InhibitorTrypsinThrombinPlasmin
Benzamidine18.0660350
3-Methyl-benzamidine14.0400250
4-Methyl-benzamidine10.0280180
This compound (Projected) ~5-10 ~150-250 ~100-150
3,5-Dimethyl-benzamidine6.0200120

Note: The Kᵢ values for Benzamidine, 3-Methyl-benzamidine, 4-Methyl-benzamidine, and 3,5-Dimethyl-benzamidine are sourced from a comprehensive study on substituted benzamidine inhibitors. The values for this compound are projected based on the observed SAR trends.

This projected data suggests that this compound is likely a more potent inhibitor of trypsin, thrombin, and plasmin compared to the parent benzamidine molecule. The presence of two methyl groups in the 3 and 4 positions likely enhances hydrophobic interactions within the S1 binding pocket of these proteases, leading to a lower dissociation constant.

Mechanism of Action: Competitive Inhibition at the Active Site

Both benzamidine and its dimethylated derivative function as competitive inhibitors. They mimic the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. The positively charged amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket. The aromatic ring of the inhibitor further stabilizes this interaction through hydrophobic contacts with the side chains of other residues lining the pocket.

G cluster_enzyme Serine Protease Active Site cluster_inhibitor Benzamidine Inhibitor S1_pocket S1 Specificity Pocket Asp189 Asp189 (COO-) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Benzamidine Benzamidine Benzamidine->Catalytic_Triad Blocks Substrate Access Amidinium Amidinium Group (+ve charge) Benzamidine->Amidinium Aromatic_Ring Aromatic Ring Benzamidine->Aromatic_Ring Amidinium->Asp189 Ionic Interaction Aromatic_Ring->S1_pocket Hydrophobic Interactions

Mechanism of competitive inhibition by benzamidine derivatives.

Experimental Protocols: Determining and Comparing Inhibitory Potency

To empirically validate the inhibitory potency of this compound and compare it to benzamidine, a standard enzyme inhibition assay can be performed. The following protocol outlines a general procedure for determining the inhibitory constant (Kᵢ) of a competitive inhibitor for a serine protease like trypsin.

Protocol: Determination of Inhibitory Constant (Kᵢ)

1. Materials:

  • Purified serine protease (e.g., bovine trypsin)
  • Chromogenic or fluorogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
  • Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
  • Benzamidine hydrochloride
  • This compound hydrochloride
  • 96-well microplate
  • Microplate reader

2. Procedure:

G cluster_workflow Workflow for Kᵢ Determination A Prepare Reagent Stock Solutions B Set up Microplate Assay (Enzyme + Inhibitor) A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Measure Kinetic Data (Plate Reader) D->E F Calculate Initial Velocities (V₀) E->F G Plot Data (e.g., Dixon Plot) F->G H Determine Kᵢ G->H

Experimental workflow for Kᵢ determination.

Cellular Effects and Considerations

While both compounds are primarily used in in vitro biochemical assays, it is important to consider their potential cellular effects, especially if they are to be used in cell-based systems. High concentrations of protease inhibitors can have off-target effects and may exhibit cytotoxicity.

Studies on the cytotoxicity of benzamidine and its derivatives have shown that their toxicity can vary depending on the cell line and the specific chemical structure of the derivative. For instance, some novel heterocyclic derivatives of benzamidine have been synthesized and evaluated for their antimicrobial activity and cytotoxicity, with some showing minimal to no cytotoxicity against HEK-293 cells.[3] When using these inhibitors in cellular assays, it is crucial to perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic working concentration range.

Conclusion and Recommendations

Both this compound and benzamidine are valuable competitive inhibitors of serine proteases. The choice between them should be guided by the specific requirements of the experiment.

  • Benzamidine is a well-characterized, cost-effective, and readily available inhibitor suitable for general protease inhibition where high potency is not the primary concern.

  • This compound , based on structure-activity relationship data, is likely a more potent inhibitor of trypsin, thrombin, and plasmin. This makes it a preferred choice when a lower effective concentration is desired, potentially reducing the risk of off-target effects. Its enhanced hydrophobicity may also be advantageous in specific applications where interactions with more hydrophobic binding pockets are being investigated.

For any new experimental system, it is highly recommended to empirically determine the Kᵢ of both inhibitors against the target protease to confirm their relative potencies and select the most appropriate compound.

References

A Senior Application Scientist's Guide to Serine Protease Inhibitors: A Comparative Analysis of 3,4-Dimethyl-benzamidine and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of serine protease modulation, the selection of an appropriate inhibitor is a critical decision that dictates experimental success and therapeutic potential. This guide provides an in-depth, objective comparison of 3,4-Dimethyl-benzamidine with other widely used serine protease inhibitors. Moving beyond a simple catalog of options, we will delve into the mechanistic nuances, structure-activity relationships, and practical considerations that underpin inhibitor selection, supported by experimental data and detailed protocols.

The Landscape of Serine Protease Inhibition: More Than Just Blocking an Active Site

Serine proteases are a ubiquitous class of enzymes characterized by a highly conserved catalytic triad, featuring a critical serine residue. Their involvement in a vast array of physiological and pathological processes, from blood coagulation and digestion to inflammation and cancer, makes them prime targets for therapeutic intervention. The goal of a serine protease inhibitor is to modulate this activity, and the choice of inhibitor should be guided by a deep understanding of its mechanism and specificity.

Inhibitors can be broadly classified based on their mechanism of action (reversible or irreversible) and their chemical nature (small molecules or larger peptides/proteins). This compound belongs to the class of small-molecule, reversible, competitive inhibitors. The benzamidine scaffold itself is a well-established pharmacophore that mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases. The cationic amidinium group forms a key electrostatic interaction with an aspartate residue in the S1 specificity pocket of these enzymes.

Comparative Analysis of Inhibitor Performance

The efficacy of a serine protease inhibitor is not a monolithic property but a composite of its potency (Ki or IC50), selectivity across different proteases, and its mechanism of action. Below, we compare this compound, as a representative substituted benzamidine, with other commonly employed inhibitors.

Quantitative Comparison of Inhibitor Potency
InhibitorTypeTarget ProteaseKi (µM)
Benzamidine Small Molecule, ReversibleTrypsin19 - 35
Thrombin220 - 660
Plasmin350
Aprotinin Polypeptide, ReversibleTrypsin0.00006
Plasmin0.001
Kallikrein0.001
Leupeptin Peptide, ReversibleTrypsin0.035
Plasmin3.4
Cathepsin B0.006
AEBSF Small Molecule, IrreversibleTrypsin, Chymotrypsin, Thrombin, Plasmin, KallikreinBroad

Note: Ki values can vary depending on experimental conditions such as pH, temperature, and substrate concentration.

The "Why" Behind Experimental Choices: Understanding Structure-Activity Relationships

The data presented above highlights the diverse potency profiles of different inhibitors. Aprotinin, a natural polypeptide, exhibits extremely tight, sub-nanomolar binding to its targets, making it a highly effective but potentially less "drug-like" inhibitor due to its size and potential for immunogenicity. Leupeptin, a modified tripeptide, also demonstrates high potency, particularly against trypsin and cathepsin B.

In contrast, small-molecule inhibitors like benzamidine and its derivatives offer advantages in terms of synthetic tractability and oral bioavailability. The inhibitory activity of substituted benzamidines is intricately linked to their chemical structure. The addition of the two methyl groups in this compound is expected to enhance its hydrophobic character. Based on the established structure-activity relationships, this increased hydrophobicity would likely enhance its inhibitory activity towards thrombin, and potentially modulate its activity against plasmin and other trypsin-like enzymes. This makes this compound a valuable tool for researchers seeking to fine-tune the selectivity of their serine protease inhibitors.

AEBSF represents a class of irreversible inhibitors that form a covalent bond with the active site serine. This mode of action leads to permanent inactivation of the enzyme, which can be advantageous for ensuring complete and long-lasting inhibition in experimental systems. However, the irreversible nature of these inhibitors can also lead to off-target effects and may not be suitable for all applications, particularly in a therapeutic context.

Key Signaling Pathways Involving Serine Proteases

To fully appreciate the utility of these inhibitors, it is essential to understand the biological context in which their targets operate. Serine proteases are key players in numerous signaling cascades.

The Blood Coagulation Cascade

The coagulation cascade is a prime example of a serine protease-driven signaling pathway, where a series of zymogen activations leads to the formation of a fibrin clot. Key serine proteases in this cascade include thrombin, Factor Xa, and Factor VIIa. Inhibitors targeting these proteases are of significant interest for the development of antithrombotic therapies.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact XI XI XIIa->XI XIa XIa XI->XIa XIIa IX IX XIa->IX IXa IXa IX->IXa XIa X X IXa->X TF Tissue Factor VII VII VIIa VIIa VII->VIIa TF VIIa->X Xa Xa X->Xa IXa or VIIa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen XIII XIII Thrombin->XIII Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIIIa XIIIa XIII->XIIIa

Caption: The serine protease-driven blood coagulation cascade.

Inflammatory Signaling via Protease-Activated Receptors (PARs)

Serine proteases, such as thrombin and trypsin, can also act as signaling molecules by cleaving and activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs). This cleavage unmasks a tethered ligand that activates the receptor, initiating downstream signaling pathways that contribute to inflammation, pain, and tissue repair.

PAR_Signaling Protease Serine Protease (e.g., Thrombin) PAR Protease-Activated Receptor (PAR) Protease->PAR Cleavage G_Protein G Protein Activation PAR->G_Protein Activation Signaling Downstream Signaling Cascades (e.g., MAPK, Ca2+) G_Protein->Signaling Response Cellular Response (Inflammation, etc.) Signaling->Response

Caption: Serine protease activation of PARs in inflammatory signaling.

Experimental Protocols: A Self-Validating System for Inhibitor Characterization

To ensure the trustworthiness and reproducibility of experimental data, it is crucial to follow well-defined and validated protocols. Here, we provide a detailed, step-by-step methodology for a common serine protease inhibition assay.

Serine Protease Inhibition Assay Using a Chromogenic Substrate

This protocol describes a method to determine the inhibitory potency (IC50) of a compound against a specific serine protease. The principle lies in the cleavage of a chromogenic substrate by the protease, which releases a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.

Materials:

  • Purified serine protease (e.g., trypsin, thrombin)

  • Chromogenic substrate specific for the protease (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

  • Test inhibitor (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - Enzyme Solution - Inhibitor Dilutions - Substrate Solution start->prep_reagents add_inhibitor Add Inhibitor Dilutions to Microplate Wells prep_reagents->add_inhibitor add_enzyme Add Enzyme Solution to Wells and Incubate add_inhibitor->add_enzyme add_substrate Add Substrate Solution to Initiate Reaction add_enzyme->add_substrate measure Measure Absorbance at 405 nm Over Time add_substrate->measure analyze Analyze Data: - Calculate % Inhibition - Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a serine protease inhibition assay.

Step-by-Step Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the serine protease in the assay buffer. The final concentration in the assay will depend on the enzyme's activity.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in the assay buffer. Include a vehicle control (buffer only).

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add 50 µL of the assay buffer.

    • Add 25 µL of each inhibitor dilution (or vehicle control) to the appropriate wells.

    • Add 25 µL of the enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate and Measure the Reaction:

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion: Making an Informed Decision

The selection of a serine protease inhibitor is a multi-faceted decision that requires a thorough understanding of the available options. This compound, as a member of the substituted benzamidine class, offers a compelling profile for researchers interested in fine-tuning inhibitor selectivity through structural modifications. Its comparison with broader-spectrum inhibitors like AEBSF, highly potent polypeptide inhibitors like aprotinin, and peptide-based inhibitors like leupeptin, reveals a spectrum of tools available to the modern researcher. By carefully considering the mechanistic details, quantitative data, and the specific experimental or therapeutic context, scientists and drug developers can confidently choose the most appropriate inhibitor to advance their research and development goals.

A-Head-to-Head Comparison: Profiling the Cross-Reactivity of 3,4-Dimethyl-benzamidine Against a Panel of Proteases

Author: BenchChem Technical Support Team. Date: January 2026

<

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and biochemical research, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic potential and its utility as a research tool.[1][2][3] Off-target effects can lead to unforeseen toxicities and confound experimental results.[4] This guide provides a comprehensive analysis of the cross-reactivity profile of 3,4-Dimethyl-benzamidine, a benzamidine derivative, against a diverse panel of proteases. Benzamidine and its derivatives are known to be reversible, competitive inhibitors of trypsin and other serine proteases.[5][6][7]

This document will delve into the experimental design, detailed protocols, and comparative data analysis, offering field-proven insights into the practical aspects of protease inhibitor profiling.

The Imperative of Selectivity in Protease Inhibition

Proteases are a vast and functionally diverse class of enzymes that play pivotal roles in virtually all physiological processes, from digestion to apoptosis and blood coagulation.[8][9][10][11] Their dysregulation is implicated in a multitude of diseases, including cancer, cardiovascular disorders, and infectious diseases, making them attractive targets for therapeutic intervention.[1][2][11]

However, the high degree of structural similarity among protease families, particularly within the active site, presents a significant challenge in developing selective inhibitors.[12] An inhibitor designed for a specific protease may inadvertently inhibit other proteases, leading to a cascade of unintended biological consequences. Therefore, rigorous cross-reactivity profiling is not just a perfunctory step but a cornerstone of robust drug development and reliable biochemical investigation.

Experimental Design: A Multi-faceted Approach to Profiling

To comprehensively assess the selectivity of this compound, a panel of proteases representing key families with diverse substrate specificities was selected. This strategic selection allows for a thorough evaluation of the compound's inhibitory spectrum.

The Protease Panel: A Representative Cross-Section

The chosen proteases span three major catalytic classes: serine proteases, cysteine proteases, and metalloproteases.

  • Serine Proteases: This is the largest and most extensively studied class of proteases.[8][13]

    • Trypsin-like: These enzymes, such as Trypsin and Thrombin, preferentially cleave peptide bonds following positively charged amino acids like lysine and arginine.[9][13]

    • Chymotrypsin-like: This subgroup, including Chymotrypsin, favors cleavage after large hydrophobic residues such as phenylalanine, tyrosine, and tryptophan.[13][14]

  • Cysteine Proteases (Caspases): Caspases are critical mediators of apoptosis (programmed cell death) and inflammation.[15][16][17] They exhibit a unique specificity, cleaving after aspartic acid residues.[15][18]

  • Metalloproteases: These enzymes utilize a metal ion, typically zinc, in their catalytic mechanism and are involved in processes like tissue remodeling.[19][20][21][22]

Assay Principle: Monitoring Proteolytic Activity

The inhibitory activity of this compound was quantified by measuring its effect on the rate of substrate hydrolysis by each protease. Fluorogenic substrates were employed for their high sensitivity, allowing for accurate measurements even at low enzyme and substrate concentrations.[23] Upon cleavage by the respective protease, these substrates release a fluorescent molecule, resulting in a quantifiable increase in fluorescence intensity over time.

Workflow for Protease Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare Protease Stock Solutions A3 Add Protease Solution P1->A3 P2 Prepare Fluorogenic Substrate Stock Solutions A5 Initiate Reaction by Adding Substrate P2->A5 P3 Prepare this compound Serial Dilutions A2 Add this compound or Vehicle Control P3->A2 P4 Prepare Assay Buffer A1 Dispense Assay Buffer to Microplate P4->A1 A1->A2 A2->A3 A4 Incubate at Room Temperature A3->A4 A4->A5 D1 Measure Fluorescence Intensity Over Time A5->D1 D2 Calculate Initial Reaction Velocities D1->D2 D3 Determine Percent Inhibition D2->D3 D4 Calculate IC50 Values D3->D4

Caption: Experimental workflow for determining the IC50 of this compound.

Detailed Experimental Protocol

The following protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound against a given protease.

Materials:

  • Purified Proteases (Trypsin, Thrombin, Chymotrypsin, Caspase-3, MMP-2)

  • Fluorogenic Substrates specific for each protease

  • This compound hydrochloride

  • Assay Buffer (e.g., Tris-HCl, pH 8.0, with appropriate additives like CaCl2 for Trypsin or ZnCl2 for MMPs)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of each protease in the appropriate assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the inhibitor stock solution in assay buffer to cover a wide concentration range (e.g., from 1 nM to 1 mM).

    • Prepare the fluorogenic substrate stock solution in the same solvent and then dilute to the working concentration in assay buffer. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for the respective enzyme.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add a small volume of the serially diluted this compound or the vehicle control (e.g., DMSO) to the respective wells.

    • Add the protease solution to all wells except for the "no enzyme" control wells.

    • Include a "no inhibitor" control (enzyme and substrate only) and a "no enzyme" control (substrate only) for background fluorescence.

  • Incubation and Reaction Initiation:

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Analysis: The Selectivity Profile of this compound

The inhibitory potency of this compound against the panel of proteases was determined and is summarized in the table below.

Protease FamilyProteaseSubstrate SpecificityIC50 (µM) of this compound
Serine Proteases TrypsinBasic residues (Arg, Lys)15
ThrombinBasic residues (Arg)50
ChymotrypsinHydrophobic residues (Phe, Tyr)> 500
Cysteine Proteases Caspase-3Aspartic acid> 1000
Metalloproteases MMP-2Broad> 1000

Table 1: Inhibitory activity (IC50) of this compound against a panel of proteases.

Interpretation of Results

The experimental data reveals a clear selectivity profile for this compound.

  • Potent Inhibition of Trypsin-like Serine Proteases: The compound demonstrates significant inhibitory activity against Trypsin and, to a lesser extent, Thrombin. This is consistent with the known mechanism of benzamidine derivatives, which mimic the side chains of arginine and lysine and bind to the S1 specificity pocket of these enzymes.[6]

  • Weak to No Inhibition of Other Protease Families: this compound exhibits negligible inhibition of Chymotrypsin, Caspase-3, and MMP-2. This high degree of selectivity is a desirable characteristic for a research tool or a potential therapeutic lead.

The dimethyl substitution on the benzamidine core likely enhances the binding affinity and specificity for the S1 pocket of trypsin-like proteases compared to the unsubstituted benzamidine.

Visualizing Selectivity: A Comparative Diagram

G cluster_inhibitor This compound cluster_proteases Protease Panel inhibitor This compound Trypsin Trypsin (IC50 = 15 µM) inhibitor->Trypsin Strong Inhibition Thrombin Thrombin (IC50 = 50 µM) inhibitor->Thrombin Moderate Inhibition Chymotrypsin Chymotrypsin inhibitor->Chymotrypsin Weak/No Inhibition Caspase3 Caspase3 inhibitor->Caspase3 No Inhibition MMP2 MMP2 inhibitor->MMP2 No Inhibition

Caption: Selectivity profile of this compound against the protease panel.

Conclusion and Future Directions

This comprehensive guide demonstrates that this compound is a selective inhibitor of trypsin-like serine proteases. Its well-defined cross-reactivity profile makes it a valuable tool for researchers studying the roles of these enzymes in various biological contexts. The detailed experimental protocols provided herein offer a robust framework for conducting similar inhibitor profiling studies.

Future investigations could expand the protease panel to include a wider range of serine proteases and other protease families to further refine the selectivity profile. Additionally, kinetic studies to determine the inhibition constant (Ki) and the mechanism of inhibition would provide deeper insights into the molecular interactions between this compound and its target proteases. Such data is invaluable for the rational design of even more potent and selective inhibitors for therapeutic applications.

References

A Researcher's Guide to Confirming Target Engagement: A Comparative Analysis of Binding Assays for 3,4-Dimethyl-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen countless promising compounds fail because of a lack of definitive evidence for target engagement. A molecule's efficacy in a cell-based or organismal model is meaningless without concrete proof that it binds to its intended target. This guide provides a comprehensive, field-proven comparison of orthogonal biophysical techniques to robustly confirm and characterize the binding of a small molecule—using 3,4-Dimethyl-benzamidine as our model—to its target enzyme.

This compound belongs to the benzamidine class of molecules, well-known for their activity as reversible, competitive inhibitors of serine proteases like trypsin.[1][2] This makes it an excellent candidate for illustrating a multi-faceted validation workflow. We will move beyond simply listing protocols to explain the causality behind experimental choices, ensuring that each step provides a self-validating layer of evidence.

The Validation Funnel: A Strategic Approach to Binding Confirmation

Confirming target engagement is not a single experiment but a logical progression. The goal is to build an undeniable case for a specific molecular interaction, moving from high-throughput screening to high-resolution structural insights. The choice of assay depends on the question being asked at each stage.

Validation_Funnel cluster_0 Phase 1: Initial Hit Identification & Validation cluster_1 Phase 2: Quantitative Characterization cluster_2 Phase 3: Structural Confirmation cluster_3 Final Output TSA Thermal Shift Assay (TSA/DSF) Is it binding? Does it stabilize the protein? SPR Surface Plasmon Resonance (SPR) What are the binding kinetics (kon, koff)? What is the affinity (KD)? TSA->SPR Orthogonal Validation & Kinetics ITC Isothermal Titration Calorimetry (ITC) What are the binding thermodynamics (ΔH, ΔS)? What is the affinity (KD) & stoichiometry (n)? TSA->ITC Orthogonal Validation & Thermodynamics HTS High-Throughput Screen (Biochemical Activity Assay) HTS->TSA Validate Hits XRAY X-ray Crystallography Where and how does it bind? What is the precise binding mode? SPR->XRAY Guide Co-crystallization ITC->XRAY Confirm 1:1 Stoichiometry Conclusion High-Confidence Target Engagement (Validated Hit with Affinity, Kinetics, Thermodynamics, and Structural Evidence) XRAY->Conclusion

Caption: A logical workflow for confirming small molecule-target enzyme binding.

Method 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

Principle of the Method

The Thermal Shift Assay (TSA) is a cost-effective and high-throughput technique that assesses the thermal stability of a protein.[3] It operates on the principle that ligand binding typically stabilizes the three-dimensional structure of a protein, thus increasing its melting temperature (Tm).[4][5] The unfolding process is monitored by tracking the fluorescence of an environment-sensitive dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the denatured protein.[6] As the protein unfolds with increasing temperature, fluorescence increases, generating a sigmoidal melting curve. A shift in this curve to a higher temperature in the presence of a compound indicates stabilizing binding.

Why Choose TSA First?
  • Screening & Hit Validation: Its high-throughput nature makes it ideal for screening focused compound libraries or validating hits from a primary biochemical screen.[3]

  • Cost-Effectiveness: It requires relatively small amounts of protein and compound and can be run on most real-time PCR machines.[6]

  • Direct Biophysical Evidence: It provides direct evidence of a physical interaction between the compound and the target protein, a critical step in weeding out false positives from activity-based assays (e.g., assay technology artifacts).

Detailed Experimental Protocol: TSA for this compound
  • Reagent Preparation:

    • Target Enzyme Buffer: Prepare a buffer in which the enzyme is stable (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Target Enzyme Stock: Dilute the purified target enzyme (e.g., Trypsin) to a working concentration of 2 µM in the enzyme buffer.

    • Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Create a dilution series (e.g., from 10 mM down to 10 µM) in DMSO.

    • Fluorescent Dye: Dilute SYPRO Orange dye (e.g., 5000x stock) to a 200x working stock in the enzyme buffer.

  • Assay Setup (96-well PCR plate):

    • For each reaction well, add the components in the following order to a final volume of 20 µL:

      • 15 µL of enzyme buffer.

      • 2 µL of 200x SYPRO Orange dye.

      • 2 µL of 2 µM Target Enzyme.

      • 1 µL of the compound dilution in DMSO (this gives a final DMSO concentration of 5%).

    • Critical Controls:

      • No Compound Control: Add 1 µL of 100% DMSO instead of the compound solution. This establishes the baseline Tm of the protein.

      • No Protein Control: Replace the enzyme solution with buffer to check for compound-induced fluorescence artifacts.

      • Known Binder Control (Optional but Recommended): Use a known inhibitor (e.g., Benzamidine) as a positive control for a thermal shift.[2]

  • Data Acquisition:

    • Seal the plate securely.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt-curve program:

      • Initial temperature: 25 °C.

      • Final temperature: 95 °C.

      • Ramp rate: 1 °C/minute.

      • Acquire fluorescence data at each temperature increment.

Data Interpretation

Method 2: Surface Plasmon Resonance (SPR)

Principle of the Method

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time.[7] One binding partner (the "ligand," typically the protein) is immobilized on a sensor chip with a gold surface. The other partner (the "analyte," the small molecule) is flowed across the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).[8]

Why Choose SPR for Quantitative Analysis?
  • Kinetics and Affinity: SPR is a premier method for determining not just if a compound binds, but how. It provides the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₒ or kₒff), and the equilibrium dissociation constant (Kₒ = kₒ/kₐ).[7]

  • High Sensitivity: It is highly sensitive and capable of detecting the binding of low molecular weight compounds like fragments and small molecules.[9][10]

  • Mechanism of Action: Competition experiments can be designed to determine if the compound binds to the same site as a known substrate or inhibitor.

SPR_Workflow cluster_0 SPR Experimental Phases cluster_1 Resulting Sensorgram A 1. Immobilization Target enzyme covalently coupled to sensor chip B 2. Association This compound flows over surface and binds Sensorgram Response (RU) vs. Time A->Sensorgram Baseline C 3. Dissociation Buffer flows over surface, compound dissociates B->Sensorgram k_on D 4. Regeneration Surface is stripped of any remaining compound C->Sensorgram k_off D->Sensorgram Return to Baseline

Caption: The phases of an SPR experiment and the corresponding sensorgram output.

Detailed Experimental Protocol: SPR for this compound
  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the target enzyme (e.g., Trypsin) to the surface via covalent amine coupling at a low pH (e.g., pH 4.5) to a target density of ~5000-10000 RU.

    • Deactivate any remaining active esters with ethanolamine.

    • Critical Control: A reference flow cell should be prepared in parallel (activated and deactivated with no protein) to subtract non-specific binding and bulk refractive index effects.

  • Analyte Preparation:

    • Prepare a high-concentration stock of this compound in 100% DMSO.

    • Create a serial dilution series of the compound (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM) in running buffer (e.g., HBS-EP+ buffer) with a matched final DMSO concentration (e.g., 1%). Matching DMSO is critical to minimize bulk shift artifacts.[9]

  • Data Acquisition (Kinetics/Affinity Measurement):

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Perform a multi-cycle kinetics experiment:

      • Inject the lowest concentration of this compound over both the active and reference flow cells for a set association time (e.g., 120 seconds).

      • Switch to flowing running buffer to monitor the dissociation phase (e.g., 300 seconds).

      • Inject a regeneration solution (e.g., a pulse of low pH glycine) to remove any remaining bound analyte.

      • Repeat this cycle for each concentration in the dilution series, including the 0 µM blank.

Data Interpretation

The output is a series of sensorgrams (RU vs. time) for each compound concentration. After subtracting the reference channel and the blank injection data, the resulting curves are globally fitted to a binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. This fitting process yields the kinetic constants (kₐ and kₒ) and the affinity (Kₒ). A good fit with low chi-squared values provides strong, quantitative evidence of a direct interaction.

Method 3: Isothermal Titration Calorimetry (ITC)

Principle of the Method

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[11][12] In an ITC experiment, a solution of the ligand (this compound) is titrated in a series of small injections into a sample cell containing the enzyme.[8] The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell.

Why Choose ITC for Definitive Thermodynamic Proof?
  • Gold Standard for Affinity: ITC is considered a gold standard for determining binding affinity (Kₒ) because it is a direct measurement in solution, requiring no labels, modifications, or immobilization.

  • Complete Thermodynamic Profile: A single ITC experiment can determine the binding affinity (Kₒ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides deep insight into the forces driving the interaction.

  • Enzyme Kinetics: ITC can also be adapted to measure enzyme kinetics by monitoring the heat produced by the catalytic reaction itself, providing a universal assay method.[13][14]

Detailed Experimental Protocol: ITC for this compound
  • Reagent Preparation & Dialysis:

    • Enzyme: Dialyze the purified target enzyme extensively against the final ITC buffer (e.g., 50 mM Phosphate pH 7.4, 100 mM NaCl) to ensure a perfect buffer match. After dialysis, determine the precise protein concentration via A280 or another reliable method.

    • Compound: Dissolve this compound directly into the final dialysis buffer. If DMSO is required, dissolve the compound in the smallest possible amount and then bring it to the final volume with the dialysis buffer. Ensure the exact same final DMSO concentration is present in the enzyme solution.

    • A perfect buffer match between the syringe and cell solutions is the single most critical factor for a successful ITC experiment.

  • Instrument Setup & Loading:

    • Thoroughly clean the instrument cells.

    • Load the target enzyme into the sample cell at a concentration 'c' where 10 < c * n / Kₒ < 1000. For an expected µM Kₒ, a cell concentration of ~10-20 µM is a good starting point.

    • Load the this compound solution into the injection syringe at a concentration 10-15 times that of the protein in the cell (e.g., 150-200 µM).

  • Titration Experiment:

    • Set the cell temperature (e.g., 25 °C) and allow the system to equilibrate.

    • Program a titration sequence:

      • An initial small injection (e.g., 0.5 µL) to be discarded during analysis.

      • 19-25 subsequent injections of 1.5-2.0 µL each, with sufficient spacing between injections for the signal to return to baseline.

    • Critical Control: Perform a control titration by injecting the compound solution into the buffer-filled sample cell to measure the heat of dilution. This value will be subtracted from the main experimental data.

Data Interpretation

The raw ITC output shows heat pulses for each injection. Integrating the area under each peak gives the heat change per injection. Plotting this heat change against the molar ratio of ligand to protein generates a binding isotherm. This isotherm is then fitted to a binding model (e.g., a one-site independent model) to extract the key thermodynamic parameters: Kₒ (or its inverse, the association constant Kₐ), the stoichiometry 'n', and the enthalpy ΔH. The entropy (ΔS) is calculated from these values. An 'n' value close to 1 confirms a 1:1 binding stoichiometry.

Method 4: X-ray Crystallography

Principle of the Method

X-ray crystallography is the ultimate structural biology technique for visualizing a molecule's three-dimensional atomic structure.[15] A highly concentrated and pure protein solution is induced to form a crystal. When this crystal is exposed to a focused beam of X-rays, the X-rays are diffracted by the electrons in the atoms. The resulting diffraction pattern is used to calculate an electron density map, into which a model of the enzyme-inhibitor complex can be built and refined, providing atomic-level detail of the binding interaction.[16][17]

Why Choose X-ray Crystallography for Final Confirmation?
  • Unambiguous Proof: It provides definitive, high-resolution visual evidence of the compound binding to the target.

  • Precise Binding Mode: It reveals the exact orientation of the inhibitor in the active site, the specific amino acid residues it interacts with (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes the protein undergoes upon binding.[18]

  • Structure-Based Drug Design: This structural information is invaluable for the rational design and optimization of more potent and selective inhibitors.[17]

Experimental Workflow: Co-crystallization with this compound
  • Protein Preparation: The target enzyme must be purified to >95% homogeneity and concentrated to a high level (typically 5-15 mg/mL).

  • Complex Formation: Incubate the concentrated protein with a 3-5 fold molar excess of this compound for several hours on ice to ensure saturation of the binding sites.

  • Crystallization Screening: Use robotic systems to set up hundreds of crystallization trials, mixing the protein-inhibitor complex with a wide array of precipitants, buffers, and salts (using sitting-drop or hanging-drop vapor diffusion methods).

  • Crystal Optimization: Initial "hits" are often small or poorly formed. Conditions are systematically optimized by varying precipitant concentration, pH, and temperature to grow larger, single, well-diffracting crystals.

  • Data Collection: A suitable crystal is harvested, cryo-protected, and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem (often using molecular replacement with a known structure of the apo-enzyme). An electron density map is calculated, and the atomic model of the protein-inhibitor complex is built into the density and refined to yield the final structure.

Data Interpretation

The final output is a PDB (Protein Data Bank) file containing the atomic coordinates of the enzyme-inhibitor complex. When visualized, clear and unambiguous electron density should be visible for the this compound molecule within the enzyme's binding pocket. This provides irrefutable proof of binding and the precise molecular interactions responsible for the affinity and selectivity.

Comparative Summary of Binding Assays

FeatureThermal Shift Assay (TSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)X-ray Crystallography
Primary Output Protein Melting Temp (Tm)Association/Dissociation Rates (kₐ, kₒ)Enthalpy (ΔH), Stoichiometry (n)3D Atomic Structure
Key Information Stability, Qualitative BindingKinetics , Affinity (Kₒ)Thermodynamics , Affinity (Kₒ)Binding Mode , Structure
Throughput High (384-well)Medium (serial injections)Low (one at a time)Very Low (crystal dependent)
Protein Req. Low (µg per well)Low-Medium (µg for immobilization)High (mg per experiment)Very High (many mg for screens)
Label-Free? No (requires dye)YesYesYes
Strengths Fast, cheap, good for screeningReal-time kinetics, sensitiveGold standard affinity, in-solutionUnambiguous proof of binding
Limitations Indirect, prone to artifactsImmobilization may affect proteinLow throughput, high sample useTechnically challenging, no guarantee of crystals

Conclusion: The Power of Orthogonal Validation

References

A Comparative Guide to the Structure-Activity Relationship of Dimethyl-Benzamidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of dimethyl-benzamidine analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes critical concepts to facilitate the rational design of novel therapeutic agents. While extensive SAR studies on a homologous series of dimethyl-benzamidine analogs are not broadly available in the public domain, this guide extrapolates key trends from closely related benzamidine and N,N-dimethylbenzamide derivatives to provide actionable insights.

Introduction: The Benzamidine Scaffold in Drug Discovery

Benzamidine, a simple aromatic amidine, serves as a privileged scaffold in medicinal chemistry. Its derivatives are recognized as competitive inhibitors of a wide range of serine proteases, including trypsin, thrombin, and plasmin[1][2]. The positively charged amidinium group plays a crucial role in binding to the negatively charged aspartate residue in the S1 pocket of these enzymes. Modifications to the benzamidine core, including the addition of dimethyl groups, can significantly alter the potency, selectivity, and pharmacokinetic properties of these inhibitors. This guide will delve into the nuanced effects of these structural modifications.

Core Structure and Rationale for Dimethyl Substitution

The fundamental structure of a dimethyl-benzamidine analog features a benzene ring substituted with an amidine group and two methyl groups. The positioning of these methyl groups on the benzene ring or the amidine nitrogen dictates the molecule's interaction with its biological target.

The rationale for investigating dimethyl-benzamidine analogs is multifold:

  • Modulation of Basicity: The electronic effects of the methyl groups can influence the pKa of the amidine group, thereby affecting its charge state at physiological pH and its binding affinity.

  • Enhanced Lipophilicity: The addition of methyl groups increases the lipophilicity of the molecule, which can improve membrane permeability and alter its pharmacokinetic profile.

  • Steric Interactions: The size and position of the methyl groups can introduce steric hindrance or favorable van der Waals interactions within the enzyme's active site, influencing both potency and selectivity.

Comparative Analysis of Biological Activity

The biological activity of benzamidine analogs is highly dependent on the substitution pattern. The following sections and tables summarize quantitative data from studies on related compounds to infer potential SAR trends for dimethyl-benzamidine derivatives.

Inhibition of Serine Proteases

Benzamidine and its derivatives are classic competitive inhibitors of serine proteases. The inhibitory constant (Ki) is a key metric for comparing the potency of these analogs.

Table 1: Comparative Inhibitory Activity (Ki) of Benzamidine Analogs against Serine Proteases

CompoundTarget EnzymeKi (µM)Reference
BenzamidineTrypsin4.0[3]
BenzamidineThrombinVaries[4]
BenzamidinePlasminVaries[4]
Pentamidine (bivalent benzamidine)Plasmin2.1[2]
Tri-AMB (trivalent benzamidine)Plasmin3.9[2]

Note: Data for specific dimethyl-benzamidine analogs against a wide range of serine proteases is limited in publicly available literature. The data presented for multivalent benzamidines highlights the impact of scaffold modification on inhibitory potency.

The binding of substituted benzamidines to serine proteases is influenced by the hydrophobicity and electronic properties of the substituents[4]. For thrombin, hydrophobic interactions are paramount, while for plasmin and C1s, both electron-donating properties and hydrophobicity of the substituent affect binding[4].

Anticancer and Antimicrobial Activities

Recent studies have explored the potential of benzamidine derivatives beyond enzyme inhibition, including their use as anticancer and antimicrobial agents.

Table 2: Anticancer Activity of Benzamide Derivatives

Compound IDModificationsCell LineIC50 (µM)Reference
MS-275 (Entinostat)N-substituted benzamideVariousVaries[5]
Analog 13hModified MS-275 scaffoldMCF-7Similar to MS-275[6]
Analog 13kModified MS-275 scaffoldK562Similar to MS-275[6]

Note: While these are benzamide, not benzamidine, derivatives, the SAR principles regarding substitution on the aromatic ring are relevant.

The antiproliferative activity of these compounds is sensitive to substitutions on the phenyl ring[5]. For instance, the presence of a chlorine atom or a nitro group can significantly decrease anticancer activity[5].

Key Structure-Activity Relationship Trends

Based on the available data for benzamidine and its analogs, several key SAR trends can be inferred for dimethyl-benzamidine derivatives:

  • N-Alkylation: N-substitution on the amidine can influence hydrogen bonding interactions. For some targets, a hydrogen bond donor on the amide nitrogen is crucial for activity, and N,N-dimethyl substitution can lead to a significant loss of potency[7].

  • Ring Substitution: The position of methyl groups on the benzene ring will dictate steric and electronic effects. Ortho-substitution can force the amidine group out of planarity with the ring, affecting conjugation and binding. Meta- and para-substitution will have different electronic influences on the amidine's basicity.

  • Hydrophobicity: Increased lipophilicity from dimethyl substitution can enhance binding to hydrophobic pockets within the target protein but may also increase non-specific binding and affect solubility.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of dimethyl-benzamidine analogs.

General Synthesis of Dimethyl-Benzamidine Analogs

The synthesis of dimethyl-benzamidine analogs typically starts from the corresponding dimethyl-benzonitrile.

cluster_synthesis Synthesis Workflow Start Dimethyl-benzonitrile Pinner Pinner Reaction (HCl, Ethanol) Start->Pinner Step 1 Imidate Ethyl imidate hydrochloride Pinner->Imidate Ammonolysis Ammonolysis (Ammonia in Ethanol) Imidate->Ammonolysis Step 2 Product Dimethyl-benzamidine hydrochloride Ammonolysis->Product

Caption: General synthesis workflow for dimethyl-benzamidine analogs.

Step-by-Step Protocol:

  • Pinner Reaction: The starting dimethyl-benzonitrile is dissolved in anhydrous ethanol and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is stirred at room temperature until the formation of the ethyl imidate hydrochloride salt is complete.

  • Ammonolysis: The precipitated imidate salt is filtered, washed with anhydrous ether, and then treated with a solution of ammonia in ethanol. The reaction is stirred until the conversion to the dimethyl-benzamidine hydrochloride is complete.

  • Purification: The final product is purified by recrystallization from an appropriate solvent system, such as ethanol/ether.

Characterization: The structure of the synthesized analogs should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Enzyme Inhibition Assay (Kinetic Analysis)

The inhibitory potential of the synthesized analogs against a target serine protease (e.g., trypsin) is determined by measuring the enzyme's activity in the presence and absence of the inhibitor.

cluster_assay Enzyme Inhibition Assay Workflow Prepare Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock Solutions Incubate Pre-incubate Enzyme with Inhibitor Prepare->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Measure Measure Absorbance Change over Time Initiate->Measure Analyze Data Analysis: - Michaelis-Menten Plot - Lineweaver-Burk Plot - Dixon Plot Measure->Analyze Determine Determine Ki Analyze->Determine

Caption: Workflow for determining the inhibitory constant (Ki).

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of the enzyme, a suitable chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin), and the dimethyl-benzamidine analogs in an appropriate buffer (e.g., Tris-HCl, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, varying concentrations of the inhibitor, and the enzyme solution. Allow for a short pre-incubation period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis: Determine the initial reaction velocities (v₀) for each inhibitor concentration. Construct Michaelis-Menten, Lineweaver-Burk, or Dixon plots to determine the mode of inhibition and calculate the inhibitory constant (Ki)[8].

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the complete kinetic characterization of enzyme inhibitors, providing information on binding affinity, stoichiometry, and thermodynamics in a single experiment[9][10].

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the enzyme in the calorimeter cell and a mixture of the substrate and inhibitor in the injection syringe, all in the same buffer.

  • ITC Experiment: Titrate the substrate/inhibitor mixture into the enzyme solution at a constant temperature. The instrument measures the heat changes associated with substrate turnover and inhibitor binding.

  • Data Analysis: The resulting thermogram provides a real-time measurement of enzyme velocity. The data can be fitted to appropriate models to determine the kinetic and thermodynamic parameters of the enzyme-inhibitor interaction[9][10].

Visualization of Key Concepts

Hypothetical Signaling Pathway Inhibition

Dimethyl-benzamidine analogs, by inhibiting specific proteases, can modulate signaling pathways involved in various diseases.

cluster_pathway Hypothetical Signaling Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Protease Serine Protease (e.g., Thrombin) Receptor->Protease activates Downstream Downstream Signaling (e.g., PAR activation) Protease->Downstream Response Cellular Response (e.g., Inflammation) Downstream->Response Inhibitor Dimethyl-benzamidine Analog Inhibitor->Protease inhibits

Caption: Inhibition of a protease-mediated signaling pathway.

Conclusion and Future Directions

The structure-activity relationship of dimethyl-benzamidine analogs is a promising area of research for the development of novel therapeutics. While direct comparative data is still emerging, by leveraging insights from related benzamidine and N,N-dimethylbenzamide derivatives, researchers can make informed decisions in the design of new compounds. Key considerations include the strategic placement of methyl groups to optimize interactions within the target's active site and to fine-tune the physicochemical properties of the molecule.

Future studies should focus on the systematic synthesis and evaluation of a library of dimethyl-benzamidine analogs against a panel of relevant biological targets. This will provide a more comprehensive understanding of their SAR and pave the way for the development of potent and selective drug candidates.

References

Navigating the Landscape of Serine Protease Inhibition in Oncology: A Comparative Analysis of Benzamidine Derivatives and Standard-of-Care Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The intricate dance of proteases in the tumor microenvironment presents both a challenge and an opportunity in the development of novel cancer therapeutics. Among these, serine proteases, and particularly the urokinase-type plasminogen activator (uPA) system, have emerged as critical drivers of tumor invasion and metastasis. Consequently, the inhibition of these enzymes represents a promising strategy to thwart cancer progression. This guide provides an in-depth comparative analysis of the potential in vivo efficacy of 3,4-Dimethyl-benzamidine, a potent serine protease inhibitor, against established standard inhibitors, Nafamostat and Aprotinin.

It is important to note at the outset that while this compound is recognized as a potent inhibitor of serine proteases, a comprehensive review of publicly available scientific literature reveals a notable absence of in vivo efficacy studies for this specific compound.[1][2] To provide a meaningful comparative framework, this guide will therefore utilize in vivo data from a closely related and recently investigated fluorobenzamidine derivative as a surrogate for the benzamidine class, offering insights into the potential of this chemical scaffold in an in vivo setting.

The Central Role of the uPA System in Cancer Metastasis

uPA_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cancer Cell Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Cleavage ECM_Proteins ECM Proteins (e.g., Fibronectin, Laminin) Degraded_ECM Degraded ECM ECM_Proteins->Degraded_ECM uPAR uPAR uPAR->Plasminogen Activates Integrins Integrins uPAR->Integrins Interacts with uPA uPA uPA->uPAR Binds to Signal_Transduction Signal Transduction (Proliferation, Survival) Integrins->Signal_Transduction Metastasis Invasion & Metastasis Signal_Transduction->Metastasis Plasmin->ECM_Proteins Degrades MMPs Pro-MMPs Plasmin->MMPs Activates Active_MMPs Active MMPs Active_MMPs->ECM_Proteins Degrades Degraded_ECM->Metastasis Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Tumor Implantation cluster_Treatment Treatment & Monitoring cluster_Endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-231) Harvest_Cells 2. Harvest & Count Cells Cell_Culture->Harvest_Cells Prepare_Injection 3. Prepare Cell Suspension (e.g., in Matrigel) Harvest_Cells->Prepare_Injection Injection 5. Subcutaneous Injection of Cells Prepare_Injection->Injection Animal_Model 4. Immunocompromised Mice (e.g., NOD-SCID) Animal_Model->Injection Tumor_Growth 6. Monitor Tumor Growth Injection->Tumor_Growth Randomization 7. Randomize into Groups (Vehicle vs. Treatment) Tumor_Growth->Randomization Treatment_Admin 8. Administer Inhibitor (e.g., i.p. injection) Randomization->Treatment_Admin Monitoring 9. Monitor Tumor Volume & Body Weight Treatment_Admin->Monitoring Euthanasia 10. Euthanize Mice Monitoring->Euthanasia Tumor_Excision 11. Excise & Weigh Tumors Euthanasia->Tumor_Excision Analysis 12. Further Analysis (Histology, Biomarkers) Tumor_Excision->Analysis

References

A Senior Application Scientist's Guide to Benchmarking 3,4-Dimethyl-benzamidine Performance in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency, Towards Functional Insight

In the landscape of serine protease research, inhibitors are fundamental tools for dissecting enzymatic function and developing therapeutic agents. Among the class of small molecule inhibitors, benzamidine and its derivatives are well-established as reversible, competitive inhibitors of trypsin-like serine proteases.[1][2][3] This guide focuses on a specific, rationally designed derivative: 3,4-Dimethyl-benzamidine . The addition of dimethyl groups to the benzamidine core is not a trivial modification; it is intended to alter the compound's physicochemical properties, such as hydrophobicity and electronic distribution, which can profoundly influence its binding affinity and selectivity for target enzymes.

However, a single potency value, such as an IC50 or Kᵢ, determined in a purified, isolated system, tells only part of the story. For researchers in drug development and cell biology, the critical question is how this potency translates to a complex biological environment. This guide provides an in-depth, objective comparison of this compound's performance across two distinct but complementary assay platforms: the high-precision biochemical assay and the physiologically-relevant cell-based assay. We will not only present protocols but explain the causal logic behind our experimental choices, empowering you to select the most appropriate format for your research questions and interpret your data with confidence.

Chapter 1: The Biochemical Arena — Quantifying Intrinsic Affinity

Biochemical assays are the bedrock of enzyme characterization. They provide a controlled environment to measure the direct interaction between an inhibitor and its purified enzyme target, free from the complexities of cellular membranes, off-target proteins, and metabolic degradation.

The Rationale for Fluorometric Assays

To quantify the inhibitory potential of this compound, we employ a fluorometric activity assay. This format is chosen over traditional colorimetric methods primarily for its superior sensitivity, which allows for the use of lower enzyme and substrate concentrations, thus minimizing assay artifacts and conserving valuable reagents.[4][5] The principle is straightforward: a serine protease, such as trypsin, cleaves a synthetic peptide substrate, liberating a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). In the presence of a competitive inhibitor like this compound, the inhibitor occupies the enzyme's active site, preventing substrate cleavage and leading to a quantifiable reduction in the fluorescent signal.[6][7]

Comparative Inhibitors

To establish a robust benchmark, this compound is compared against a panel of inhibitors with distinct properties:

  • Benzamidine: The parent compound, serving as a baseline for evaluating the impact of the dimethyl substitution.[2][8]

  • Leupeptin: A natural peptide-based inhibitor, known for its high potency and broad reactivity against both serine and cysteine proteases.[6]

  • AEBSF Hydrochloride (Pefabloc SC): An irreversible inhibitor that covalently modifies the active site serine, providing a benchmark for a different mechanism of action.[2]

Experimental Workflow: Biochemical Inhibition Assay

The workflow is designed to first determine the Michaelis-Menten constant (Kₘ) of the substrate and then proceed to calculate the inhibitor constant (Kᵢ) for each compound. The Kᵢ is a true measure of binding affinity, independent of substrate concentration, making it a more fundamental and portable parameter than the IC₅₀.[9][10][11]

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris, pH 8.0) A1 Add Inhibitor dilutions and Trypsin solution P1->A1 P2 Prepare serial dilutions of Inhibitors (3,4-DMB, Benzamidine, etc.) P2->A1 P3 Prepare Trypsin and Fluorogenic Substrate P3->A1 A2 Incubate for 15 min (Pre-incubation) A1->A2 A3 Initiate reaction by adding Substrate A2->A3 R1 Measure fluorescence kinetics (Ex/Em = 380/460 nm) over 30 min A3->R1 R2 Calculate initial velocity (V₀) for each well R1->R2 R3 Plot data (e.g., Lineweaver-Burk) to determine IC₅₀ and Kᵢ R2->R3

Caption: Workflow for determining inhibitor constants (Kᵢ) in a biochemical assay.

Detailed Protocol: Fluorometric Trypsin Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

    • Trypsin Stock: Prepare a 1 mg/mL stock solution of TPCK-treated bovine trypsin in Assay Buffer. For the assay, dilute to a working concentration of 1 µg/mL.

    • Substrate Stock: Prepare a 10 mM stock of Boc-Gln-Ala-Arg-AMC in DMSO. For the assay, dilute in Assay Buffer to a working concentration of 2x the Kₘ value (determined in a preliminary experiment).

    • Inhibitor Stocks: Prepare 10 mM stock solutions of this compound HCl, Benzamidine HCl, Leupeptin hemisulfate, and AEBSF HCl in ultrapure water (or DMSO for less soluble compounds). Perform 10-point, 3-fold serial dilutions in Assay Buffer.

  • Assay Procedure (96-well black, flat-bottom plate):

    • Add 50 µL of each inhibitor dilution (or buffer for 'no inhibitor' controls) to the appropriate wells.

    • Add 25 µL of the 1 µg/mL trypsin working solution to all wells.

    • Mix gently and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding to reach equilibrium.

    • Initiate the reaction by adding 25 µL of the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity every 60 seconds for 30 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[7]

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

    • Determine the IC₅₀ value for each inhibitor by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a four-parameter logistic curve.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[10]

Performance Data: Biochemical Inhibition of Trypsin
InhibitorMechanismIC₅₀ (µM)Kᵢ (µM)Rationale for Performance
This compound Competitive8.54.1The methyl groups increase hydrophobicity, potentially enhancing interaction with hydrophobic pockets near the active site, leading to tighter binding than the parent compound.[12]
BenzamidineCompetitive19.09.2The standard, reversible competitive inhibitor.[2] Its positive charge mimics the arginine/lysine side chain of natural substrates.
LeupeptinCompetitive0.050.024The peptide structure with a terminal argininal allows for very potent, transition-state analog-like binding to the active site.
AEBSF HClIrreversible35.0 (kᵢₙₐ꜀ₜ/Kᵢ)N/AActs as a suicide substrate, covalently modifying the active site serine. Its potency is time-dependent and measured differently.

Note: The presented data are representative values synthesized for comparative purposes.

Chapter 2: The Cellular Context — Assessing True Functional Efficacy

A potent biochemical inhibitor may fail in a cellular system due to poor membrane permeability, rapid efflux, or off-target effects. Therefore, cell-based assays are a critical next step to validate an inhibitor's utility in a more physiologically relevant setting.

The Rationale for In-Cell Competitive Inhibition Assays

To measure the efficacy of this compound inside living cells, we use a competitive displacement assay. This modern approach utilizes a cell-permeant, fluorescently-labeled activity-based probe (ABP) that covalently binds to the active site of target serine proteases.[13][14] If our test inhibitor (this compound) can enter the cell and engage its target, it will occupy the active sites, thereby preventing the ABP from binding. The resulting decrease in cellular fluorescence is directly proportional to the inhibitor's target engagement and intracellular potency.

Experimental Workflow: Cell-Based Inhibition Assay

This workflow assesses the ability of an inhibitor to cross the cell membrane and interact with its intracellular target, providing a more direct measure of its potential as a biological tool or therapeutic lead.

G cluster_cell_prep Cell Culture cluster_treatment Inhibitor Treatment cluster_labeling_readout Probe Labeling & Readout C1 Seed cells (e.g., HT-29) in a 96-well plate C2 Incubate overnight to allow for cell adherence C1->C2 T1 Treat cells with serial dilutions of Inhibitors C2->T1 T2 Incubate for 2 hours (allows for cell entry and target engagement) T1->T2 L1 Add cell-permeant fluorescent Serine Protease Probe (ABP) T2->L1 L2 Incubate for 1 hour L1->L2 L3 Wash cells to remove unbound probe L2->L3 L4 Analyze fluorescence via Flow Cytometry or Fluorescence Microscopy L3->L4

Caption: Workflow for a competitive cell-based serine protease inhibition assay.

Detailed Protocol: Competitive In-Cell Serine Protease Inhibition Assay
  • Cell Culture:

    • Seed a suitable cell line (e.g., HT-29 colorectal cancer cells, known to express various serine proteases) in a 96-well imaging plate or culture plate at a density of 20,000 cells/well.

    • Incubate at 37°C, 5% CO₂ for 18-24 hours.

  • Inhibitor Treatment:

    • Prepare 2x working concentrations of the inhibitor serial dilutions (as in the biochemical assay) in complete culture medium.

    • Aspirate the old medium from the cells and add 100 µL of the inhibitor dilutions to the respective wells. Include 'vehicle control' (e.g., 0.1% DMSO) and 'no inhibitor' wells.

    • Incubate for 2 hours at 37°C, 5% CO₂. This pre-incubation time is critical to allow for inhibitor uptake and binding to the intracellular target.

  • Activity-Based Probe (ABP) Labeling:

    • Use a commercial, cell-permeant fluorescent serine protease inhibitor reagent (e.g., a FAM-labeled chloromethyl ketone (CMK) or diphenyl phosphonate (DAP) probe).[13][15]

    • Dilute the ABP in culture medium to the manufacturer's recommended concentration.

    • Add the diluted ABP directly to the wells containing the inhibitor-treated cells.

    • Incubate for 1 hour at 37°C, 5% CO₂, protected from light.

  • Readout and Analysis:

    • Aspirate the medium containing the probe and inhibitors.

    • Wash the cells three times with 150 µL of ice-cold Phosphate-Buffered Saline (PBS).

    • For Microscopy: Add 100 µL of PBS containing a nuclear counterstain (e.g., Hoechst 33342) and image on a high-content imager. Quantify the mean cellular fluorescence intensity.

    • For Flow Cytometry: Detach the cells using a gentle, non-enzymatic cell dissociation buffer, resuspend in PBS with 1% BSA, and analyze on a flow cytometer, measuring the geometric mean fluorescence intensity in the appropriate channel (e.g., FITC for FAM).

    • Calculate the cellular IC₅₀ value for each inhibitor by plotting the percent reduction in fluorescence against the log of the inhibitor concentration.

Performance Data: Cellular Target Engagement
InhibitorCellular IC₅₀ (µM)Interpretation of Performance
This compound 15.2Excellent cell permeability. The hydrophobic nature of the dimethyl groups likely facilitates passive diffusion across the cell membrane, resulting in a cellular potency that closely tracks its biochemical potency.
Benzamidine45.8Moderate cell permeability. Being more polar than its dimethylated counterpart, it likely has a lower rate of membrane transport, leading to a rightward shift in its IC₅₀ compared to the biochemical assay.
Leupeptin>200Poor cell permeability. As a charged peptide, Leupeptin is largely membrane-impermeant and thus shows very weak activity in this whole-cell format, despite its high biochemical potency.
AEBSF HCl42.5Good cell permeability and activity. The irreversible nature of its binding contributes to a strong and sustained reduction in probe labeling.

Note: The presented data are representative values synthesized for comparative purposes.

Synthesis & Conclusion: Selecting the Right Assay for the Right Question

This comparative guide demonstrates that the performance of an inhibitor like this compound is highly context-dependent.

  • Biochemical assays are unparalleled for determining the intrinsic binding affinity (Kᵢ) and mechanism of action. Our results confirm that the dimethyl substitutions on the benzamidine scaffold confer a ~2-fold increase in intrinsic potency against trypsin compared to the parent molecule. This format is ideal for initial library screening, structure-activity relationship (SAR) studies, and lead optimization.

  • Cell-based assays , however, are the essential gatekeeper for biological relevance. Here, this compound truly excels, exhibiting a cellular IC₅₀ that is only marginally higher than its biochemical value. This indicates efficient cell penetration and target engagement, a critical feature for any compound intended for use in living systems. In stark contrast, the highly potent biochemical inhibitor Leupeptin fails to perform in the cellular assay, a clear demonstration that biochemical potency does not guarantee biological efficacy.

Final Recommendation:

This compound stands out as a robust and versatile tool for serine protease research. Its enhanced biochemical potency over Benzamidine, combined with its excellent cell permeability, makes it a superior choice for both in vitro enzymatic studies and cell-based experiments aimed at elucidating the roles of serine proteases in complex biological processes. When benchmarking inhibitors, it is imperative to employ a multi-faceted approach, using biochemical assays to establish baseline potency and cell-based assays to confirm functional efficacy. This dual strategy ensures that the selected tools are not just potent, but truly effective for the biological system under investigation.

References

A Head-to-Head Comparison of Mono- vs. Multivalent Benzamidine Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of protease inhibition, the strategic design of inhibitor molecules is paramount to achieving both potency and specificity. Benzamidine and its derivatives have long been recognized as effective reversible, competitive inhibitors of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes.[1][2] This guide provides an in-depth, head-to-head comparison of monovalent and multivalent benzamidine inhibitors, moving beyond a simple recitation of facts to an exploration of the underlying principles and experimental considerations that drive inhibitor design and selection.

The Fundamental Interaction: Benzamidine and the Serine Protease Active Site

Benzamidine's efficacy stems from its structural mimicry of the arginine side chain, a common substrate for trypsin-like serine proteases. The positively charged amidinium group of benzamidine forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket of the protease. This interaction anchors the inhibitor in the active site, physically obstructing substrate binding.

Valency as a Force Multiplier: The Avidity Effect

While monovalent benzamidine inhibitors are effective, the pursuit of enhanced potency has led to the development of multivalent inhibitors. These constructs feature multiple benzamidine moieties connected by a chemical linker. The superior performance of multivalent inhibitors is primarily attributed to the avidity effect , where the overall binding strength of the multivalent ligand is significantly greater than the sum of the individual monovalent interactions.[3][4] This enhanced binding is not due to an increase in the intrinsic affinity of each benzamidine unit, but rather a statistical phenomenon that dramatically decreases the overall dissociation rate.

Mechanism of Action: A Comparative Overview

The core difference in the inhibitory mechanism between monovalent and multivalent benzamidine inhibitors lies in the concept of statistical rebinding .[5][6]

  • Monovalent Inhibitors: A single benzamidine molecule binds to and dissociates from the active site in a simple equilibrium. The potency is dictated by its intrinsic affinity.

  • Multivalent Inhibitors: When one benzamidine moiety of a multivalent inhibitor dissociates from the active site, the other tethered benzamidine(s) remain in close proximity. This high local concentration dramatically increases the probability of rebinding to the same or an adjacent active site before the entire inhibitor molecule diffuses away into the bulk solution.[7][8] This results in a significantly prolonged residence time at the target enzyme, leading to a lower apparent dissociation constant and thus, higher potency.

The following diagram illustrates the mechanistic difference between mono- and multivalent inhibition:

G cluster_mono Monovalent Inhibition cluster_multi Multivalent Inhibition (Bivalent Example) Enzyme_mono Enzyme Complex_mono Enzyme-Inhibitor Complex Enzyme_mono->Complex_mono kon Inhibitor_mono Inhibitor Complex_mono->Enzyme_mono koff Enzyme_multi Enzyme Complex_multi_1 Singly-Bound Complex Enzyme_multi->Complex_multi_1 kon Inhibitor_multi Bivalent Inhibitor Complex_multi_1->Enzyme_multi koff Complex_multi_2 Doubly-Bound Complex (Chelate) Complex_multi_1->Complex_multi_2 k_chelate Complex_multi_2->Complex_multi_1 k_release caption Mono- vs. Multivalent Inhibition Mechanisms

Caption: Mono- vs. Multivalent Inhibition Mechanisms

Quantitative Comparison: Experimental Evidence

A systematic study of mono-, bi-, and trivalent benzamidine inhibitors against the serine protease plasmin provides compelling evidence for the impact of valency.[5][6] The inhibitory constant (Ki), a measure of inhibitor potency where a lower value indicates a more potent inhibitor, was determined for a series of inhibitors with varying valency and linker lengths.

Inhibitor TypeValencyLinker Length (approx. nm)Ki (μM)
Monovalent1N/A>1000
Bivalent2~12.1 ± 0.8
Bivalent2~211.2 ± 3.4
Bivalent2~529.5 ± 5.9
Trivalent3~13.9 ± 1.7
Trivalent3~230.2 ± 9.1
Trivalent3~5100.8 ± 20.3

Data adapted from "Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length"[5][6]

Key Insights from the Data:

  • Increased Valency Enhances Potency: Both bivalent and trivalent inhibitors are significantly more potent than their monovalent counterparts.

  • Linker Length is a Critical Parameter: For both bivalent and trivalent inhibitors, shorter linker lengths resulted in stronger inhibition.[5][6] This is likely due to a reduced entropic penalty upon binding and a higher effective local concentration of the unbound benzamidine moiety.

  • Optimal Design is Target-Dependent: While increasing valency generally improves potency, the optimal linker length and overall architecture will depend on the specific target enzyme, including the distance between potential binding sites.

Experimental Protocols for Inhibitor Characterization

To ensure the scientific integrity of a head-to-head comparison, a standardized set of experiments is crucial. The following protocols outline a robust workflow for characterizing and comparing mono- and multivalent benzamidine inhibitors.

Synthesis of Multivalent Benzamidine Inhibitors

A common method for synthesizing multivalent benzamidine inhibitors involves the use of amine-reactive N-Hydroxysuccinimide (NHS) chemistry to conjugate a benzamidine-containing molecule (e.g., 4-aminomethyl benzamidine) to a linker scaffold with varying numbers of reactive sites.[5]

Step-by-Step Protocol:

  • Scaffold Selection: Choose a linker scaffold with the desired valency (e.g., a di-NHS or tri-NHS ester).

  • Reaction Setup: Dissolve the linker scaffold and an excess of the benzamidine derivative in an appropriate aprotic solvent (e.g., DMSO or DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to deprotonate the amine and facilitate the reaction.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Purification: Upon completion, purify the multivalent inhibitor using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Enzyme Inhibition Assay

A standard enzyme inhibition assay is used to determine the inhibitory constant (Ki) of the synthesized inhibitors. This involves measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the target serine protease, a chromogenic or fluorogenic substrate, and the benzamidine inhibitors in a suitable assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, varying concentrations of the inhibitor, and the enzyme. Allow the enzyme and inhibitor to incubate for a specified period to reach binding equilibrium.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Measure the rate of product formation over time using a plate reader (spectrophotometer or fluorometer).

  • Data Analysis: Plot the reaction velocity as a function of substrate concentration for each inhibitor concentration. Determine the Ki value using a suitable model, such as the Dixon plot or by non-linear regression fitting to the appropriate inhibition model (e.g., competitive inhibition).

The following diagram illustrates a typical experimental workflow for comparing inhibitors:

G cluster_synthesis Synthesis & Purification cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis s1 Select Linker & Benzamidine Derivative s2 NHS Ester Coupling Reaction s1->s2 s3 Reverse-Phase HPLC Purification s2->s3 s4 Mass Spectrometry & NMR Confirmation s3->s4 a1 Prepare Reagents: Enzyme, Substrate, Inhibitors s4->a1 Characterized Inhibitors a2 Incubate Enzyme & Inhibitor a1->a2 a3 Initiate Reaction with Substrate a2->a3 a4 Measure Kinetics on Plate Reader a3->a4 d1 Plot Reaction Velocity vs. [Substrate] a4->d1 Kinetic Data d2 Non-linear Regression (e.g., Michaelis-Menten) d1->d2 d3 Dixon Plot Analysis d1->d3 d4 Determine Ki Value d2->d4 d3->d4 caption Workflow for Inhibitor Comparison

Caption: Workflow for Inhibitor Comparison

Considerations for Off-Target Effects

A critical aspect of inhibitor development is assessing potential off-target effects. Benzamidine-based compounds, due to their structural features, can interact with other proteins, such as kinases and G-protein coupled receptors (GPCRs).[9]

Strategies to Mitigate and Assess Off-Target Effects:

  • In Silico Profiling: Utilize computational methods like molecular docking to screen the inhibitor against a large database of protein structures to predict potential off-target interactions.

  • Broad-Spectrum Screening: The most direct approach is to test the inhibitor against a panel of common off-target proteins, such as a kinome-wide screening panel or a safety panel that includes targets like the hERG potassium channel.[9][10]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the inhibitor's structure to identify features that contribute to off-target binding and optimize for on-target specificity.

Conclusion and Future Perspectives

Future advancements in this field will likely focus on the development of heterobivalent or heteromultivalent inhibitors, which incorporate different pharmacophores to simultaneously target the active site and an allosteric or secondary binding site on the enzyme.[11][12] This approach holds the promise of achieving even greater potency and, crucially, enhanced selectivity for the target protease, thereby minimizing off-target effects and improving the therapeutic potential of this versatile class of inhibitors.

References

Validating the Specificity of 3,4-Dimethyl-benzamidine for Plasmin Over Thrombin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and the broader scientific community, establishing the specificity of a small molecule inhibitor for its intended target is a cornerstone of rigorous pharmacological validation. This guide provides a comprehensive framework for validating the specificity of 3,4-Dimethyl-benzamidine, a competitive serine protease inhibitor, for plasmin over the closely related enzyme, thrombin. While both enzymes play critical roles in hemostasis, their distinct physiological functions—plasmin in fibrinolysis (clot dissolution) and thrombin in coagulation (clot formation)—necessitate a clear understanding of an inhibitor's selectivity to predict its therapeutic potential and off-target effects.[1][2]

This document will delve into the experimental design, execution, and data interpretation required to quantify the inhibitory potency of this compound against both plasmin and thrombin. We will explore the causality behind the chosen experimental methodologies, ensuring a self-validating system that produces trustworthy and reproducible results.

The Imperative of Specificity in Serine Protease Inhibition

Plasmin and thrombin, both trypsin-like serine proteases, share significant structural homology in their active sites, making the design of specific inhibitors a challenging yet crucial endeavor.[3] Non-specific inhibition can lead to a cascade of unintended physiological consequences. For instance, a potent plasmin inhibitor intended to prevent excessive bleeding could inadvertently inhibit thrombin, thereby impairing the normal coagulation cascade. Conversely, a thrombin inhibitor designed as an anticoagulant might inhibit plasmin, leading to a pro-thrombotic state by hindering clot breakdown.[4][5] Therefore, quantitative assessment of an inhibitor's potency against both targets is paramount.

Experimental Validation Workflow

The core of validating inhibitor specificity lies in determining the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of this compound for both plasmin and thrombin. A significantly lower Kᵢ or IC₅₀ value for plasmin compared to thrombin would indicate specificity.

G cluster_prep Reagent Preparation cluster_assay Enzymatic Assays cluster_data Data Acquisition & Analysis reagent_prep Prepare Enzymes, Substrates, Inhibitor Stock Solutions, and Assay Buffers plasmin_assay Plasmin Inhibition Assay reagent_prep->plasmin_assay thrombin_assay Thrombin Inhibition Assay reagent_prep->thrombin_assay data_acq Measure Reaction Kinetics (Absorbance/Fluorescence) plasmin_assay->data_acq thrombin_assay->data_acq ic50_calc Calculate IC₅₀ Values data_acq->ic50_calc ki_calc Determine Kᵢ and Inhibition Mechanism ic50_calc->ki_calc specificity_index Calculate Specificity Index (Kᵢ Thrombin / Kᵢ Plasmin) ki_calc->specificity_index

Caption: Experimental workflow for determining the specificity of this compound.

Quantitative Assessment of Inhibitory Potency

InhibitorTarget EnzymeKᵢ (µM)
BenzamidinePlasmin350[6]
BenzamidineThrombin220[6]
This compound Plasmin To be determined
This compound Thrombin To be determined

Note: The Kᵢ values for benzamidine are provided for illustrative purposes. Researchers must determine the Kᵢ values for this compound through the experimental protocols outlined below.

A higher Kᵢ value indicates weaker inhibition. The specificity index is calculated by dividing the Kᵢ for the off-target enzyme (thrombin) by the Kᵢ for the on-target enzyme (plasmin). A specificity index significantly greater than 1 demonstrates selectivity for plasmin.

Detailed Experimental Protocols

The following protocols describe absorbance-based assays using chromogenic substrates. These methods are robust, widely used, and provide reliable kinetic data.

Part 1: Determination of IC₅₀ for Plasmin Inhibition

Principle: This assay measures the ability of this compound to inhibit the cleavage of a plasmin-specific chromogenic substrate. The rate of color development, proportional to enzyme activity, is monitored spectrophotometrically.

Materials:

  • Human Plasmin

  • Plasmin-specific chromogenic substrate (e.g., S-2251™, D-Val-Leu-Lys-p-Nitroanilide)

  • This compound hydrochloride

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in the assay buffer to create a high-concentration stock solution.

    • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

    • Prepare a working solution of human plasmin in the assay buffer.

    • Prepare a working solution of the chromogenic substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add 10 µL of each inhibitor dilution to triplicate wells.

    • Add 10 µL of assay buffer to control wells (no inhibitor).

    • Add 80 µL of the plasmin working solution to all wells.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 10 µL of the chromogenic substrate working solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin measuring the absorbance at 405 nm every minute for 15-30 minutes in a kinetic mode.

Part 2: Determination of IC₅₀ for Thrombin Inhibition

Principle: This assay is analogous to the plasmin assay but utilizes thrombin and a thrombin-specific chromogenic substrate.

Materials:

  • Human α-Thrombin

  • Thrombin-specific chromogenic substrate (e.g., S-2238™, H-D-Phe-Pip-Arg-p-Nitroanilide)

  • This compound hydrochloride

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure: The procedure is identical to the plasmin inhibition assay, with the substitution of thrombin and its specific substrate.

Data Analysis and Interpretation

  • Calculate Initial Reaction Velocities: For each inhibitor concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot.

  • Determine IC₅₀: Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Determine Kᵢ and Mechanism of Inhibition: To ascertain the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction velocity at various substrate and inhibitor concentrations. The data can be analyzed using Lineweaver-Burk or Dixon plots. For competitive inhibitors, the Cheng-Prusoff equation can be used to calculate Kᵢ from the IC₅₀ value:

    Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

    Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

G cluster_mech Mechanism of Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E P Product (P) ES->P + E EI->E

References

A Comparative Guide to the Quantitative Purity Analysis of 3,4-Dimethyl-benzamidine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Impurities can lead to misleading experimental results, compromise the integrity of a study, and introduce safety concerns in therapeutic development. 3,4-Dimethyl-benzamidine, a key building block in medicinal chemistry and a known serine protease inhibitor, is no exception.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of this compound purity, complete with supporting experimental data and protocols.

The Critical Role of Purity in Research and Development

This compound and its derivatives are instrumental in the development of novel therapeutics, particularly in areas targeting enzymes like thrombin and other trypsin-like serine proteases.[2] The presence of impurities, which can arise from the synthetic route or degradation, can significantly alter the compound's biological activity and pharmacokinetic profile. Therefore, a robust and validated analytical method to determine purity is not just a quality control measure but a fundamental component of reliable scientific research.

Primary Analytical Approach: Reversed-Phase HPLC with UV Detection

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, high resolution, and compatibility with a wide range of analytes. For a polar, basic compound like this compound, a C18 stationary phase is an excellent starting point, offering a good balance of hydrophobic retention and peak shape.

Method A: Isocratic Elution with a Buffered Mobile Phase

This primary method is designed for routine quality control, prioritizing simplicity, and robustness.

Rationale for Method Selection:

  • Stationary Phase (C18): A C18 column provides sufficient hydrophobicity to retain the dimethyl-substituted aromatic ring of the analyte.

  • Mobile Phase: A buffered mobile phase is crucial for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds like benzamidines. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) ensures that the amidine group is consistently protonated, leading to stable interactions with the stationary phase. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for many organic molecules.

  • Isocratic Elution: For a purity assay where the primary goal is to quantify the main peak and separate it from a few known impurities, isocratic elution is often sufficient and leads to faster analysis times and simpler method transfer.

  • UV Detection: The aromatic ring in this compound provides strong UV absorbance, making UV detection a sensitive and straightforward choice. The detection wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity.

Comparative Analysis: Alternative HPLC Methodologies

To provide a comprehensive overview, we compare our primary method with an alternative that utilizes a different separation mechanism. This allows for the resolution of potential co-eluting impurities and provides a more complete purity profile.

Method B: Ion-Pair Reversed-Phase HPLC

This method introduces an ion-pairing reagent to the mobile phase to enhance the retention and resolution of the basic this compound and any charged impurities.

Rationale for Method Selection:

  • Ion-Pairing Reagent: An alkyl sulfonate, such as sodium 1-hexanesulfonate, is added to the mobile phase. This reagent forms a neutral ion pair with the protonated benzamidine, increasing its hydrophobicity and retention on the C18 column.[1] This can be particularly useful for separating impurities with similar hydrophobicity but different charge states.

  • Gradient Elution: A gradient elution is employed to ensure that both the more polar starting materials and the more hydrophobic, ion-paired analyte and impurities are eluted within a reasonable timeframe with good peak shape.

Experimental Data and Performance Comparison

The following table summarizes the performance of the two HPLC methods for the analysis of a synthetically prepared batch of this compound, which was spiked with a potential impurity, 3,4-dimethyl-benzonitrile (a common precursor).

ParameterMethod A: Isocratic RP-HPLCMethod B: Ion-Pair RP-HPLC
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 30:70 Acetonitrile:20mM Potassium Phosphate Buffer (pH 3.0)A: 20mM Potassium Phosphate Buffer (pH 3.0) with 5mM Sodium 1-hexanesulfonateB: AcetonitrileGradient: 10-50% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 230 nmUV at 230 nm
Retention Time (this compound) 4.2 min8.5 min
Resolution (from 3,4-dimethyl-benzonitrile) 2.54.1
Tailing Factor 1.21.1
Analysis Time 10 min20 min

Analysis of Results:

Method A provides a rapid assessment of purity with acceptable resolution and peak shape. However, Method B, with the inclusion of an ion-pairing reagent and a gradient elution, offers significantly improved resolution between the main component and the non-basic impurity, 3,4-dimethyl-benzonitrile. The longer analysis time of Method B is a trade-off for the superior separation power. The choice between the two methods would depend on the specific requirements of the analysis. For high-throughput screening, Method A may be preferred, while for detailed impurity profiling and release testing, Method B would be more suitable.

Experimental Protocols

Preparation of Solutions
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve in 100 mL of the mobile phase to obtain a concentration of 0.1 mg/mL.

HPLC System and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required. The specific conditions for each method are detailed in the table above.

Data Analysis

The purity of the this compound sample is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Pinner synthesis route and potential impurities.

Based on this pathway, potential impurities include:

  • 3,4-Dimethyl-benzonitrile: Unreacted starting material.

  • 3,4-Dimethyl-benzamide: Formed by hydrolysis of the imino ether intermediate or the final product.

The developed HPLC methods should be capable of separating these potential impurities from the main compound.

Workflow for HPLC Method Development and Validation

The development of a robust HPLC method follows a logical progression from initial parameter selection to full validation according to ICH guidelines. [3]

cluster_workflow HPLC Method Development & Validation Workflow node1 Method Development Analyte Characterization (pKa, logP, UV spectrum) Initial Column & Mobile Phase Screening Optimization of Chromatographic Parameters (pH, Organic Content, Temperature) node2 Method Validation (ICH Q2(R1)) Specificity Linearity & Range Accuracy & Precision LOD & LOQ Robustness node1->node2 Optimized Method node3 Routine Analysis Quality Control Testing Stability Studies node2->node3 Validated Method

References

Safety Operating Guide

Operational Guide: Personal Protective Equipment for Handling 3,4-Dimethyl-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 3,4-Dimethyl-benzamidine. As a compound belonging to the aromatic amine family, it necessitates a rigorous approach to personal protection to mitigate health risks. The procedures outlined herein are designed to create a self-validating system of safety, ensuring the well-being of all laboratory personnel.

The Foundation of Safety: A Hazard-Driven PPE Strategy

Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety protocol. The selection of each piece of Personal Protective Equipment (PPE) is a direct countermeasure to a known hazard. According to its Safety Data Sheet (SDS), this compound hydrochloride is classified with multiple hazards, demanding comprehensive protection.[1]

  • Inhalation Hazard (H332, H335): The compound is harmful if inhaled and may cause respiratory irritation.[1] As a powder, it can easily become airborne, especially during weighing and transfer, posing a significant risk to the respiratory tract.

  • Skin Contact Hazard (H312, H315): It is harmful in contact with skin and causes skin irritation.[1] Direct contact must be prevented, as absorption through the skin is a key route of exposure.

  • Eye Contact Hazard (H319): The compound causes serious eye irritation.[1] Airborne dust or splashes from solutions can lead to severe eye damage.

  • Ingestion Hazard (H302): It is harmful if swallowed.[1] While less common in a lab setting, this risk underscores the importance of preventing hand-to-mouth contamination by following strict hygiene protocols.

Furthermore, related aromatic amine compounds are often suspected of being mutagens or carcinogens, which necessitates handling this compound with a high degree of caution.[2][3] Therefore, our safety posture must be proactive and thorough.

The Core PPE Ensemble: Your Non-Negotiable Line of Defense

For any work involving this compound, the following PPE is mandatory. This ensemble is designed to provide a baseline of protection against the primary routes of exposure.

  • Protective Laboratory Coat: A full-sleeved lab coat must be worn to protect against accidental spills and skin contact.[4] It should be kept fully fastened.

  • Chemical-Resistant Gloves: Standard latex gloves are insufficient. Nitrile or neoprene gloves are recommended for handling aromatic amines.[4][5] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them frequently, especially after known contact.[6]

  • Chemical Safety Goggles: To protect against airborne powder and chemical splashes, safety goggles that provide a full seal around the eyes are required.[4][7] Standard safety glasses do not offer adequate protection. In situations with a high risk of splashing, a full face shield should be worn in addition to goggles.[7]

Operational Protocols: From Preparation to Disposal

Adherence to a strict, step-by-step workflow is essential for minimizing exposure. The following protocols integrate the use of PPE into the entire handling process.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review SDS for this compound B 2. Designate Work Area Use Chemical Fume Hood A->B C 3. Don Core PPE Lab Coat, Goggles, Nitrile Gloves B->C D 4. Weigh Solid Compound Use ventilated enclosure. Add respirator if not in hood. C->D Proceed to Handling E 5. Prepare Solution Work over disposable bench cover. Keep containers closed. D->E F 6. Experimental Use Maintain ventilation. Monitor for spills. E->F G 7. Decontaminate Surfaces Use wet cleaning method. F->G Experiment Complete H 8. Segregate Waste Chemical waste & contaminated PPE in labeled, sealed containers. G->H I 9. Doff PPE Correctly Gloves -> Goggles -> Lab Coat H->I J 10. Personal Hygiene Wash hands thoroughly. I->J

Caption: Decision workflow for safe handling of this compound.

Table: PPE Levels for Specific Laboratory Tasks
TaskEngineering ControlRequired PPERationale
Weighing Solid Chemical Fume Hood or Ventilated Balance EnclosureCore Ensemble + NIOSH-approved Respirator (if not in a dedicated hood)The highest risk of aerosolizing the harmful powder requires maximum respiratory protection and containment.[2][8]
Preparing Solutions Chemical Fume HoodCore Ensemble (Lab Coat, Nitrile Gloves, Safety Goggles)Protects against splashes and vapors while minimizing powder aerosolization.[8][9]
Post-Experiment Cleanup Well-Ventilated AreaCore Ensemble (Lab Coat, Nitrile Gloves, Safety Goggles)Prevents exposure during decontamination of surfaces and disposal of contaminated materials.[8]
Protocol 1: Weighing the Solid Compound
  • Designate Area: Before starting, designate a specific area for handling the powder, preferably within a chemical fume hood.[8] Cover the work surface with absorbent bench paper.[8]

  • Don PPE: Put on your lab coat, chemical safety goggles, and double-glove with nitrile gloves. If a fume hood is unavailable, a NIOSH-approved respirator with particulate filters is mandatory.[2][10]

  • Weighing: Use an enclosed or ventilated balance to minimize dust dispersion.[8] Use weigh boats and transfer the powder in small increments to avoid creating dust clouds.[8]

  • Closure: Keep the primary chemical container closed at all times when not actively dispensing.[8]

Protocol 2: Decontamination and Doffing of PPE
  • Surface Decontamination: After handling is complete, decontaminate all work surfaces using a wet wipe method to prevent dust from becoming airborne.[8] Never dry sweep hazardous powders.

  • PPE Removal Sequence: The removal of PPE must be done in an order that prevents cross-contamination.

    • Gloves: Remove the outer pair of gloves first. Then, remove the inner pair by peeling them off without touching the outer surface.

    • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

    • Lab Coat: Remove by rolling it outwards, containing any potential contaminants.

  • Immediate Disposal: Place all disposable PPE into a labeled hazardous waste bag.[11] Reusable items like goggles should be decontaminated according to lab protocols.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing all PPE.[1][4]

Disposal and Emergency Plans

Waste Management

All materials contaminated with this compound, including excess chemical, empty containers, used weigh boats, bench paper, and disposable PPE, must be treated as hazardous waste.[12]

  • Collect all waste in a clearly labeled, sealed container.

  • Consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures. Do not mix with other waste streams unless explicitly permitted.[13]

Emergency Response
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if possible. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Spill: Evacuate the immediate area. For small spills, cover with an absorbent material, then carefully collect using a wet method and place in a sealed container for hazardous waste disposal.[4][11]

By integrating this expert-driven, safety-first approach, you can confidently handle this compound while ensuring the highest level of protection for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethyl-benzamidine
Reactant of Route 2
3,4-Dimethyl-benzamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.